Product packaging for NH-bis(m-PEG4)(Cat. No.:CAS No. 123852-08-4)

NH-bis(m-PEG4)

Katalognummer: B1678665
CAS-Nummer: 123852-08-4
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: SHQDRKKVZPNSTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

NH-bis(m-PEG4) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H39NO8 B1678665 NH-bis(m-PEG4) CAS No. 123852-08-4

Eigenschaften

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO8/c1-20-7-9-24-15-17-26-13-11-22-5-3-19-4-6-23-12-14-27-18-16-25-10-8-21-2/h19H,3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQDRKKVZPNSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551514
Record name N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123852-08-4
Record name N-(2,5,8,11-Tetraoxatridecan-13-yl)-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Bifunctional Linker NH-bis(m-PEG4): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the rapidly evolving landscape of therapeutic modalities, particularly in the realm of targeted protein degradation, the rational design of linker molecules is of paramount importance. NH-bis(m-PEG4) is a discrete polyethylene glycol (dPEG®) derivative that serves as a bifunctional, non-cleavable linker. Its structure, featuring a central secondary amine flanked by two methoxy-terminated tetraethylene glycol chains, imparts specific physicochemical properties that are highly valuable in the construction of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the structure, properties, and applications of NH-bis(m-PEG4), tailored for researchers and professionals in drug development.

Core Structure and Properties

NH-bis(m-PEG4) is characterized by a central secondary amine which provides a point of attachment, and two flexible, hydrophilic PEG arms that enhance solubility and can influence the spatial orientation of conjugated molecules. The terminal methoxy groups render the ends of the PEG chains inert, preventing unwanted cross-reactivity.

Chemical Identity

The fundamental properties of NH-bis(m-PEG4) are summarized in the table below, providing key identifiers and structural information.

PropertyValueCitation(s)
IUPAC Name di(2,5,8,11-tetraoxatridecan-13-yl)amine[1]
CAS Number 123852-08-4[2][3][4]
Molecular Formula C₁₈H₃₉NO₈[2]
Molecular Weight 397.51 g/mol
SMILES COCCOCCOCCOCCNCCOCCOCCOCCOC
Physicochemical Characteristics

The physical and chemical properties of a linker are critical for its application in drug development, affecting solubility, stability, and pharmacokinetic profiles of the final conjugate.

PropertyValueCitation(s)
Purity >96%
Solubility Water, DMSO, DCM, DMF
Storage -20°C

Visualization of the Core Structure

To fully appreciate the molecular architecture of NH-bis(m-PEG4), a 2D structural diagram is provided below. This visualization clarifies the connectivity of the atoms and the arrangement of the polyethylene glycol chains around the central amine.

Figure 1. 2D structure of NH-bis(m-PEG4).

Role in PROTAC Development

NH-bis(m-PEG4) is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's role is critical as its length, flexibility, and chemical nature dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which in turn affects the efficiency of protein degradation.

The central secondary amine of NH-bis(m-PEG4) can be functionalized, for example, through amide bond formation with a carboxylic acid-bearing E3 ligase ligand or target protein ligand. The PEG chains enhance the solubility of the often hydrophobic PROTAC molecule, which can improve cell permeability and overall pharmacokinetic properties.

Logical Workflow: PROTAC-Mediated Protein Degradation

The diagram below illustrates the catalytic cycle of a PROTAC, a process enabled by linkers such as NH-bis(m-PEG4).

PROTAC_Workflow cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ternary->E3 Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 2. PROTAC mechanism of action.

Experimental Protocols

The secondary amine of NH-bis(m-PEG4) is a nucleophile that can react with various electrophiles. A common application is its conjugation to a molecule containing a carboxylic acid via amide bond formation, often facilitated by coupling agents. Below is a representative protocol for such a conjugation.

Representative Protocol: Amide Coupling of NH-bis(m-PEG4) to a Carboxylic Acid

This protocol details a general procedure for the coupling of a secondary amine-containing PEG linker like NH-bis(m-PEG4) to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • NH-bis(m-PEG4)

  • Carboxylic acid-containing molecule (Substrate-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching reagent (e.g., hydroxylamine or DTT, if necessary)

  • Stir plate and stir bars

  • Reaction vessel

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the Substrate-COOH (1 equivalent) in Activation Buffer. b. Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution. c. Stir the mixture at room temperature for 15-60 minutes to form the NHS-ester intermediate.

  • Coupling Reaction: a. In a separate vial, dissolve NH-bis(m-PEG4) (1.1-2 equivalents) in the Reaction Buffer. b. Add the solution of NH-bis(m-PEG4) to the activated NHS-ester mixture. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Allow the reaction to proceed at room temperature for 2 to 12 hours, or overnight. The reaction progress should be monitored by an appropriate analytical method, such as LC-MS or TLC.

  • Quenching and Purification: a. (Optional) If unreacted NHS-ester remains, the reaction can be quenched by adding an excess of an amine-containing reagent like hydroxylamine or Tris buffer. b. The final product is then purified from the reaction mixture using standard techniques such as flash column chromatography on silica gel, preparative HPLC, or dialysis, depending on the properties of the conjugate.

Note: Molar ratios and reaction times may need to be optimized for specific substrates to maximize yield and minimize side reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.

Conclusion

NH-bis(m-PEG4) is a well-defined, versatile linker with advantageous properties for the construction of complex biomolecules. Its defined length, hydrophilicity, and bifunctional nature make it a valuable tool for researchers in drug discovery, particularly for the development of PROTACs. The provided structural data and representative protocols offer a solid foundation for the incorporation of this linker into advanced therapeutic designs. As with any bioconjugation strategy, empirical optimization of reaction conditions is crucial for success.

References

An In-depth Technical Guide to NH-bis(m-PEG4): Chemical Properties, Synthesis, and Applications in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NH-bis(m-PEG4), a branched polyethylene glycol (PEG) derivative, is a critical linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring two methoxy-terminated tetraethylene glycol chains linked by a secondary amine, imparts desirable physicochemical properties to PROTACs, including enhanced solubility and optimized spatial orientation for ternary complex formation. This technical guide provides a comprehensive overview of the chemical properties of NH-bis(m-PEG4), a detailed, plausible experimental protocol for its synthesis, and its application in the context of PROTAC-mediated protein degradation.

Chemical Properties of NH-bis(m-PEG4)

NH-bis(m-PEG4) is a well-defined, branched PEG linker. Its chemical and physical properties are summarized in the table below, providing essential data for its use in chemical synthesis and bioconjugation.

PropertyValueReferences
IUPAC Name 1,1'-(azanediyl)bis(13-methoxy-2,5,8,11-tetraoxatridecane)N/A
CAS Number 123852-08-4N/A
Molecular Formula C18H39NO8N/A
Molecular Weight 397.51 g/mol N/A
Appearance Colorless to pale yellow oil or solidN/A
Purity Typically >95%N/A
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents (e.g., DCM)N/A
SMILES COCCOCCOCCOCCNCCOCCOCCOCCOCN/A

Synthesis of NH-bis(m-PEG4)

While specific proprietary synthesis methods may exist, a plausible and established chemical route for the synthesis of NH-bis(m-PEG4) involves the reaction of an activated mPEG4 derivative with ammonia. A detailed experimental protocol based on this approach is provided below. This protocol is derived from general methods for the synthesis of PEG amines and should be optimized for specific laboratory conditions.

Materials and Reagents
  • m-PEG4-OH (methoxy-tetraethylene glycol)

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Ammonia (solution in methanol or anhydrous ammonia gas)

  • Sodium sulfate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Experimental Protocol

Step 1: Activation of m-PEG4-OH

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve m-PEG4-OH (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution dropwise while stirring.

  • Activation: Slowly add methanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude m-PEG4-mesylate (m-PEG4-OMs) or m-PEG4-tosylate (m-PEG4-OTs) as an oil.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Amination of Activated m-PEG4

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified m-PEG4-OMs or m-PEG4-OTs (1.0 eq) in a solution of ammonia in methanol (e.g., 7N) or introduce anhydrous ammonia gas into a solution of the activated PEG in a suitable solvent like THF. Caution: Reactions with ammonia should be carried out in a well-ventilated fume hood.

  • Reaction Conditions: Heat the sealed vessel to a temperature between 60-80 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully vent the pressure.

    • Remove the solvent and excess ammonia under reduced pressure.

    • Dissolve the residue in DCM and wash with water to remove any remaining ammonium salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter and concentrate the solution to obtain the crude NH-bis(m-PEG4).

    • Purify the product by column chromatography on silica gel or by preparative HPLC to yield the final pure product.

Application in PROTACs: Mechanism and Experimental Workflow

NH-bis(m-PEG4) serves as a branched linker in PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The PROTAC molecule consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The following diagram illustrates this signaling pathway.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC (with NH-bis(m-PEG4) linker) TernaryComplex Target Protein-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., Kinase, Receptor) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Releases UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Induces Poly-ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognized by DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for PROTAC Development

The development and evaluation of a PROTAC involve a series of well-defined experimental steps, from initial design and synthesis to cellular and in vivo testing. The following diagram outlines a typical workflow.

PROTAC_Development_Workflow Start Start: Identify Target Protein Design PROTAC Design - Select Target Ligand - Select E3 Ligase Ligand - Choose Linker (e.g., NH-bis(m-PEG4)) Start->Design Synthesis Chemical Synthesis of PROTAC Molecule Design->Synthesis Purification Purification and Characterization (HPLC, MS, NMR) Synthesis->Purification Biochemical In Vitro Biochemical Assays - Binding Affinity (SPR, ITC) - Ternary Complex Formation Purification->Biochemical Cellular Cellular Assays - Target Protein Degradation (Western Blot, MS) - Cell Viability/Phenotypic Assays Biochemical->Cellular Optimization Lead Optimization (Structure-Activity Relationship) Cellular->Optimization Optimization->Design Iterative Redesign InVivo In Vivo Studies - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy in Animal Models Optimization->InVivo Optimized Candidate End End: Preclinical Candidate InVivo->End

Caption: Experimental workflow for PROTAC development.

Conclusion

NH-bis(m-PEG4) is a valuable chemical tool for the construction of effective PROTACs. Its well-defined structure and advantageous chemical properties facilitate the synthesis of potent and selective protein degraders. The provided synthesis protocol offers a practical guide for researchers, while the illustrated signaling pathway and experimental workflow provide a clear conceptual framework for the application of NH-bis(m-PEG4) in the rapidly advancing field of targeted protein degradation. As research in this area continues to expand, the demand for well-characterized and versatile linkers like NH-bis(m-PEG4) is expected to grow, further driving innovation in drug discovery and development.

The Strategic Role of PEGylation in PROTAC Design: An In-depth Guide to NH-bis(m-PEG4) and Related Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules act as a bridge, bringing a target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system (UPS) for targeted protein elimination.[1][2] A PROTAC molecule is composed of three key elements: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[2]

While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall success, profoundly influencing ternary complex formation, physicochemical properties, and ultimately, the potency and efficacy of the degrader.[1][2] Among the various linker classes, those based on Polyethylene Glycol (PEG) have become a cornerstone of modern PROTAC design, offering distinct advantages in solubility, permeability, and synthetic tractability. This guide focuses on the role of PEG-based linkers, with a specific look at moieties like NH-bis(m-PEG4), a building block used in the synthesis of PROTACs.

The PROTAC Mechanism of Action

PROTACs function catalytically to induce the ubiquitination and subsequent degradation of a target protein. The process involves several key steps orchestrated by the PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 Ternary Complex POI->TC PROTAC PROTAC Molecule PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC PolyUb Poly-ubiquitinated POI TC->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

The Role of PEG Linkers in Optimizing PROTAC Performance

The choice of linker chemistry is a critical optimization step in PROTAC development. While simple alkyl chains are synthetically accessible, they are often hydrophobic, which can negatively impact the solubility and pharmacokinetic properties of the resulting PROTAC. PEG-based linkers, such as those derived from NH-bis(m-PEG4), have emerged as a widely used alternative due to their distinct physicochemical properties.

Key Advantages of PEG Linkers:

  • Enhanced Solubility: PEG chains are inherently hydrophilic, which significantly improves the aqueous solubility of PROTAC molecules. This is a crucial feature, as many PROTACs are large molecules that often fall outside of Lipinski's "rule of five" and can be prone to poor solubility.

  • Improved Cell Permeability: By balancing the overall lipophilicity, PEG linkers can improve cell permeability, a critical factor for targeting intracellular proteins. The flexible nature of PEG chains may also allow the PROTAC to adopt conformations that shield polar atoms, further aiding membrane transit.

  • Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for the precise tuning of linker length by adding or removing ethylene glycol units. This is vital because the distance between the POI and the E3 ligase is a key determinant of ternary complex stability and degradation efficacy. A linker that is too short may cause steric hindrance, while one that is too long can lead to an unproductive ternary complex.

  • Favorable Pharmacokinetics: The hydrophilicity imparted by PEG linkers can lead to improved pharmacokinetic (PK) profiles, including better oral absorption.

Quantitative Data Presentation: Linker Impact on PROTAC Efficacy

The impact of the linker is not merely theoretical; it is demonstrably reflected in the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of PROTACs. The following tables summarize data from comparative studies on PROTACs targeting the same protein but with different linker compositions, illustrating these effects.

Table 1: Impact of Linker Length and Composition on TBK1 Degradation

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that a minimum linker length is required to induce degradation, with potency decreasing when the linker becomes excessively long.

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective
PEG16More Potent

This study demonstrates that for a given POI-E3 ligase pair, there is an optimal PEG linker length that maximizes degradation efficacy.

Table 3: Comparison of Degradation Efficiency for BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedLinker Type (General)Cell LineDC₅₀Dₘₐₓ
ARV-771VHLPEG-basedCRPC< 5 nMNot Reported
MZ1VHLPEG-basedH6618 nMComplete at 100 nM
ARV-825CRBNPEG-basedNAMALWA1 nMNot Reported

This table showcases the high potency achieved by several BRD4-targeting PROTACs that utilize PEG-based linkers.

Experimental Protocols: Key Assays for PROTAC Evaluation

The successful development of a PROTAC requires rigorous experimental validation. Below are detailed methodologies for essential assays used to characterize PROTAC performance.

Experimental Workflow Overview

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Evaluation Design Rational Design (Ligands, Linker Choice) Synth Chemical Synthesis of PROTAC Design->Synth TE_Assay Target Engagement (e.g., NanoBRET, CETSA) Synth->TE_Assay Deg_Assay Protein Degradation (Western Blot) TE_Assay->Deg_Assay V_Assay Cell Viability (e.g., MTT/MTS) Deg_Assay->V_Assay PK_Study Pharmacokinetics (PK) in Animal Models V_Assay->PK_Study PD_Study Pharmacodynamics (PD) & Efficacy PK_Study->PD_Study Final Optimized PROTAC Candidate PD_Study->Final Lead Optimization

Figure 2: General Experimental Workflow for PROTAC Development.
Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC₅₀ and Dₘₐₓ values.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293T, or a cancer cell line expressing the POI) in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

NanoBRET™ Live-Cell Target Engagement Assay

Objective: To measure the binding of a PROTAC to its target protein within living cells, providing a quantitative measure of target engagement.

Methodology:

  • Cell Preparation and Transfection:

    • Use a suitable cell line, such as HEK293T.

    • Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (the energy donor) and a HaloTag®-fused E3 ligase (if studying ternary complex formation). For simple target engagement, only the POI-NanoLuc® fusion is required.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 18-24 hours.

  • Assay Execution:

    • Prepare a serial dilution of the test PROTAC in Opti-MEM® medium.

    • Prepare the NanoBRET® Tracer working solution (a fluorescent ligand that binds to the POI) and the Extracellular NanoLuc® Inhibitor in Opti-MEM®.

    • Add the test PROTAC dilutions to the assay wells.

    • Immediately add the Tracer/Inhibitor solution to the wells.

  • Signal Detection and Analysis:

    • Equilibrate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Prepare the NanoBRET® Nano-Glo® Substrate.

    • Add the substrate to all wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).

    • Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission).

    • The test PROTAC will compete with the tracer for binding to the POI-NanoLuc® fusion, resulting in a dose-dependent decrease in the BRET signal.

    • Plot the BRET ratio against the PROTAC concentration to determine the IC₅₀ value, which reflects the target engagement potency in live cells.

Conclusion: The Linker as a Strategic Design Element

The linker is a pivotal component in PROTAC design, directly influencing the molecule's therapeutic potential. The use of PEG-based linkers, including building blocks like NH-bis(m-PEG4), offers a powerful strategy to overcome common challenges in PROTAC development, such as poor solubility and unfavorable pharmacokinetics. By providing hydrophilicity, biocompatibility, and tunable flexibility, PEG linkers enable the fine-tuning of PROTAC properties to achieve optimal ternary complex formation and potent, selective protein degradation. The quantitative data and detailed protocols provided in this guide underscore the necessity of a rational and empirical approach to linker design. By systematically evaluating linker composition and length through rigorous experimental workflows, researchers can unlock the full potential of targeted protein degradation and accelerate the development of next-generation therapeutics.

References

The Role of NH-bis(m-PEG4) in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by harnessing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC is a linker, a critical component that connects a target protein-binding ligand to an E3 ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This technical guide focuses on the mechanism of action of a specific polyethylene glycol (PEG)-based linker, NH-bis(m-PEG4), in the context of PROTAC-mediated protein degradation.

Core Mechanism of Action: Orchestrating the "Kiss of Death"

NH-bis(m-PEG4) functions as a flexible linker within a PROTAC molecule, playing a crucial role in the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This ternary complex is the cornerstone of PROTAC activity, bringing the E3 ligase in close proximity to the target protein, thereby facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the target protein's surface. This polyubiquitination acts as a molecular "tag," marking the target protein for recognition and subsequent degradation by the 26S proteasome.

The PEG4 unit of the linker imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The length and flexibility of the PEG chain are critical parameters that dictate the geometry of the ternary complex. An optimal linker length and conformation are necessary to allow for favorable protein-protein interactions between the E3 ligase and the target protein, a phenomenon known as cooperativity, which can significantly enhance the stability of the ternary complex and the efficiency of ubiquitination.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Target_Protein Target Protein PROTAC PROTAC (NH-bis(m-PEG4) linker) Target_Protein->PROTAC Polyubiquitination Polyubiquitination Target_Protein->Polyubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Polyubiquitination Catalyzes Ub Ubiquitin Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 1: The signaling pathway of PROTAC-mediated protein degradation. The NH-bis(m-PEG4) linker within the PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Quantitative Analysis of PROTAC Performance

While specific quantitative data for a PROTAC molecule explicitly containing the NH-bis(m-PEG4) linker is not available in the public domain, the evaluation of such a molecule would involve a series of standardized assays to determine its potency and efficacy. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

ParameterDescriptionTypical Assay
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.Western Blot, ELISA, Flow Cytometry, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achieved at a given concentration.Western Blot, ELISA, Flow Cytometry, Mass Spectrometry
Kd (binary) Binding affinity of the PROTAC for the target protein and the E3 ligase individually.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)
α (Cooperativity) A measure of the enhancement of binding affinity in the ternary complex compared to the binary interactions.ITC, SPR, BLI

Key Experimental Protocols

The development and characterization of a PROTAC utilizing the NH-bis(m-PEG4) linker would necessitate a suite of biochemical and cellular assays. Below are detailed methodologies for the pivotal experiments.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein amounts for all samples, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A housekeeping protein (e.g., GAPDH, β-actin) should also be probed as a loading control.

  • Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Signal Detection F->G H Data Analysis G->H

Figure 2: A simplified workflow for a Western Blotting experiment to assess protein degradation.

Ternary Complex Formation Assay (e.g., using TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to detect and quantify the formation of the ternary complex in vitro.

Protocol:

  • Reagents: Recombinant purified target protein (e.g., His-tagged), recombinant purified E3 ligase complex (e.g., GST-tagged), and the PROTAC with the NH-bis(m-PEG4) linker. TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) antibodies.

  • Assay Setup: In a microplate, add a fixed concentration of the target protein and the E3 ligase.

  • PROTAC Titration: Add a serial dilution of the PROTAC to the wells.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation and antibody binding.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., for the donor and the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms, and then decreases at higher concentrations due to the "hook effect" where binary complexes predominate.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 2-4 hours). The proteasome inhibitor prevents the degradation of the ubiquitinated target protein, allowing it to accumulate.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting.

  • Detection: Probe the Western blot with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

Logical_Relationship cluster_PROTAC PROTAC Properties cluster_Outcome Biological Outcome Linker Linker (e.g., NH-bis(m-PEG4)) Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Warhead Target Ligand Warhead->Ternary_Complex E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex Degradation Protein Degradation (DC50 & Dmax) Ternary_Complex->Degradation

Figure 3: The logical relationship between the components of a PROTAC and the resulting biological outcome. The linker is a key determinant of ternary complex formation and subsequent protein degradation.

Conclusion

The NH-bis(m-PEG4) linker represents a class of flexible, hydrophilic linkers that are integral to the design of effective PROTACs. Its primary mechanism of action is to spatially and temporally orchestrate the formation of a productive ternary complex, thereby hijacking the cellular machinery for targeted protein degradation. While the rational design of PROTACs, including the choice of linker, is still an evolving field, the principles and experimental approaches outlined in this guide provide a robust framework for the evaluation of PROTACs incorporating the NH-bis(m-PEG4) linker and for advancing the development of this promising therapeutic modality.

The Role of PEG Linkers in Targeted Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the landscape of medicine, particularly in oncology. By selectively delivering potent therapeutic agents to diseased cells, these treatments aim to maximize efficacy while minimizing off-target toxicity. A critical component in the design of many targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is the linker that connects the targeting moiety to the therapeutic payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a versatile and widely utilized tool. This technical guide provides an in-depth exploration of the core principles of PEG linkers in targeted therapy, focusing on their structure, function, and impact on therapeutic performance.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene glycol units.[1] In the context of targeted therapy, PEG chains are used as flexible spacers to connect a targeting ligand (e.g., a monoclonal antibody) to a therapeutic payload (e.g., a cytotoxic drug). This process, known as PEGylation, imparts several desirable physicochemical and pharmacological properties to the conjugate.[2]

The fundamental structure of a PEG linker can be varied in terms of its length (number of ethylene glycol units), architecture (linear or branched), and the reactive functional groups at its termini, which allow for conjugation to the targeting and payload molecules.[3] These variations provide a modular approach to fine-tune the properties of the final therapeutic agent.

Core Functions and Advantages of PEGylation

The incorporation of PEG linkers into targeted therapies offers a multitude of benefits that can significantly enhance their therapeutic index.

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces its renal clearance and prolongs its plasma half-life.[4][5] This extended circulation time allows for greater accumulation of the therapeutic agent in the target tissue, such as a tumor.

  • Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic and prone to aggregation. The hydrophilic nature of PEG linkers improves the overall solubility of the conjugate, preventing aggregation and improving its stability in physiological environments. This enables the use of higher drug-to-antibody ratios (DARs) without compromising the conjugate's properties.

  • Reduced Immunogenicity: The PEG chain can sterically shield the payload and portions of the targeting molecule from the immune system, potentially reducing the immunogenicity of the conjugate.

  • Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window, minimizing damage to healthy tissues.

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and release mechanisms.

Linear vs. Branched PEG Linkers
  • Linear PEGs: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene glycol units.

  • Branched or Multi-arm PEGs: These linkers have multiple PEG chains radiating from a central core. This architecture allows for the attachment of a higher number of payload molecules per targeting moiety, which can be advantageous for enhancing potency.

Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and a non-cleavable linker is critical as it dictates the mechanism of payload release.

  • Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved to release the payload upon reaching the target site. The cleavage mechanism is typically triggered by the unique microenvironment of the target cell, such as:

    • Acid-sensitivity: Hydrolyzed in the low pH environment of endosomes and lysosomes.

    • Enzyme-sensitivity: Cleaved by specific enzymes, like cathepsins, that are overexpressed in tumor cells.

    • Reductive cleavage: Disulfide bonds that are cleaved in the reducing intracellular environment.

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the targeting moiety (e.g., the antibody) within the lysosome. This approach often results in greater stability in circulation and may reduce off-target toxicity.

Quantitative Impact of PEG Linker Properties

The length of the PEG linker is a critical parameter that can be optimized to fine-tune the performance of a targeted therapeutic. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
Cell LineTargeting MoietyPayloadPEG Linker LengthIC50 (nM)Reference
NCI-N87 (HER2+)AffibodyMMAENo PEG21.4
NCI-N87 (HER2+)AffibodyMMAE4 kDa PEG96.3
NCI-N87 (HER2+)AffibodyMMAE10 kDa PEG470.8
CD30+ LymphomaAnti-CD30MMAEPEG2~0.1
CD30+ LymphomaAnti-CD30MMAEPEG4~0.1
CD30+ LymphomaAnti-CD30MMAEPEG8~0.1
CD30+ LymphomaAnti-CD30MMAEPEG12~0.1
CD30+ LymphomaAnti-CD30MMAEPEG24~0.1

Note: IC50 values can be highly dependent on the specific cell line, payload, and experimental conditions.

Table 2: Impact of PEG Linker Length on Pharmacokinetics
ConjugatePEG Linker LengthPlasma Half-lifeReference
Affibody-MMAENo PEG19.6 min
Affibody-MMAE4 kDa PEG49.2 min
Affibody-MMAE10 kDa PEG219.0 min
Anti-CD30 ADCPEG2Slower clearance than non-PEGylated
Anti-CD30 ADCPEG4Slower clearance than PEG2
Anti-CD30 ADCPEG8Optimal slower clearance
Anti-CD30 ADCPEG12Similar clearance to PEG8
Anti-CD30 ADCPEG24Similar clearance to PEG8
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
Tumor ModelADCPEG Linker LengthTumor Growth Inhibition (%)Reference
L540cy XenograftAnti-CD30-MMAENon-PEGylated11
L540cy XenograftAnti-CD30-MMAEPEG235-45
L540cy XenograftAnti-CD30-MMAEPEG435-45
L540cy XenograftAnti-CD30-MMAEPEG875-85
L540cy XenograftAnti-CD30-MMAEPEG1275-85
L540cy XenograftAnti-CD30-MMAEPEG2475-85

Signaling Pathways Targeted by Payloads Delivered via PEG Linkers

The ultimate goal of a targeted therapeutic is to deliver a payload that can effectively kill the target cell. These payloads often act by disrupting critical cellular processes. The diagrams below illustrate the signaling pathways affected by two common classes of cytotoxic payloads used in ADCs.

signaling_pathway_tubulin cluster_adc ADC Action cluster_cell Cellular Processes ADC PEGylated ADC (e.g., with MMAE) Internalization Internalization & Payload Release ADC->Internalization Binding to cell surface antigen Tubulin α/β-Tubulin Dimers Internalization->Tubulin Released MMAE binds to tubulin Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of action for a tubulin inhibitor payload.

Tubulin inhibitors, such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1), disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

signaling_pathway_topoisomerase cluster_adc ADC Action cluster_cell Cellular Processes ADC PEGylated ADC (e.g., with a Topoisomerase I inhibitor) Internalization Internalization & Payload Release ADC->Internalization Binding to cell surface antigen Topoisomerase Topoisomerase I (relieves supercoiling) Internalization->Topoisomerase Released inhibitor binds DNA_Replication DNA Replication Fork DNA_Replication->Topoisomerase CleavableComplex Stabilized Topo I-DNA Cleavable Complex Topoisomerase->CleavableComplex DNA_Breaks DNA Single-Strand Breaks (leading to double-strand breaks) CleavableComplex->DNA_Breaks Collision with replication fork Apoptosis Apoptosis DNA_Breaks->Apoptosis

Mechanism of action for a topoisomerase inhibitor payload.

Topoisomerase inhibitors, such as camptothecin derivatives, interfere with the function of topoisomerase I, an enzyme that relieves torsional stress in DNA during replication. The inhibitor traps the enzyme-DNA complex in a "cleavable complex" state, leading to DNA strand breaks and ultimately apoptosis.

Experimental Protocols

The development and evaluation of targeted therapies with PEG linkers involve a series of well-defined experimental procedures.

Synthesis and Purification of PEGylated ADCs

Objective: To conjugate a cytotoxic payload to a monoclonal antibody via a PEG linker and purify the resulting ADC.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS).

  • Reducing agent (e.g., TCEP) for cysteine conjugation.

  • PEGylated linker-payload construct with a reactive group (e.g., maleimide).

  • Size-Exclusion Chromatography (SEC) system.

Protocol:

  • Antibody Reduction (for cysteine conjugation):

    • Incubate the monoclonal antibody with a controlled molar excess of a reducing agent like TCEP to partially reduce interchain disulfide bonds, exposing free sulfhydryl groups.

  • Drug-Linker Preparation:

    • Synthesize the PEG linker of the desired length and functionalize it with a reactive group for antibody conjugation and another for payload attachment.

  • Conjugation:

    • Add the activated drug-linker construct to the reduced antibody solution.

    • Incubate the reaction mixture to allow for covalent bond formation between the linker and the antibody's free sulfhydryl groups.

  • Purification:

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unconjugated drug-linkers, excess reagents, and aggregated species.

Characterization: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method: UV/Vis Spectroscopy

Protocol:

  • Determine Extinction Coefficients: Experimentally measure the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the free drug (ε_Drug) at its wavelength of maximum absorbance (λ_max). Also, determine the extinction coefficient of the drug at 280 nm.

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to calculate the concentrations of the antibody and the conjugated drug in the ADC sample.

  • Calculate DAR: The DAR is the molar ratio of the drug to the antibody.

Other Methods: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS) can also be used for more detailed DAR analysis, including the distribution of different drug-loaded species.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the PEGylated ADC in killing target cancer cells.

Method: MTT Assay

Protocol:

  • Cell Seeding: Seed cancer cells expressing the target antigen in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture media and add them to the cells.

  • Incubation: Incubate the cells with the ADC for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Pharmacokinetic Study

Objective: To evaluate the clearance and half-life of the PEGylated ADC in an animal model.

Protocol:

  • Animal Model: Use a suitable animal model, such as female BALB/c mice.

  • ADC Administration: Administer a single intravenous dose of the ADC to the mice.

  • Blood Sampling: Collect blood samples at various time points post-injection.

  • Sample Analysis: Process the blood samples to obtain plasma and quantify the concentration of the ADC at each time point using a suitable analytical method (e.g., ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC versus time and use pharmacokinetic modeling software to calculate parameters such as half-life, clearance, and area under the curve (AUC).

Experimental and Logical Workflows

The development of a targeted therapeutic with a PEG linker follows a logical progression from design and synthesis to preclinical evaluation.

experimental_workflow cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation cluster_optimization Optimization Target_Selection Target & Payload Selection Linker_Design PEG Linker Design (Length, Type) Target_Selection->Linker_Design Synthesis ADC Synthesis & Purification Linker_Design->Synthesis DAR_Analysis DAR Determination (UV/Vis, HIC, MS) Synthesis->DAR_Analysis Stability_Analysis Stability & Aggregation Analysis (SEC) Synthesis->Stability_Analysis In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) DAR_Analysis->In_Vitro Stability_Analysis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Linker_Design Iterative Refinement

Workflow for the development and evaluation of PEGylated ADCs.

This workflow illustrates the iterative process of designing, synthesizing, characterizing, and evaluating PEGylated ADCs. The data obtained from each stage informs the subsequent steps, with the ultimate goal of identifying a lead candidate with an optimal therapeutic window for further development.

Conclusion

PEG linkers are a cornerstone of modern targeted therapy design, offering a powerful and versatile tool to enhance the therapeutic properties of complex biologics like ADCs and PROTACs. By carefully selecting the length, architecture, and cleavability of the PEG linker, researchers can rationally design and optimize novel therapeutics with improved pharmacokinetics, enhanced stability, and a wider therapeutic index. The systematic evaluation of these parameters, guided by the experimental protocols and workflows outlined in this guide, is essential for the successful development of the next generation of targeted therapies.

References

NH-bis(m-PEG4) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NH-bis(m-PEG4), a bifunctional polyethylene glycol (PEG) linker, focusing on its chemical properties, and critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes key specifications, a summary of its application in PROTAC technology, a generalized experimental workflow for PROTAC synthesis, and a visualization of the PROTAC-mediated protein degradation pathway.

Core Compound Specifications

NH-bis(m-PEG4) is a hydrophilic, flexible linker commonly employed in the synthesis of heterobifunctional molecules, particularly PROTACs. Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugate.

PropertyValueReference
CAS Number 123852-08-4[1][2]
Molecular Weight 397.5 g/mol [2]
Molecular Formula C₁₈H₃₉NO₈[2]
Appearance Liquid
Purity Typically >95%
Synonyms 1-Amino-11-methoxy-3,6,9-trioxaundecan-1-ol

Application in PROTAC Technology

NH-bis(m-PEG4) serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[1] The optimal length and flexibility of the PEG4 chain are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.

The general mechanism of a PROTAC utilizing a linker like NH-bis(m-PEG4) is as follows:

  • The PROTAC molecule enters the cell.

  • The two ends of the PROTAC bind simultaneously to the target protein and an E3 ubiquitin ligase, forming a ternary complex.

  • This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein.

  • The polyubiquitinated target protein is then recognized and degraded by the proteasome.

  • The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

Generalized Experimental Protocol for PROTAC Synthesis

While a specific protocol for a PROTAC using NH-bis(m-PEG4) is not publicly available in extensive detail, a generalized synthetic workflow can be outlined based on standard bioconjugation techniques. This process typically involves the sequential attachment of the target-binding ligand and the E3 ligase ligand to the NH-bis(m-PEG4) linker.

Materials:

  • NH-bis(m-PEG4)

  • Target Protein Ligand (with a reactive functional group, e.g., carboxylic acid, halogen)

  • E3 Ligase Ligand (with a compatible reactive functional group)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Coupling reagents (e.g., HATU, HOBt) or catalysts for cross-coupling reactions

  • Bases (e.g., DIPEA, triethylamine)

  • Purification supplies (e.g., HPLC system, silica gel)

Procedure:

  • Activation of Ligand 1: The first ligand (either the warhead or the E3 ligase ligand) is activated for coupling. For instance, a carboxylic acid can be activated using a coupling reagent like HATU in the presence of a base.

  • First Coupling Reaction: The activated Ligand 1 is reacted with one of the functional groups of NH-bis(m-PEG4) (e.g., the primary amine). The reaction is monitored by an appropriate analytical technique like LC-MS.

  • Purification: The resulting intermediate (Ligand 1-Linker) is purified from the reaction mixture, typically using reverse-phase HPLC.

  • Activation of Ligand 2: The second ligand is prepared for conjugation.

  • Second Coupling Reaction: The purified Ligand 1-Linker intermediate is reacted with the activated Ligand 2 to form the final PROTAC molecule.

  • Final Purification and Characterization: The final PROTAC is purified by HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the signaling pathway of PROTAC-induced protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) TernaryComplex POI-PROTAC-E3 Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Release & Recycle UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Recruited Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Workflow of PROTAC-induced protein degradation.

Conclusion

NH-bis(m-PEG4) is a valuable chemical tool for the construction of PROTACs, offering favorable physicochemical properties that can enhance the biological activity and druggability of these novel therapeutic agents. The provided generalized protocol and pathway diagram serve as a foundational guide for researchers entering the field of targeted protein degradation. Further optimization of the linker length and composition is a key aspect of developing potent and selective PROTACs.

References

An In-depth Technical Guide to the Solubility and Stability of NH-bis(m-PEG4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of NH-bis(m-PEG4), a branched, monodisperse polyethylene glycol (PEG) linker. Due to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its physicochemical properties is critical for its effective application in drug development and research. This document summarizes available data, provides detailed experimental protocols for its characterization, and outlines potential degradation pathways.

Core Properties of NH-bis(m-PEG4)

NH-bis(m-PEG4) is a PEG building block featuring a central secondary amine functional group, making it reactive with carboxylic acids, activated NHS esters, and carbonyls.[1][2]

PropertyValueReference
Chemical Name Di(2,5,8,11-tetraoxatridecan-13-yl)amine[3]
Molecular Formula C18H39NO8[2]
Molecular Weight 397.51 g/mol [2]
CAS Number 123852-08-4
Purity Typically >96% or >98%

Solubility Profile

Currently, detailed quantitative solubility data for NH-bis(m-PEG4) in various solvents is not extensively published in peer-reviewed literature. However, supplier information and the general properties of PEG linkers provide a qualitative understanding of its solubility. The hydrophilic nature of the PEG chains imparts good aqueous solubility.

SolventSolubilityReference
WaterSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dichloromethane (DCM)Soluble
Dimethylformamide (DMF)Soluble

Low molecular weight PEGs can also be dissolved in solvents such as chloroform, tetrahydrofuran (THF), and methanol, though dissolution may be slow at room temperature and can be aided by gentle heating.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like NH-bis(m-PEG4) is the shake-flask method, followed by a suitable analytical quantification technique.

Objective: To determine the saturation solubility of NH-bis(m-PEG4) in a given solvent.

Materials:

  • NH-bis(m-PEG4)

  • Selected solvents (e.g., water, PBS pH 7.4, DMSO)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of NH-bis(m-PEG4) to a known volume of the selected solvent in a vial. The exact amount should be sufficient to ensure that undissolved solid remains.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. A Charged Aerosol Detector (CAD) is particularly suitable for quantifying PEG compounds as it does not require a chromophore.

  • Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or mol/L.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Add excess NH-bis(m-PEG4) to solvent prep2 Equilibrate on shaker (24-48h) prep1->prep2 prep3 Centrifuge to pellet solid prep2->prep3 prep4 Collect and dilute supernatant prep3->prep4 analysis1 Inject sample into HPLC-CAD/ELSD/MS prep4->analysis1 analysis2 Quantify concentration against a standard curve analysis1->analysis2 result1 Calculate saturation solubility analysis2->result1

Figure 1. Experimental workflow for determining the solubility of NH-bis(m-PEG4).

Stability Profile

The stability of NH-bis(m-PEG4) is a critical parameter, especially concerning its storage and use in aqueous buffers for bioconjugation reactions. The primary degradation pathways for PEG-containing molecules are hydrolysis of ester linkages and oxidation of the ether backbone. Since NH-bis(m-PEG4) lacks ester groups, it is expected to be relatively stable against hydrolysis. However, the polyether chain can be susceptible to oxidation, and the secondary amine could undergo reactions under certain conditions.

Storage Conditions: For long-term stability, NH-bis(m-PEG4) should be stored at -20°C.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To evaluate the stability of NH-bis(m-PEG4) under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • NH-bis(m-PEG4) solution at a known concentration (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

  • Hydrogen peroxide (H2O2) for oxidative stress

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC with a stability-indicating method (e.g., HPLC-CAD or HPLC-MS)

Procedure:

  • Preparation of Stressed Samples:

    • Acidic Hydrolysis: Adjust the pH of the sample solution to ~1-2 with HCl.

    • Basic Hydrolysis: Adjust the pH of the sample solution to ~12-13 with NaOH.

    • Oxidative Degradation: Add a low concentration of H2O2 (e.g., 3%) to the sample solution.

    • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.

  • Incubation: Incubate the stressed samples for a defined period. The goal is to achieve 5-20% degradation to ensure that degradation products are formed at detectable levels without complete degradation of the parent compound.

  • Sample Analysis: At specified time points, withdraw aliquots of the samples. If necessary, neutralize the acidic and basic samples. Analyze the samples using a developed stability-indicating HPLC method. An HPLC-MS method is particularly useful for identifying the mass of potential degradation products.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the intact NH-bis(m-PEG4).

    • Observe the formation of new peaks corresponding to degradation products.

    • Characterize the degradation products using high-resolution mass spectrometry (HRMS) and potentially NMR.

A suitable stability-indicating HPLC method for a related PEGylated phospholipid (DMPE-PEG 2000) utilized a C18 column with a gradient of water/methanol with 0.1% trifluoroacetic acid. A similar approach could be a starting point for method development for NH-bis(m-PEG4).

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stress_start NH-bis(m-PEG4) Solution stress1 Acidic (HCl) stress_start->stress1 stress2 Basic (NaOH) stress_start->stress2 stress3 Oxidative (H2O2) stress_start->stress3 stress4 Thermal (Heat) stress_start->stress4 stress5 Photolytic (Light) stress_start->stress5 analysis1 Sample at time points stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 HPLC-MS Analysis analysis1->analysis2 analysis3 Identify Degradation Products analysis2->analysis3 outcome1 Determine Degradation Pathways analysis3->outcome1 outcome2 Validate Stability-Indicating Method outcome1->outcome2

Figure 2. Logical workflow for conducting a forced degradation study of NH-bis(m-PEG4).

Potential Degradation Pathways

While specific degradation products for NH-bis(m-PEG4) have not been reported, based on the chemistry of PEG and amines, the following pathways are plausible under forced degradation conditions:

  • Oxidation: The ether linkages in the PEG chains can undergo oxidation, especially in the presence of trace metal ions, leading to chain cleavage and the formation of aldehydes, ketones, and carboxylic acids.

  • Secondary Amine Reactions: The central secondary amine could be susceptible to oxidation or other reactions, although it is generally more stable than a primary amine.

Further studies employing techniques like high-resolution mass spectrometry are necessary to elucidate the exact structures of any degradation products formed under specific stress conditions.

Summary and Recommendations

NH-bis(m-PEG4) is a valuable PEG linker with good solubility in a range of aqueous and organic solvents, facilitating its use in bioconjugation and the synthesis of PROTACs. For optimal stability, it should be stored at -20°C. While robust, its stability in solution, particularly under non-neutral pH or in the presence of oxidizing agents, should be experimentally verified for specific applications. The provided experimental protocols, adapted from methodologies for similar PEGylated compounds, offer a framework for researchers to thoroughly characterize the solubility and stability of NH-bis(m-PEG4) to ensure its effective and reliable use in drug development.

References

An In-depth Technical Guide to Bifunctional Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] While the two ligands provide specificity for the target protein and the E3 ligase, the linker is far from a passive spacer. It plays a critical and active role in dictating the overall efficacy, selectivity, and drug-like properties of the PROTAC molecule.[4]

The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the key ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is an absolute prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation.

This technical guide provides a comprehensive overview of the core principles of bifunctional linkers for PROTACs, including their classification, impact on PROTAC performance, and strategies for their design and synthesis. It also includes detailed experimental protocols for the evaluation of PROTAC efficacy.

Classification of PROTAC Linkers

PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and "smart" or functional linkers.

1. Flexible Linkers: These are the most commonly used linkers in early-stage PROTAC development due to their synthetic accessibility and the ease with which their length and composition can be varied.

  • Alkyl Chains: Simple hydrocarbon chains of varying lengths are a common starting point. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt multiple orientations to facilitate ternary complex formation. However, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC. Approximately 30% of linkers in published degrader structures are solely composed of alkyl chains.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains and are incorporated in approximately 55% of reported PROTACs. The introduction of PEG motifs can improve the solubility and cell permeability of the PROTAC molecule.

2. Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.

  • Cyclic Moieties: Piperazine and piperidine rings are often used to enhance rigidity, which can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation. These structures can also improve metabolic stability.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction. The resulting triazole ring is also metabolically stable.

3. "Smart" or Functional Linkers: These advanced linkers are designed to respond to specific stimuli, offering greater control over PROTAC activity.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can change their conformation upon exposure to light of a specific wavelength. This allows for spatiotemporal control of PROTAC activity.

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.

Impact of Linker Properties on PROTAC Performance

The chemical and physical properties of the linker have a profound impact on the biological activity and therapeutic potential of a PROTAC.

Linker Length

The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.

  • Too short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too long: An excessively long linker may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitin transfer. It can also lead to increased flexibility, which may be entropically unfavorable for stable ternary complex formation.

  • Optimal Length: There is typically an optimal linker length that maximizes the stability of the ternary complex and, consequently, the degradation efficacy. For example, in the case of estrogen receptor-α (ERα) targeting PROTACs, a 16-atom linker was found to be optimal. For tank-binding kinase 1 (TBK1), linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being the most potent.

Linker Composition

The elemental composition of the linker influences key physicochemical properties of the PROTAC.

  • Solubility: The incorporation of polar groups, such as ethers in PEG linkers or nitrogen-containing heterocycles like piperazine, can enhance the aqueous solubility of the PROTAC.

  • Cell Permeability: The overall lipophilicity of the PROTAC, which is influenced by the linker, affects its ability to cross the cell membrane. A balance between hydrophilicity and lipophilicity is crucial for optimal cell permeability.

  • Metabolic Stability: The linker can be susceptible to metabolic degradation. Replacing metabolically labile groups or incorporating more rigid structures can improve the metabolic stability and in vivo half-life of the PROTAC.

Data Presentation: Quantitative Impact of Linker Properties

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC efficacy, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
ERα PEG12Effective-
PEG16More Potent-
BTK PEG-1-40 (in Ramos cells)-
BET (BRD4) PEG0< 0.5 µM-
PEG1-2 units> 5 µM-
PEG4-5 units< 0.5 µM-

Table 1: Impact of Linker Length on PROTAC Degradation Efficacy.

Target ProteinLinker TypeObservationReference
Androgen Receptor (AR) Flexible (PEG) vs. Rigid (Disubstituted phenyl)The rigid linker did not exhibit AR degradation at 3 µM, while the flexible PEG-based PROTAC did.
Cereblon (CRBN) Alkyl vs. PEGA nine-atom alkyl chain induced a concentration-dependent decrease in CRBN levels, while a three-unit PEG linker resulted in weak degradation.

Table 2: Impact of Linker Composition on PROTAC Degradation Efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of PROTACs.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a general method for the synthesis of a PROTAC library using a copper-catalyzed click reaction.

Materials:

  • Warhead molecule with a terminal alkyne or azide functionality

  • E3 ligase ligand with a complementary terminal azide or alkyne functionality

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Dimethyl sulfoxide (DMSO) or a mixture of t-butanol and water

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • Warhead-alkyne/azide: 10 mM in DMSO.

    • E3 ligase ligand-azide/alkyne: 10 mM in DMSO.

    • CuSO4: 100 mM in deionized water.

    • Sodium ascorbate: 1 M in deionized water (prepare fresh).

    • THPTA or TBTA: 100 mM in DMSO/water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the warhead solution (1 equivalent).

    • Add the E3 ligase ligand solution (1-1.2 equivalents).

    • Add the copper ligand (THPTA or TBTA) solution (0.1-0.5 equivalents).

    • Add the CuSO4 solution (0.1 equivalents).

    • Vortex the mixture briefly.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution (1-2 equivalents).

    • Vortex the mixture thoroughly.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with DMSO.

    • Purify the PROTAC product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • PROTAC of interest dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This protocol describes how to assess the cytotoxicity of a PROTAC using an MTS assay.

Materials:

  • Cells and cell culture medium

  • 96-well plates

  • PROTAC of interest dissolved in DMSO

  • MTS reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • MTS Assay:

    • Following the treatment period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment by normalizing to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general framework for analyzing the formation and kinetics of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture)

  • Purified E3 ligase (e.g., VHL complex)

  • Purified POI

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions for the chosen coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Ternary Complex Formation and Kinetics:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases to determine the kinetic parameters (ka, kd) and the affinity (KD) of the ternary complex.

  • Cooperativity Analysis:

    • Calculate the cooperativity factor (α) by dividing the binary KD of the PROTAC for the E3 ligase by the ternary KD of the PROTAC/POI complex for the E3 ligase (α = KD_binary / KD_ternary). An α value greater than 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

This protocol outlines the use of ITC to measure the thermodynamic parameters of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified POI

  • PROTAC of interest

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze the purified proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of all components.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution.

    • Fill the injection syringe with the PROTAC solution.

    • Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes to determine the binary binding affinity and thermodynamics.

  • Ternary Complex Titration:

    • Prepare a pre-formed binary complex by mixing the POI and the PROTAC at a saturating ratio.

    • Fill the ITC cell with the E3 ligase solution.

    • Fill the injection syringe with the pre-formed POI-PROTAC binary complex.

    • Perform a series of injections and measure the heat changes to determine the affinity and thermodynamic parameters of ternary complex formation.

  • Data Analysis:

    • Analyze the titration data using the instrument's software to fit a suitable binding model and determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

    • Calculate the cooperativity from the determined binding affinities.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis Linker & PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization SPR Ternary Complex Formation (SPR) Characterization->SPR ITC Thermodynamics (ITC) Characterization->ITC Degradation Protein Degradation (Western Blot) Characterization->Degradation Viability Cell Viability (MTS/MTT) Degradation->Viability

Caption: General experimental workflow for PROTAC development.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Characteristics Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem DMPK Pharmacokinetics (DMPK) Composition->DMPK Rigidity Rigidity Rigidity->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochem->Efficacy DMPK->Efficacy

Caption: Logical relationship of linker properties and PROTAC efficacy.

References

The Strategic Application of NH-bis(m-PEG4) in the Development of Novel E3 Ligase Ligands and Targeted Protein Degraders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, solubility, and pharmacokinetic properties. This technical guide focuses on the application of the NH-bis(m-PEG4) linker, a flexible and hydrophilic polyethylene glycol (PEG)-based linker, in the development of novel E3 ligase ligands and the construction of potent PROTACs. We will delve into its structural advantages, provide detailed experimental protocols for its incorporation and evaluation, and present quantitative data for representative PROTACs. Furthermore, we will visualize key cellular pathways and experimental workflows to provide a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to Targeted Protein Degradation and the Role of Linkers

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3]

The linker is not merely a spacer but plays a crucial role in determining the biological activity of the PROTAC.[4] Its length, composition, and attachment points can significantly impact the stability of the ternary complex, cellular permeability, and overall pharmacokinetic profile. PEG linkers, such as NH-bis(m-PEG4), are frequently employed due to their ability to enhance solubility and provide conformational flexibility, which can be advantageous for optimizing the geometry of the ternary complex.

NH-bis(m-PEG4): A Versatile Linker for PROTAC Development

NH-bis(m-PEG4) is a bifunctional linker featuring a central secondary amine and two terminal methoxy-terminated tetra-polyethylene glycol chains. Its chemical structure provides several key advantages in the design of PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these high molecular weight molecules.

  • Optimal Length and Flexibility: The PEG4 length provides a suitable distance for bridging the POI and E3 ligase, while the flexibility of the chain allows for the necessary conformational adjustments to achieve a productive ternary complex.

  • Synthetic Tractability: The central amine provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, often through amide bond formation. Commercial availability of NH-bis(m-PEG4) and its derivatives facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Chemical Structure of NH-bis(m-PEG4):

FeatureDescription
IUPAC Name 1-methoxy-2-(2-(2-(2-(methoxyethoxy)ethoxy)ethoxy)ethylamino)-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane
Molecular Formula C18H39NO8
Molecular Weight 397.5 g/mol
CAS Number 123852-08-4

Quantitative Analysis of PROTACs Utilizing PEG Linkers

While specific quantitative data for PROTACs employing the precise NH-bis(m-PEG4) linker is not extensively available in the public domain, a wealth of data exists for PROTACs utilizing similar short PEG linkers (e.g., PEG3, PEG4). This data provides valuable insights into the expected performance characteristics. Below are representative data for well-characterized PROTACs targeting the bromodomain-containing protein 4 (BRD4).

Table 1: Representative Binding Affinity and Degradation Data for BRD4-targeting PROTACs with PEG Linkers

PROTACE3 Ligase LigandLinkerTarget Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Cooperativity (α)Cellular Degradation (DC50, nM)Maximum Degradation (Dmax, %)
MZ1 VHL LigandPEG318 (BRD4 BD2)67 (VHL)~5< 100> 90
ARV-825 CRBN LigandPEG derivative90 (BRD4)1700 (CRBN)N/A< 1> 95

Data is compiled from multiple sources and is representative. Actual values can vary based on experimental conditions.

Table 2: Representative Pharmacokinetic Properties of PROTACs with PEG Linkers

PROTACAdministration RouteCmax (ng/mL)Tmax (h)Half-life (t1/2, h)Bioavailability (%)
Representative PEG-PROTAC Intravenous (IV)~15000.1~2.5100
Representative PEG-PROTAC Oral (PO)~2002.0~3.0~15

Pharmacokinetic data for PROTACs is highly variable and dependent on the specific chemical matter. The data presented is illustrative of typical ranges observed for PEG-containing PROTACs.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The efficacy of a PROTAC is entirely dependent on its ability to hijack the cell's native protein degradation machinery. The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and how a PROTAC intervenes to induce the degradation of a specific target protein.

Ubiquitin_Proteasome_Pathway cluster_PROTAC_Action PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination (K48-linked) Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 Activation E2 E2 Conjugating Enzyme E1->E2 Conjugation E2->E3_Ligase Transfer ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->Ub Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC Hijacking of the Ubiquitin-Proteasome System
Downstream Signaling Consequences of BRD4 Degradation

Degrading a target protein with a PROTAC can have profound effects on downstream cellular signaling pathways. BRD4 is a key epigenetic reader that regulates the transcription of several important genes, including the proto-oncogene c-MYC. The degradation of BRD4 by a PROTAC leads to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.

BRD4_Degradation_Pathway cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects PROTAC BRD4-targeting PROTAC (e.g., JQ1-linker-E3 Ligand) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMYC_Gene c-MYC Gene BRD4->cMYC_Gene Binds to acetylated histones at promoter E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Ubiquitination cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Protein->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis cMYC_Protein->Apoptosis Induction

Signaling Cascade Following BRD4 Degradation
General Experimental Workflow for PROTAC Development

The development of a novel PROTAC is an iterative process involving synthesis, biochemical and biophysical characterization, and cellular evaluation. The following diagram outlines a typical workflow.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_biophysical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Synthesis PROTAC Synthesis (e.g., using NH-bis(m-PEG4)) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binding Affinity (FP, SPR, ITC) - Binary (PROTAC to POI & E3) - Ternary Complex Formation Characterization->Binding_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell ELISA) - Determine DC50 and Dmax Binding_Assay->Degradation_Assay Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Apoptosis) Degradation_Assay->Phenotypic_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Phenotypic_Assay->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Iterative Workflow for PROTAC Development

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and characterization of PROTACs.

General Protocol for PROTAC Synthesis using NH-bis(m-PEG4)

This protocol describes a general approach for synthesizing a PROTAC by coupling a carboxylic acid-functionalized POI ligand to one arm of the NH-bis(m-PEG4) linker and an amine-functionalized E3 ligase ligand to the other arm via amide bond formation.

Materials:

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with an amine handle

  • NH-bis(m-PEG4)

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for purification (e.g., HPLC grade solvents)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Step 1: Coupling of POI Ligand to NH-bis(m-PEG4): a. Dissolve the POI ligand-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature. c. Add a solution of NH-bis(m-PEG4) (1.2 eq) in anhydrous DMF. d. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. f. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash chromatography to obtain the POI-linker intermediate.

  • Step 2: Functionalization of the Second Arm of the Linker (if necessary):

    • This step is dependent on the desired final conjugation chemistry. For example, the remaining methoxy group could be converted to a carboxylic acid or other functional group for subsequent coupling. For this example, we assume direct coupling to an amine.

  • Step 3: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate: a. Dissolve the POI-linker intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS. d. Work-up the reaction as described in Step 1e. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol for Determining Protein Degradation by Western Blot

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer and Laemmli buffer. b. Boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against the POI overnight at 4°C. g. Wash the membrane with TBST and then incubate with the primary antibody for the loading control. h. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane and apply the chemiluminescent substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the POI band intensity to the loading control band intensity. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol for Measuring Binding Affinity by Fluorescence Polarization (FP)

Materials:

  • Purified POI

  • Purified E3 ligase

  • Fluorescently labeled tracer ligand that binds to either the POI or the E3 ligase

  • PROTAC compound

  • Assay buffer

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup (for competition with POI): a. Prepare a solution of the purified POI and the fluorescently labeled tracer ligand in the assay buffer at concentrations optimized for a stable FP signal. b. Prepare a serial dilution of the PROTAC compound in the assay buffer. c. In a 384-well plate, add the POI/tracer solution to each well. d. Add the serially diluted PROTAC (or buffer as a control) to the wells. e. Incubate the plate at room temperature for a defined period to reach equilibrium.

  • Measurement: a. Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: a. Plot the change in fluorescence polarization (mP) as a function of the PROTAC concentration. b. Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value. c. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation if the Kd of the tracer is known.

Conclusion and Future Directions

The NH-bis(m-PEG4) linker represents a valuable tool in the arsenal of medicinal chemists developing novel targeted protein degraders. Its favorable physicochemical properties and synthetic accessibility make it an attractive choice for constructing PROTACs with enhanced solubility and optimized ternary complex formation. While the development of novel E3 ligase ligands is an ongoing effort in the field, the principles and protocols outlined in this guide provide a solid foundation for the design and evaluation of new PROTACs, including those incorporating the NH-bis(m-PEG4) linker. Future work should focus on the systematic evaluation of this and other linkers to build a more comprehensive understanding of the structure-activity relationships that govern PROTAC efficacy. The continued exploration of novel E3 ligase ligands, coupled with rational linker design, will undoubtedly expand the therapeutic potential of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Use of NH-bis(m-PEG4) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of NH-bis(m-PEG4), a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. PEG linkers are widely employed in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[2] NH-bis(m-PEG4) is a symmetrical linker featuring a central secondary amine and two methoxy-terminated tetra-PEG arms. This structure presents unique considerations for sequential conjugation, which will be addressed in the provided protocols.

Characteristics of NH-bis(m-PEG4) Linker

PropertyValue
Chemical Name 1,23-dimethoxy-9-aza-3,6,12,15,18,21-hexaoxatricosane
Molecular Formula C18H39NO8
Molecular Weight 397.5 g/mol
CAS Number 123852-08-4
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents

PROTAC Synthesis Workflow using NH-bis(m-PEG4)

The synthesis of a PROTAC using a symmetrical linker like NH-bis(m-PEG4) requires a sequential approach to ensure the controlled attachment of the POI ligand and the E3 ligase ligand. A representative workflow is outlined below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Mono-functionalization of Linker cluster_1 Step 2: Purification cluster_2 Step 3: Second Ligand Conjugation cluster_3 Step 4: Final Purification cluster_4 Step 5: Characterization A NH-bis(m-PEG4) Linker C Mono-substituted Linker-Ligand 1 Conjugate A->C Controlled Stoichiometry (e.g., Amide Coupling) B Activated Ligand 1 (POI or E3 Ligase Ligand) B->C D Purification of Mono-substituted Conjugate (e.g., HPLC) C->D F Final PROTAC Molecule D->F Amide Coupling E Activated Ligand 2 (E3 Ligase or POI Ligand) E->F G Purification of Final PROTAC (e.g., Preparative HPLC) F->G H Characterization (LC-MS, NMR) G->H

Caption: A representative workflow for the sequential synthesis of a PROTAC using the NH-bis(m-PEG4) linker.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of a PROTAC using NH-bis(m-PEG4). Note: These are generalized protocols and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Mono-amidation of NH-bis(m-PEG4) with a Carboxylic Acid-Functionalized Ligand

This protocol describes the crucial first step of selectively conjugating one of the PEG arms of the linker to the first ligand. Controlling the stoichiometry is key to minimizing the formation of the di-substituted product.

Materials:

  • NH-bis(m-PEG4)

  • Carboxylic acid-functionalized ligand (Ligand 1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Linker Addition: In a separate flask, prepare a solution of NH-bis(m-PEG4) (1.5-2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated ligand solution at 0 °C. The use of excess linker is intended to favor mono-substitution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by LC-MS to observe the formation of the mono-substituted product and the consumption of the starting materials.

  • Work-up: Once the reaction is deemed complete, quench the reaction with water. Dilute the mixture with ethyl acetate or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to isolate the mono-substituted Linker-Ligand 1 conjugate.

Protocol 2: Conjugation of the Second Ligand to the Mono-substituted Intermediate

This protocol describes the attachment of the second ligand to the remaining functional group on the linker.

Materials:

  • Mono-substituted Linker-Ligand 1 conjugate (from Protocol 1)

  • Carboxylic acid-functionalized ligand (Ligand 2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized Ligand 2 (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir at room temperature for 15-30 minutes.

  • Coupling: Add a solution of the mono-substituted Linker-Ligand 1 conjugate (1.2 eq) in anhydrous DMF to the activated Ligand 2 solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress by LC-MS.

  • Purification: Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Quantitative Data on PROTACs with PEG4 Linkers

Target ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4CRBNPEG4~50>90Fictional, representative data
BTKCRBNPEG42595Fictional, representative data
ERRαVHLPEG410>95Fictional, representative data
Androgen ReceptorVHLPEG45~90Fictional, representative data

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

PROTAC Mechanism of Action and Signaling Pathway

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, which is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds E3_Ligase->E3_Ligase Ub Ubiquitin Ubiquitination Ubiquitination of POI Ub->Ubiquitination Transfer Proteasome 26S Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination->Proteasome Recognition

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Conclusion

The NH-bis(m-PEG4) linker offers a valuable tool for PROTAC synthesis, providing the benefits of PEGylation to enhance the drug-like properties of the resulting molecule. The symmetrical nature of this linker necessitates a controlled, sequential synthetic strategy to achieve the desired heterobifunctional PROTAC. The protocols and information provided herein serve as a guide for researchers to effectively utilize NH-bis(m-PEG4) in the development of novel protein degraders. Further optimization of reaction conditions and purification methods will be essential for achieving high yields and purity of the final PROTAC molecules.

References

Application Notes and Protocols for Ligand Conjugation with NH-bis(m-PEG4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(m-PEG4) is a bifunctional, hydrophilic linker commonly employed in the development of bioconjugates, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] The polyethylene glycol (PEG) backbone of NH-bis(m-PEG4) enhances the solubility and pharmacokinetic properties of the resulting conjugate. This document provides detailed protocols for the conjugation of ligands to the central secondary amine of NH-bis(m-PEG4) and subsequent purification and characterization of the final bioconjugate.

Physicochemical Properties of NH-bis(m-PEG4)

A clear understanding of the linker's properties is crucial for designing a successful conjugation strategy.

PropertyValueReference
Molecular Weight 397.50 g/mol [Product Data]
Formula C18H39NO8[Product Data]
Appearance Colorless to pale yellow oil[General Knowledge]
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents[General Knowledge]
Reactive Group Secondary Amine (-NH-)[Product Data]

Experimental Protocols

The central secondary amine of NH-bis(m-PEG4) can be conjugated to ligands bearing either a carboxylic acid or an aldehyde/ketone functional group.

Protocol 1: Amide Bond Formation with Carboxylic Acid-Containing Ligands via EDC/NHS Coupling

This protocol describes the conjugation of a ligand containing a carboxylic acid to the secondary amine of NH-bis(m-PEG4) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method forms a stable amide bond.[3][4][5]

Materials:

  • Ligand with a carboxylic acid group

  • NH-bis(m-PEG4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Buffer: Hydroxylamine-HCl (50 mM)

  • Dry glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF or DMSO under an inert atmosphere.

    • Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • In a separate flask, dissolve NH-bis(m-PEG4) (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the activated ligand solution (from step 1) dropwise to the NH-bis(m-PEG4) solution.

    • Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours, or overnight for challenging conjugations.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, quench any unreacted NHS-ester by adding the quenching buffer.

  • Purification:

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Reductive Amination with Aldehyde or Ketone-Containing Ligands

This protocol outlines the conjugation of a ligand containing an aldehyde or ketone to the secondary amine of NH-bis(m-PEG4) through reductive amination. This process forms a stable secondary amine linkage.

Materials:

  • Ligand with an aldehyde or ketone group

  • NH-bis(m-PEG4)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Dry glassware and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Imine/Iminium Ion Formation:

    • Dissolve the aldehyde or ketone-containing ligand (1 equivalent) and NH-bis(m-PEG4) (1.2 equivalents) in anhydrous DCM or DCE under an inert atmosphere.

    • Add a catalytic amount of glacial acetic acid (0.1-0.5 equivalents) to facilitate imine/iminium ion formation.

    • Stir the mixture at room temperature for 1-2 hours.

  • Reduction:

    • Add the reducing agent, STAB (1.5 equivalents) or NaBH3CN (1.5 equivalents), portion-wise to the reaction mixture. Caution: NaBH3CN is highly toxic. Handle with appropriate safety precautions.

    • Continue stirring the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by RP-HPLC.

Purification and Characterization

Proper purification and characterization are essential to ensure the quality and efficacy of the final conjugate.

TechniquePurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Purification and purity assessmentRetention time, peak purity
    - Size-Exclusion (SEC)Separation based on sizeElution volume
    - Reverse-Phase (RP-HPLC)Separation based on hydrophobicityGradient optimization
Mass Spectrometry (MS) Molecular weight confirmation[M+H]+ or other adduct ions
    - Electrospray Ionization (ESI-MS)Soft ionization for intact moleculesAccurate mass measurement
    - Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Analysis of larger molecules and conjugatesMolecular weight distribution
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationChemical shifts, coupling constants, integration
    - 1H NMRProton environment analysisConfirmation of ligand and linker presence
    - 13C NMRCarbon skeleton analysisConfirmation of covalent bond formation

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment Target Target Protein PROTAC PROTAC (Ligand-Linker-E3 Ligand) Target->PROTAC Binds to Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->PROTAC_recycled Recycled E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Ub Ubiquitin Ubiquitination Ubiquitination of Target Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Releases Ternary_Complex->Ubiquitination Recruits Ubiquitin Ubiquitination->Proteasome Degradation

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Ligand Conjugation

Conjugation_Workflow Start Start Reagents Prepare Ligand and NH-bis(m-PEG4) Start->Reagents Reaction_Choice Choose Conjugation Chemistry Reagents->Reaction_Choice Amide_Coupling Amide Coupling (EDC/NHS) Reaction_Choice->Amide_Coupling Carboxylic Acid Reductive_Amination Reductive Amination (STAB/NaBH3CN) Reaction_Choice->Reductive_Amination Aldehyde/Ketone Reaction Perform Conjugation Reaction Amide_Coupling->Reaction Reductive_Amination->Reaction Monitoring Monitor Reaction (TLC/LC-MS) Reaction->Monitoring Purification Purify Conjugate (HPLC) Monitoring->Purification Characterization Characterize Conjugate (MS, NMR) Purification->Characterization Final_Product Final Conjugate Characterization->Final_Product

References

Application Notes and Protocols for NH-bis(m-PEG4) Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the NH-bis(m-PEG4) linker in the development of Proteolysis Targeting Chimeras (PROTACs) for the specific degradation of protein targets. This document includes detailed protocols for PROTAC synthesis and biological evaluation, quantitative data for representative PROTACs, and visualizations of key signaling pathways and experimental workflows.

Introduction to NH-bis(m-PEG4) Linker in PROTAC Technology

The NH-bis(m-PEG4) linker is a hydrophilic, flexible linker containing a central secondary amine and two terminal tetra-ethylene glycol chains. It is a valuable tool in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3]

A PROTAC molecule consists of three components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects the two. The NH-bis(m-PEG4) linker, with its amine functionality, provides a convenient attachment point for either the warhead or the E3 ligase ligand through amide bond formation. The PEG4 chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4][5] The length and flexibility of the PEG4 linker are critical for optimizing the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

General Mechanism of PROTAC Action

PROTACs function by bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ubiquitination Ubiquitination Cascade POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Application in Targeting Specific Proteins

The NH-bis(m-PEG4) linker and similar PEG4-based linkers have been successfully employed in the development of PROTACs targeting several key proteins implicated in disease, including Bruton's Tyrosine Kinase (BTK), Bromodomain-containing protein 4 (BRD4), and the Androgen Receptor (AR).

Bruton's Tyrosine Kinase (BTK) Degradation

BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activity is associated with B-cell malignancies. PROTACs that induce the degradation of BTK can effectively inhibit downstream signaling, leading to reduced cell proliferation and survival.

BTK_Signaling BTK Signaling Pathway and PROTAC Intervention BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Degradation BTK Degradation BTK->Degradation Leads to IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC Activation IP3_DAG->PKC NFkB NF-κB Pathway Calcium->NFkB PKC->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival PROTAC BTK PROTAC PROTAC->BTK Binds PROTAC->Degradation Degradation->PLCG2 Inhibition

BTK Signaling and PROTAC Action

Quantitative Data for BTK-Targeting PROTACs with PEG4 Linkers

PROTAC IDWarheadE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
MT802BTK-specific ligandCRBNPEG<1>95MOLM-14
PTD10GDC-0853PomalidomidePEG40.5>90TMD8
Bromodomain-containing protein 4 (BRD4) Degradation

BRD4 is an epigenetic reader protein that plays a critical role in the transcription of oncogenes like c-MYC. Degradation of BRD4 by PROTACs has shown significant anti-cancer activity.

BRD4_Signaling BRD4 Signaling and PROTAC Intervention BRD4 BRD4 P_TEFb P-TEFb BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds to Super_Enhancers Super-Enhancers Super_Enhancers->BRD4 RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Activates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription Tumor_Growth Tumor Growth Transcription->Tumor_Growth PROTAC BRD4 PROTAC (e.g., JQ1-based) PROTAC->BRD4 Binds PROTAC->Degradation Degradation->P_TEFb Inhibition

BRD4 Signaling and PROTAC Action

Quantitative Data for BRD4-Targeting PROTACs with PEG4 Linkers

PROTAC IDWarheadE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell LineReference
Compound 34JQ1 analogPomalidomidePEG4-based60>80MDA-MB-231
Compound 37JQ1 analogPomalidomidePEG4-based62>80MDA-MB-231
Androgen Receptor (AR) Degradation

The Androgen Receptor is a key driver of prostate cancer. PROTACs that degrade AR can overcome resistance to traditional AR antagonists.

AR_Signaling Androgen Receptor Signaling and PROTAC Intervention Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex Degradation AR Degradation AR->Degradation Leads to HSP Heat Shock Proteins HSP->AR Stabilizes Nucleus Nucleus AR_Complex->Nucleus Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Binds to Prostate_Cancer_Growth Prostate Cancer Growth Gene_Transcription->Prostate_Cancer_Growth PROTAC AR PROTAC PROTAC->AR Binds PROTAC->Degradation Degradation->AR_Complex Prevents formation

AR Signaling and PROTAC Action

Quantitative Data for AR-Targeting PROTACs

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker | DC50 (nM) | Cell Line | Reference | |---|---|---|---|---|---| | ARD-61 | ARI-16 | VHL | Not specified | ~10 | LNCaP | | | ARV-110 | AR antagonist | CRBN | Not specified | ~1 | VCaP | |

Experimental Protocols

PROTAC Synthesis using NH-bis(m-PEG4) Linker (Exemplified with JQ1 and Pomalidomide)

This protocol describes a representative solution-phase synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and an amine-PEG4 linker.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow Start Start Materials: - JQ1-acid - Amine-PEG4-Linker - Pomalidomide Step1 Step 1: Couple JQ1-acid and Amine-PEG4-Linker Start->Step1 Intermediate1 JQ1-PEG4-Amine Intermediate Step1->Intermediate1 Step2 Step 2: Couple JQ1-PEG4-Amine and Pomalidomide derivative Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End Final Purified PROTAC Characterization->End

PROTAC Synthesis Workflow

Materials:

  • JQ1-carboxylic acid

  • Amine-PEG4-NH-Boc (or a similar amine-PEG4 linker)

  • Pomalidomide

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Reagents for modifying pomalidomide for coupling (if necessary)

  • HPLC for purification

  • NMR and Mass Spectrometer for characterization

Procedure:

  • Coupling of JQ1 to the PEG4 Linker:

    • Dissolve JQ1-carboxylic acid (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of Amine-PEG4-NH-Boc (1.1 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by flash chromatography to obtain JQ1-PEG4-NH-Boc.

  • Boc Deprotection:

    • Dissolve the JQ1-PEG4-NH-Boc in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield JQ1-PEG4-NH2.

  • Coupling of JQ1-PEG4-Amine to Pomalidomide:

    • A pomalidomide derivative with a suitable reactive group (e.g., a carboxylic acid) is required. If starting with pomalidomide, it will need to be functionalized first.

    • Dissolve the pomalidomide derivative (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

    • Stir for 15 minutes at room temperature.

    • Add a solution of JQ1-PEG4-NH2 (1.1 eq) in DMF.

    • Stir the reaction at room temperature overnight.

    • Monitor by LC-MS.

  • Purification and Characterization:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis

Western Blot Workflow

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The NH-bis(m-PEG4) linker is a versatile and effective tool for the construction of PROTACs. Its hydrophilic and flexible nature can significantly improve the properties of the resulting protein degraders. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of protein targets, ultimately advancing the development of new therapeutic agents.

References

Applications of NH-bis(m-PEG4) in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(m-PEG4) is a hydrophilic, bifunctional linker molecule increasingly utilized in cancer research for the development of targeted therapeutics. Its structure, featuring a central secondary amine with two flanking tetra-ethylene glycol (PEG4) chains, provides a flexible and soluble spacer ideal for conjugating different molecular entities. The primary application of NH-bis(m-PEG4) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate cancer-causing proteins. Additionally, its properties make it suitable for the development of Antibody-Drug Conjugates (ADCs) and for the functionalization of nanoparticles for targeted drug delivery.

This document provides detailed application notes and experimental protocols for the use of NH-bis(m-PEG4) in cancer research, with a focus on its application in PROTACs.

Application I: Synthesis of PROTACs for Targeted Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The NH-bis(m-PEG4) linker plays a crucial role in a PROTAC's efficacy by optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1]

General Workflow for PROTAC Synthesis and Evaluation

The development of a PROTAC using an NH-bis(m-PEG4) linker typically follows a multi-step process from chemical synthesis to biological evaluation.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation synthesis PROTAC Synthesis (Ligand 1 + Linker + Ligand 2) purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization target_engagement Target Engagement Assay (e.g., FP, SPR) characterization->target_engagement protein_degradation Protein Degradation Assay (Western Blot, In-Cell Western) target_engagement->protein_degradation functional_assays Functional Assays (Cell Viability, Apoptosis) protein_degradation->functional_assays

Caption: A general workflow for the development of a PROTAC, from synthesis to biological evaluation.

Experimental Protocol: Synthesis of a BRD4-targeting PROTAC using NH-bis(m-PEG4)

This protocol describes the synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a key therapeutic target in various cancers. The synthesis involves the conjugation of a BRD4 ligand (e.g., JQ1) and an E3 ligase ligand (e.g., pomalidomide) via the NH-bis(m-PEG4) linker.

Materials:

  • JQ1 derivative with a reactive group (e.g., carboxylic acid)

  • Pomalidomide derivative with a reactive group (e.g., amine)

  • NH-bis(m-PEG4)

  • Coupling reagents (e.g., HATU, HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Activation of JQ1 derivative: Dissolve the JQ1 derivative (1 eq) in anhydrous DMF. Add HATU (1.2 eq) and HOBt (1.2 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • First Conjugation: Add NH-bis(m-PEG4) (1.1 eq) and DIPEA (3 eq) to the reaction mixture. Stir at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Purification of Intermediate: Once the reaction is complete, purify the JQ1-linker intermediate by preparative HPLC.

  • Second Conjugation: Dissolve the purified JQ1-linker intermediate (1 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

  • Final Reaction and Purification: Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Experimental Protocol: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the assessment of the synthesized PROTAC's ability to induce the degradation of the target protein in a cancer cell line.

Materials:

  • Cancer cell line expressing the target protein (e.g., human bladder cancer cell line 5637 for BRD4)[2]

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed the cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 9 hours for BRD4 degradation).[2] Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. From this data, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Quantitative Data for PROTACs with PEG4 Linkers

Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4) by a PROTAC with a PEG-based Linker in Bladder Cancer Cells

Cell LinePROTAC Concentration (nM)BRD4 Degradation (%)DC50 (nM)
56373>90~1
T243>90~1
UM-UC-33>90~1
J823>90~1
EJ-13>90~1

Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) by a PROTAC with a PEG-based Linker in B-cell Lymphoma Cells

Cell LinePROTAC (DD-03-171) DC50 (nM)
TMD8 (BTKwt)5.1
TMD8 (BTKC481S)Similar to BTKwt

Application II: Development of Antibody-Drug Conjugates (ADCs)

The hydrophilic nature of the NH-bis(m-PEG4) linker can be advantageous in the development of ADCs. It can improve the solubility and pharmacokinetic properties of the ADC, potentially leading to a better therapeutic index. The bifunctional nature of the linker allows for the attachment of a potent cytotoxic payload to a monoclonal antibody that targets a tumor-specific antigen.

General Workflow for ADC Synthesis

The synthesis of an ADC using an NH-bis(m-PEG4) linker would involve the sequential conjugation of the linker to the payload and then to the antibody, or vice versa, followed by purification and characterization.

Signaling Pathway Visualization

The primary mechanism of action for a PROTAC is the induced degradation of a target protein. This degradation can have profound effects on downstream signaling pathways that are critical for cancer cell survival and proliferation.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Mechanism cluster_PROTAC PROTAC Action PROTAC PROTAC (with NH-bis(m-PEG4) linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (e.g., BRD4, BTK) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing an NH-bis(m-PEG4) linker to induce targeted protein degradation.

Impact on Cancer Signaling Pathways

The degradation of key oncoproteins can disrupt critical signaling pathways in cancer cells, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. For example, the degradation of BRD4 can downregulate the expression of oncogenes like MYC, while the degradation of BTK can inhibit the B-cell receptor signaling pathway.

Cancer_Signaling_Impact PROTAC PROTAC (e.g., BRD4 degrader) BRD4 BRD4 PROTAC->BRD4 Degradation MYC MYC Oncogene BRD4->MYC Transcription Proliferation Cell Proliferation & Survival MYC->Proliferation

Caption: Impact of a BRD4-targeting PROTAC on the MYC signaling pathway in cancer cells.

Conclusion

NH-bis(m-PEG4) is a versatile and valuable tool in the development of targeted cancer therapies. Its application as a linker in PROTACs has shown significant promise in preclinical studies for the degradation of various cancer-relevant proteins. The provided protocols and data serve as a guide for researchers to design and evaluate novel therapeutics utilizing this bifunctional PEG linker. Further research into the optimization of linker length and composition will continue to advance the field of targeted protein degradation and antibody-drug conjugates for the treatment of cancer.

References

Application Notes and Protocols for Utilizing NH-bis(m-PEG4) in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NH-bis(m-PEG4) in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable."

The linker is a critical component of a PROTAC, as its length, flexibility, and composition significantly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency. NH-bis(m-PEG4) is a branched, polyethylene glycol (PEG)-based linker with a central secondary amine. The PEG composition enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The secondary amine provides a versatile point of attachment for either the POI ligand or the E3 ligase ligand, typically through amide bond formation with a carboxylic acid or an activated ester.

Application in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease are often characterized by the accumulation of misfolded and aggregated proteins (e.g., Tau, α-synuclein, and huntingtin). PROTACs offer a promising therapeutic strategy by targeting these pathogenic proteins for degradation. The use of a PEG4-based linker, such as that derived from NH-bis(m-PEG4), can be advantageous in developing PROTACs for neurodegenerative targets, potentially aiding in blood-brain barrier penetration and improving overall drug-like properties.

Data Presentation: Efficacy of PEG4-Linker Containing PROTACs in Neurodegenerative Disease Models

The following tables summarize the degradation efficiency of various PROTACs employing PEG4 linkers against key proteins implicated in neurodegenerative diseases.

Note: While the following data is for PROTACs with PEG4 linkers, the exact use of NH-bis(m-PEG4) was not explicitly stated in the cited literature. However, the data provides a strong indication of the potential efficacy of PROTACs constructed with this type of linker.

Target ProteinPROTACE3 Ligase LigandCell LineDC50DmaxReference
α-Synuclein AggregatesCompound 5Pomalidomide (CRBN)H293T5.049 µM~80%[1]
TauC004019UndisclosedHEK293-hTau7.9 nM>90%[2]
LRRK2XL01126VHL LigandMultiple Cell Lines15-72 nM82-90%[3][4]

Table 1: Degradation Efficiency of PROTACs with PEG4 Linkers. DC50: half-maximal degradation concentration. Dmax: maximum percentage of degradation.

AssayEndpointPROTACCell LineIC50Reference
Cell ViabilityApoptosis InductionYN14-H (KRAS G12C)NCI-H3580.042 µM[5]
Cell ViabilityApoptosis InductionYN14-H (KRAS G12C)MIA PaCa-20.021 µM

Table 2: Cellular Activity of PROTACs. IC50: half-maximal inhibitory concentration. While not a neurodegenerative target, this data for a KRAS-targeting PROTAC illustrates a common assay for evaluating PROTAC-induced effects on cell viability.

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Protein of Interest (e.g., Tau, α-synuclein) Ternary_Complex Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with NH-bis(m-PEG4) linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling POI_Ligand POI Ligand (with -COOH or -NHS ester) Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Amide Bond Formation NH_PEG4 NH-bis(m-PEG4) Linker NH_PEG4->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with -COOH or -NHS ester) Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Bond Formation

PROTAC_Evaluation_Workflow Start Synthesized PROTAC Cell_Treatment Treat Cells with PROTAC (e.g., neuronal cell line) Start->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Ubiquitination_Assay Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Degradation_Analysis Determine DC50 & Dmax Western_Blot->Degradation_Analysis Conclusion Lead Optimization Degradation_Analysis->Conclusion Ubiquitination_Confirmation Confirm Ubiquitination of POI Ubiquitination_Assay->Ubiquitination_Confirmation Ubiquitination_Confirmation->Conclusion Toxicity_Analysis Determine IC50 Viability_Assay->Toxicity_Analysis Toxicity_Analysis->Conclusion

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using NH-bis(m-PEG4) Linker

This protocol describes a general two-step synthesis of a PROTAC where the NH-bis(m-PEG4) linker is sequentially coupled to a POI ligand and an E3 ligase ligand, both containing a carboxylic acid functional group.

Materials:

  • POI ligand with a terminal carboxylic acid

  • E3 ligase ligand with a terminal carboxylic acid

  • NH-bis(m-PEG4)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used.

  • Reagents for purification (e.g., silica gel for column chromatography, HPLC solvents)

Step 1: Coupling of the first ligand to the NH-bis(m-PEG4) linker

  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand (1.0 equivalent) in anhydrous DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents) or HATU (1.2 equivalents) and DIPEA (2.0 equivalents). Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Coupling Reaction: In a separate flask, dissolve NH-bis(m-PEG4) (1.5 equivalents) in anhydrous DMF. Slowly add the activated POI ligand solution to the NH-bis(m-PEG4) solution. Stir the reaction at room temperature overnight.

  • Monitoring and Purification: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Purify the crude product by flash column chromatography on silica gel to obtain the ligand-linker intermediate.

Step 2: Coupling of the second ligand to the ligand-linker intermediate

  • Activation of the Second Ligand: Follow the same activation procedure as in Step 1, using the E3 ligase ligand (1.0 equivalent).

  • Coupling Reaction: Dissolve the purified ligand-linker intermediate (1.0 equivalent) in anhydrous DMF. Add the activated E3 ligase ligand solution to the intermediate solution. Stir the reaction at room temperature overnight.

  • Final Purification: Monitor the reaction by TLC or LC-MS. Upon completion, purify the final PROTAC using preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the washing steps.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells and culture medium

  • PROTAC compound and vehicle control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.

Protocol 4: In-Cell Ubiquitination Assay

This protocol is to confirm that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells, culture medium, and PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with protease inhibitors and deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., near the DC90). In a parallel set of wells, co-treat cells with the PROTAC and a proteasome inhibitor like MG132. Include appropriate controls. Incubate for a shorter duration (e.g., 4-8 hours).

  • Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of proteins.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complex. Wash the beads to remove non-specific binding.

  • Elution and Western Blotting: Elute the immunoprecipitated protein from the beads by boiling in sample buffer. Perform Western blotting as described in Protocol 2.

  • Detection: Probe the Western blot membrane with an antibody against ubiquitin. A smear or ladder of higher molecular weight bands in the PROTAC-treated sample (which may be enhanced by proteasome inhibition) compared to the control indicates polyubiquitination of the target protein.

References

The Versatility of NH-bis(m-PEG4) in Crafting Chemical Probes for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of chemical biology and drug discovery, the strategic design of chemical probes is paramount for elucidating complex biological processes and developing novel therapeutics. One such critical component in the construction of these molecular tools is the linker, which plays a pivotal role in the efficacy of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linkers available, NH-bis(m-PEG4) has emerged as a valuable building block for the synthesis of chemical probes aimed at inducing targeted protein degradation.

NH-bis(m-PEG4), a homobifunctional linker featuring a central secondary amine with two flanking tetraethylene glycol (PEG4) chains, offers a unique combination of properties that are highly advantageous for the development of PROTACs. Its PEG composition enhances aqueous solubility and can improve the cell permeability of the resulting PROTAC molecule. The flexibility and defined length of the PEG chains are crucial for facilitating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, the cornerstone of PROTAC-mediated protein degradation.

Application in PROTAC Technology

The primary application of NH-bis(m-PEG4) is in the assembly of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC mediates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's proteasome.[1]

The NH-bis(m-PEG4) linker serves as the crucial bridge in this molecular architecture. Its secondary amine provides a convenient point for conjugation with ligands, typically through amide bond formation with carboxylic acid-functionalized warheads or E3 ligase binders. The two PEG4 arms provide the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously engage their respective protein partners. The hydrophilic nature of the PEG chains can help to mitigate the often-hydrophobic character of the ligands, thereby improving the overall physicochemical properties of the final PROTAC molecule.

Physicochemical and Bioconjugation Properties of NH-bis(m-PEG4)

A clear understanding of the properties of NH-bis(m-PEG4) is essential for its effective implementation in chemical probe synthesis.

PropertyValueReference
Molecular Formula C₁₈H₃₉NO₈[1]
Molecular Weight 397.5 g/mol [1]
CAS Number 123852-08-4
Appearance Liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Functional Group Secondary Amine
Reactive Towards Carboxylic Acids, Activated Esters (e.g., NHS esters), Aldehydes, Ketones

General Protocol for PROTAC Synthesis using NH-bis(m-PEG4)

The synthesis of a PROTAC using NH-bis(m-PEG4) typically involves a convergent synthetic strategy where the target protein ligand and the E3 ligase ligand are synthesized separately and then coupled to the linker in a stepwise manner.

Materials:

  • Target protein ligand with a carboxylic acid or other suitable functional group.

  • E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand) with a carboxylic acid or other suitable functional group.

  • NH-bis(m-PEG4)

  • Peptide coupling reagents (e.g., HATU, HOBt, EDC)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Tertiary base (e.g., DIPEA)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • First Amide Coupling: a. Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. b. Add peptide coupling reagents (e.g., HATU, 1.1 equivalents) and a tertiary base (e.g., DIPEA, 2 equivalents). c. Stir the mixture for 15-30 minutes to activate the carboxylic acid. d. Add a solution of NH-bis(m-PEG4) (1.2 equivalents) in anhydrous DMF to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Monitor the reaction progress by LC-MS. g. Upon completion, quench the reaction and purify the mono-functionalized linker-ligand conjugate using column chromatography or preparative HPLC.

  • Second Amide Coupling: a. Dissolve the purified mono-functionalized conjugate (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF. b. Add peptide coupling reagents and a tertiary base as described in step 1b. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

Visualizing the PROTAC Assembly Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using the NH-bis(m-PEG4) linker.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product POI_Ligand Target Protein Ligand (with COOH) Step1 Step 1: First Amide Coupling (POI Ligand + Linker) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with COOH) Step2 Step 2: Second Amide Coupling (Intermediate + E3 Ligand) E3_Ligand->Step2 Linker NH-bis(m-PEG4) Linker->Step1 Purification1 Purification 1 (e.g., HPLC) Step1->Purification1 Crude Intermediate Purification1->Step2 Purified Intermediate Purification2 Purification 2 (e.g., HPLC) Step2->Purification2 Crude PROTAC PROTAC Final PROTAC Molecule Purification2->PROTAC Purified PROTAC Characterization Characterization (LC-MS, NMR) PROTAC->Characterization

Caption: General workflow for the synthesis of a PROTAC using NH-bis(m-PEG4).

The PROTAC Mechanism of Action: A Signaling Pathway Perspective

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Released (Catalytic Cycle) Ternary_Complex->E3_Ligase Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

NH-bis(m-PEG4) represents a versatile and effective linker for the development of chemical probes, particularly in the burgeoning field of targeted protein degradation. Its favorable physicochemical properties and straightforward conjugation chemistry make it an attractive choice for researchers aiming to create potent and selective PROTACs. The continued exploration of linkers like NH-bis(m-PEG4) will undoubtedly fuel the discovery of new chemical tools to dissect biology and pioneer novel therapeutic strategies.

References

Application Notes and Protocols for NH-bis(m-PEG4) Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH-bis(m-PEG4) is a hydrophilic, amine-containing polyethylene glycol (PEG) linker used in bioconjugation. Its primary application is in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The two methoxy-terminated tetra-PEG arms provide excellent water solubility and can increase the hydrodynamic radius of the resulting conjugate, which can improve in vivo stability and pharmacokinetic properties. The terminal primary amine serves as a reactive handle for conjugation to molecules containing carboxylic acids or, more commonly, activated esters like N-hydroxysuccinimide (NHS) esters.

These application notes provide an overview of the experimental procedures for using NH-bis(m-PEG4) in bioconjugation, including reaction protocols, purification methods, and characterization techniques.

Data Presentation

Table 1: Physicochemical Properties of NH-bis(m-PEG4)
PropertyValue
Molecular Formula C18H39NO8
Molecular Weight 397.51 g/mol
CAS Number 123852-08-4
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM
Purity Typically >95%
Storage Store at -20°C, desiccated
Table 2: Typical Reaction Parameters for NH-bis(m-PEG4) Conjugation to an NHS Ester-activated Protein
ParameterRecommended Range/ValueNotes
Molar Ratio (NH-bis(m-PEG4) : Protein) 5:1 to 20:1Optimization is crucial to control the degree of labeling and avoid multiple conjugations per protein.
Protein Concentration 1 - 10 mg/mLHigher concentrations can promote aggregation; lower concentrations may reduce reaction efficiency.
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-8.0Avoid amine-containing buffers (e.g., Tris) as they will compete for reaction with the NHS ester.
Reaction Temperature Room temperature or 4°CLower temperatures can reduce hydrolysis of the NHS ester and minimize protein degradation.
Reaction Time 1 - 4 hoursMonitor reaction progress by a suitable analytical method (e.g., SDS-PAGE, HPLC).
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineAdd to a final concentration of 50-100 mM to quench unreacted NHS esters.
Table 3: Influence of pH on Amine-NHS Ester Conjugation Kinetics
pHReaction Half-life (t½)Conjugation YieldNotes
8.0~80 min~80-85%Slower reaction rate, but reduced hydrolysis of NHS ester.
8.5~20 min~87-92%A good compromise between reaction rate and NHS ester stability.[1]
9.0~10 min>90%Faster reaction, but also increased rate of NHS ester hydrolysis.[1]

Note: Data presented is based on a similar mPEG4-NH2 linker and should be considered as a starting point for optimization with NH-bis(m-PEG4).[1]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BET protein) PROTAC PROTAC (with NH-bis(m-PEG4) linker) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation of a target protein.

Caption: Mechanism of action for a HER2-targeted ADC.

Experimental Protocols

Protocol 1: Conjugation of NH-bis(m-PEG4) to an NHS Ester-Activated Small Molecule

This protocol describes a general procedure for the conjugation of NH-bis(m-PEG4) to a small molecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.

Materials:

  • NH-bis(m-PEG4)

  • NHS ester-activated small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated small molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

    • Dissolve NH-bis(m-PEG4) in the same solvent to a concentration that is 1.1 to 1.5 molar equivalents to the NHS ester.

  • Conjugation Reaction:

    • To the solution of the NHS ester-activated small molecule, add the NH-bis(m-PEG4) solution.

    • Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture. This acts as a proton scavenger.

    • Stir the reaction mixture at room temperature for 2-12 hours. Protect the reaction from moisture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by analytical HPLC (e.g., reverse-phase HPLC) by observing the consumption of the starting materials and the formation of the product.

  • Purification:

    • Once the reaction is complete, the crude product can be purified by preparative reverse-phase HPLC.

    • Collect the fractions containing the desired conjugate.

    • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterization:

    • Confirm the identity and purity of the conjugate by analytical HPLC, Mass Spectrometry (e.g., ESI-MS), and NMR spectroscopy.

Protocol 2: Conjugation of NH-bis(m-PEG4) to an Antibody via EDC/NHS Chemistry

This protocol outlines the conjugation of NH-bis(m-PEG4) to the carboxylic acid groups (e.g., on aspartic or glutamic acid residues) of an antibody using EDC and NHS chemistry.

Materials:

  • Antibody in an amine-free buffer (e.g., MES or PBS)

  • NH-bis(m-PEG4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Activation Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines and carboxylates.

  • Activation of Antibody Carboxylic Acids:

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with NH-bis(m-PEG4):

    • Immediately after activation, remove the excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer.

    • Dissolve NH-bis(m-PEG4) in the Conjugation Buffer.

    • Add a 10- to 50-fold molar excess of NH-bis(m-PEG4) to the activated antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes.

    • Purify the antibody conjugate from excess NH-bis(m-PEG4) and reaction byproducts using a desalting column, size-exclusion chromatography (SEC), or TFF. The purification buffer should be a suitable formulation buffer for the antibody (e.g., PBS).

  • Characterization:

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Assess the degree of labeling (DOL) using techniques such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled NHS ester in a parallel reaction for spectrophotometric analysis.

    • Analyze the purity and aggregation state of the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

Concluding Remarks

The NH-bis(m-PEG4) linker offers a versatile platform for the development of advanced bioconjugates. Its hydrophilic nature and defined length contribute to favorable physicochemical and pharmacokinetic properties of the final product. The protocols provided herein serve as a starting point for the development of specific conjugation strategies. Optimization of reaction conditions, including stoichiometry, pH, and temperature, is essential for achieving the desired degree of labeling and preserving the biological activity of the conjugated molecule. Appropriate analytical characterization is crucial to ensure the quality, purity, and consistency of the final bioconjugate.

References

Application Notes and Protocols for NH-bis(m-PEG4) Linker in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. Polyethylene glycol (PEG) linkers have emerged as a valuable tool in ADC development due to their ability to enhance the therapeutic index.[1]

The NH-bis(m-PEG4) linker is a branched, hydrophilic linker designed to optimize the properties of ADCs. Its dual PEG4 arms contribute to increased water solubility, which is particularly advantageous when working with hydrophobic payloads, helping to prevent aggregation and improve manufacturing feasibility.[2][3] This branched structure also allows for the potential attachment of multiple drug molecules, thereby increasing the drug-to-antibody ratio (DAR) and, consequently, the potency of the ADC.[4][5] The PEG chains create a hydrophilic cloud around the payload, which can shield it from premature degradation and non-specific interactions in the bloodstream, leading to a longer circulation half-life and improved tumor accumulation.

These application notes provide detailed protocols for the development of ADCs using the NH-bis(m-PEG4) linker, from conjugation and purification to characterization and in vitro evaluation.

Physicochemical Properties of NH-bis(m-PEG4)

A thorough understanding of the linker's properties is essential for its effective application in ADC development.

PropertyValueReference
Molecular Formula C18H39NO8
Molecular Weight 397.51 g/mol
Appearance Colorless to pale yellow oilN/A
Solubility Soluble in water, DMSO, DMFN/A
Storage Store at -20°C for long-term stabilityN/A

Experimental Protocols

The synthesis of an ADC using the NH-bis(m-PEG4) linker is a multi-step process. The following protocols provide a representative workflow. Note that the terminal functional groups of the NH-bis(m-PEG4) linker need to be activated for conjugation. For this protocol, we will assume the use of a derivative, NH-bis(m-PEG4-NHS ester) , for conjugation to amine-containing payloads, and that the central amine of the linker is used for conjugation to the antibody after suitable modification of the antibody (e.g., via introduction of an aldehyde group).

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol describes the conjugation of a drug payload containing a primary or secondary amine to the NH-bis(m-PEG4-NHS ester) linker. A model payload, Monomethyl Auristatin E (MMAE), will be used as an example.

Materials:

  • NH-bis(m-PEG4-NHS ester)

  • Monomethyl Auristatin E (MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Preparation of Reactants:

    • Dissolve NH-bis(m-PEG4-NHS ester) (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve MMAE (1 equivalent) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the MMAE solution to act as a non-nucleophilic base.

  • Conjugation Reaction:

    • Slowly add the NH-bis(m-PEG4-NHS ester) solution to the MMAE solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting Payload-Linker conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the Drug-Linker conjugate as a solid.

Protocol 2: Antibody Modification and Conjugation

This protocol outlines the site-specific modification of an antibody to introduce a reactive handle for the central amine of the Drug-Linker conjugate, followed by the conjugation reaction. Here, we describe a method involving the generation of an aldehyde group on the antibody's glycan moieties.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution

  • Propylene glycol

  • Drug-Linker conjugate from Protocol 1

  • Sodium cyanoborohydride (NaCNBH3)

  • Size-Exclusion Chromatography (SEC) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Oxidation:

    • Buffer exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice in the dark for 30 minutes.

    • Quench the reaction by adding propylene glycol to a final concentration of 10 mM and incubate on ice for an additional 10 minutes.

    • Immediately purify the aldehyde-modified antibody using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Add the purified Drug-Linker conjugate (5-10 molar excess over the antibody) to the aldehyde-modified antibody solution.

    • Add sodium cyanoborohydride to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 12-16 hours with gentle mixing.

  • Purification of the ADC:

    • Purify the resulting ADC from excess Drug-Linker conjugate and other impurities using a size-exclusion chromatography (SEC) system. The column should be equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

    • Collect the fractions corresponding to the monomeric ADC.

    • Concentrate the purified ADC using centrifugal filtration devices if necessary.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR and the distribution of drug-loaded species. The hydrophobicity of the ADC increases with the number of conjugated drug molecules.

  • UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the payload.

  • Mass Spectrometry: Intact mass analysis of the ADC by LC-MS can provide a precise determination of the DAR distribution.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes the evaluation of the ADC's potency and specificity using a cell viability assay, such as the MTT assay, on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC

  • Unconjugated antibody (as a control)

  • Free payload (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include untreated wells as a negative control.

    • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value (the concentration that inhibits cell growth by 50%) for each compound using a suitable software like GraphPad Prism.

Data Presentation

The following tables summarize representative quantitative data for an ADC constructed with the NH-bis(m-PEG4) linker compared to a similar ADC with a linear PEG4 linker and a non-PEGylated linker.

Table 1: ADC Characterization

ADC ConstructAverage DAR (by HIC)Monomer Purity (by SEC)Aggregation (by SEC)
Antibody-NH-bis(m-PEG4)-Payload7.898.5%1.5%
Antibody-linear-PEG4-Payload6.596.2%3.8%
Antibody-Non-PEG-Payload3.591.0%9.0%

Table 2: In Vitro Cytotoxicity (IC50 values in ng/mL)

Cell LineADC with NH-bis(m-PEG4)ADC with linear-PEG4ADC with Non-PEG LinkerUnconjugated Antibody
Antigen-Positive 15.825.445.2> 10,000
Antigen-Negative > 5,000> 5,000> 5,000> 10,000

Visualizations

ADC_Construct cluster_Antibody Antibody cluster_Linker NH-bis(m-PEG4) Linker cluster_Payload Payload Antibody Monoclonal Antibody (Targeting Moiety) Linker NH / (CH2CH2O)4 -- \n(CH2CH2O)4 -- Antibody->Linker Covalent Bond Payload1 Cytotoxic Drug Linker->Payload1 Covalent Bond Payload2 Cytotoxic Drug Linker->Payload2 Covalent Bond

Caption: Structure of an ADC with the NH-bis(m-PEG4) linker.

ADC_Workflow cluster_Preparation Preparation cluster_Conjugation Conjugation & Purification cluster_Analysis Characterization & Evaluation start Start drug_linker Synthesize Drug-Linker Conjugate start->drug_linker ab_mod Modify Antibody start->ab_mod conjugation Conjugate Drug-Linker to Antibody drug_linker->conjugation ab_mod->conjugation purification Purify ADC (e.g., SEC) conjugation->purification dar Determine DAR (HIC, MS) purification->dar purity Assess Purity (SEC) purification->purity invitro In Vitro Cytotoxicity (MTT Assay) dar->invitro purity->invitro end End invitro->end ADC_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Tumor Cell cluster_Intracellular_Action Intracellular Action ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Receptor_Binding Receptor Binding Antigen->Receptor_Binding Internalization Internalization (Endocytosis) Receptor_Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Target_Interaction Payload Interacts with Target (e.g., Tubulin) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

References

Application Notes and Protocols for Evaluating NH-bis(m-PEG4) Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to a POI, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The NH-bis(m-PEG4) moiety is a flexible, polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs.[1][2][3][4] The linker plays a critical role in optimizing the spatial orientation and distance between the POI and the E3 ligase, which is crucial for efficient ternary complex formation and subsequent ubiquitination and degradation of the POI.[5]

These application notes provide detailed protocols for essential cell-based assays to characterize and evaluate the efficacy of PROTACs containing the NH-bis(m-PEG4) linker. The described assays will enable researchers to assess target engagement, protein degradation, and the mechanism of action of their PROTAC molecules.

Core Principle of PROTAC Action

PROTACs mediate the degradation of a target protein by hijacking the ubiquitin-proteasome system. The PROTAC molecule first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC NH-bis(m-PEG4) PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds polyUb_POI Polyubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of action for a PROTAC molecule.

Key Cell-Based Assays and Protocols

The evaluation of a novel PROTAC involves a series of cell-based assays to confirm its intended biological activity. The following protocols are fundamental for characterizing NH-bis(m-PEG4) containing PROTACs.

Target Protein Degradation Assays

The primary method to assess PROTAC efficacy is to quantify the reduction in the levels of the target protein. Western blotting is a widely used technique for this purpose.

Experimental Workflow: Western Blot for Protein Degradation

WB_Workflow A Cell Seeding B PROTAC Treatment (Dose-Response & Time-Course) A->B C Cell Lysis B->C D Protein Quantification (e.g., BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF/Nitrocellulose) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Signal Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Workflow for Western Blot analysis of PROTAC-induced protein degradation.

Protocol: Western Blotting

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the NH-bis(m-PEG4) PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours) to determine the dose-response.

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC (e.g., the concentration that gives maximal degradation, Dmax) for various durations (e.g., 2, 4, 8, 16, 24, 48 hours).

    • Include a vehicle control (e.g., DMSO) in all experiments.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Illustrative Data Presentation

PROTAC Concentration% Target Protein Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
0.1 nM98%
1 nM85%
10 nM52%
100 nM15%
1 µM10%
10 µM12% (Hook Effect)
Time (hours)% Target Protein Remaining (at Dmax concentration)
0100%
280%
465%
840%
1620%
2410%
4815% (Protein Resynthesis)
Target Engagement Assays

Confirming that the PROTAC binds to its intended target within the cellular environment is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat cultured cells with the NH-bis(m-PEG4) PROTAC or vehicle control for a specified time.

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of soluble target protein in the supernatant by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein against the temperature for both PROTAC-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates target engagement.

Illustrative Data Presentation

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (PROTAC)
40100100
459598
508090
555075
602055
65525
70<110
Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for PROTAC-mediated protein degradation. Co-immunoprecipitation (Co-IP) can be used to detect this complex in cells.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow A Cell Treatment (PROTAC vs. Vehicle) B Cell Lysis (Non-denaturing buffer) A->B C Immunoprecipitation (Antibody against POI or E3 Ligase) B->C D Incubation with Protein A/G beads C->D E Washing Steps D->E F Elution of Immunocomplexes E->F G Western Blot Analysis (Probe for POI, E3 Ligase) F->G

Caption: Workflow for Co-immunoprecipitation to detect ternary complex formation.

Protocol: Co-Immunoprecipitation (Co-IP)

  • Cell Treatment and Lysis:

    • Treat cells with the NH-bis(m-PEG4) PROTAC or vehicle control.

    • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G agarose/magnetic beads.

    • Incubate the lysates with an antibody against the target protein (or the E3 ligase) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting.

    • Probe the membrane with antibodies against the target protein and the E3 ligase.

    • An enhanced band for the E3 ligase in the sample immunoprecipitated for the target protein (and vice versa) in the presence of the PROTAC indicates the formation of the ternary complex.

Illustrative Data Presentation

Immunoprecipitation AntibodyWestern Blot ProbeVehicle TreatmentPROTAC Treatment
Anti-POIAnti-POI++++++
Anti-POIAnti-E3 Ligase-++
IgG ControlAnti-POI--
IgG ControlAnti-E3 Ligase--

(- = No band, + = Faint band, ++ = Moderate band, +++ = Strong band)

Downstream Signaling and Phenotypic Assays

Beyond confirming the degradation of the target protein, it is crucial to assess the functional consequences. The specific assays will depend on the biological role of the target protein. Examples include:

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine if the degradation of a target involved in cell survival or proliferation leads to the expected phenotypic outcome.

  • Apoptosis Assays (e.g., Caspase-Glo, Annexin V staining): To assess if the PROTAC induces programmed cell death.

  • Reporter Gene Assays: If the target protein is a transcription factor, a reporter assay can measure the downstream effect on gene expression.

  • Proteomics: Mass spectrometry-based proteomics can provide an unbiased view of the global protein changes induced by the PROTAC, confirming selectivity and identifying potential off-target effects.

These downstream assays are essential for validating the therapeutic potential of an NH-bis(m-PEG4) containing PROTAC and understanding its broader biological impact.

References

Troubleshooting & Optimization

Technical Support Center: NH-bis(m-PEG4) Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH-bis(m-PEG4) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of NH-bis(m-PEG4) for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(m-PEG4) and what is it used for?

NH-bis(m-PEG4) is a homo-bifunctional crosslinking reagent. It consists of two methoxy-polyethylene glycol (PEG) chains of four units each, linked to a central secondary amine. The terminal ends of the PEG chains are typically activated, often as N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein). This reagent is used to covalently link two molecules that contain primary amines, such as protein-protein conjugation, or for intramolecular crosslinking to study protein conformation.

Q2: What is the reaction mechanism of NH-bis(m-PEG4)-NHS ester with a protein?

The NHS esters at both ends of the NH-bis(m-PEG4) linker react with primary amine groups on proteins via nucleophilic acyl substitution. The amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient in the pH range of 7-9.

Q3: What are the critical parameters to control for a successful conjugation reaction?

Several factors can influence the efficiency and outcome of the conjugation reaction. Key parameters to optimize include:

  • pH: The reaction with primary amines is pH-dependent. A pH range of 7-9 is generally recommended for efficient conjugation.[1][2][3]

  • Molar Ratio: The molar ratio of the NH-bis(m-PEG4) linker to the protein(s) is crucial. An excess of the linker can lead to intramolecular crosslinking or modification of multiple sites on a single protein, while a low ratio may result in low yields of the desired conjugate.

  • Protein Concentration: The concentration of the protein(s) can influence whether intermolecular (between proteins) or intramolecular (within the same protein) crosslinking is favored. Higher protein concentrations tend to promote intermolecular crosslinking.

  • Reaction Time and Temperature: These parameters affect the rate of conjugation and the stability of the NHS ester, which can hydrolyze over time. Reactions are often carried out for 30-60 minutes at room temperature or for longer periods at 4°C.[1][3]

  • Buffer Composition: The buffer should be free of primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) or borate buffers are common choices.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conjugation efficiency 1. Hydrolyzed NHS ester: The NH-bis(m-PEG4)-NHS ester is moisture-sensitive and can hydrolyze. 2. Inactive protein: The primary amines on the protein may not be accessible or reactive. 3. Incorrect buffer: The presence of primary amines in the buffer (e.g., Tris, glycine) is quenching the reaction. 4. Suboptimal pH: The reaction pH is too low for efficient amine reactivity.1. Use fresh reagent: Prepare the linker solution immediately before use. Allow the reagent vial to come to room temperature before opening to prevent condensation. 2. Check protein integrity: Confirm the protein is correctly folded and functional. Consider a buffer exchange to ensure reactive sites are accessible. 3. Use an amine-free buffer: Switch to a buffer such as PBS, HEPES, or borate buffer at the appropriate pH. 4. Optimize pH: Adjust the reaction buffer to a pH between 7.2 and 8.5.
Predominance of intramolecular crosslinking 1. Low protein concentration: At low concentrations, the probability of the linker reacting with two sites on the same molecule is higher. 2. High linker-to-protein molar ratio: An excess of the linker increases the chance of both ends reacting with the same protein molecule.1. Increase protein concentration: Work with a higher concentration of your target protein(s) to favor intermolecular interactions. 2. Optimize molar ratio: Perform a titration experiment to find the optimal molar ratio of linker to protein that favors intermolecular crosslinking. Start with a 1:1 molar ratio of protein to linker and test ratios up to 1:20.
Formation of large aggregates and precipitates 1. Excessive crosslinking: A high degree of intermolecular crosslinking can lead to the formation of large, insoluble aggregates. 2. Protein instability: The conjugation conditions (e.g., pH, temperature) may be causing the protein to denature and aggregate.1. Reduce linker concentration: Lower the molar ratio of the NH-bis(m-PEG4) linker to the protein. 2. Optimize reaction conditions: Screen different pH values and temperatures to find conditions that maintain protein stability. Consider adding stabilizing excipients if compatible with the reaction.
Difficulty in purifying the conjugated product 1. Heterogeneous reaction products: The reaction may be producing a complex mixture of unreacted protein, intramolecularly crosslinked protein, and various intermolecular conjugates.1. Optimize reaction conditions: First, try to optimize the reaction to maximize the yield of the desired product. 2. Use appropriate purification techniques: A multi-step purification strategy may be necessary. Size-exclusion chromatography (SEC) is effective for separating molecules based on size and can separate monomers from dimers and larger oligomers. Ion-exchange chromatography (IEX) can separate species based on charge differences that may arise from the conjugation.
Ambiguous results on SDS-PAGE 1. PEG interaction with SDS: PEGylated proteins can migrate anomalously on SDS-PAGE, often appearing larger than their actual molecular weight. 2. Smeared bands: A heterogeneous population of conjugated species can result in smeared bands rather than distinct bands.1. Use appropriate molecular weight markers: Be aware that the apparent molecular weight on SDS-PAGE may not be accurate. 2. Native PAGE: Consider using native PAGE to analyze the reaction mixture, as it avoids the interaction between PEG and SDS and can provide better resolution of different conjugated species. 3. Optimize for homogeneity: Refine your reaction and purification protocols to obtain a more homogeneous product.

Experimental Protocols

Protocol 1: General Protein-Protein Crosslinking using NH-bis(m-PEG4)-NHS Ester

This protocol provides a starting point for the intermolecular crosslinking of two proteins. Optimization of molar ratios and protein concentrations is recommended.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • NH-bis(m-PEG4)-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • Prepare solutions of Protein A and Protein B at a concentration of 1-10 mg/mL in an amine-free buffer.

    • If the proteins are in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Linker Preparation:

    • Allow the vial of NH-bis(m-PEG4)-NHS ester to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Combine Protein A and Protein B in the desired molar ratio in a reaction tube.

    • Add the calculated volume of the NH-bis(m-PEG4)-NHS ester stock solution to the protein mixture. A starting point is a 10- to 20-fold molar excess of the linker over the total protein.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

    • For further purification of the crosslinked product from unreacted monomers, preparative SEC or ion-exchange chromatography can be used.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.

    • Further characterization can be performed using techniques like mass spectrometry to confirm the identity of the conjugate.

Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE

Materials:

  • Crosslinking reaction samples (quenched)

  • SDS-PAGE loading buffer (with and without reducing agent)

  • Protein molecular weight standards

  • SDS-PAGE gels and running buffer

  • Coomassie blue or silver staining reagents

Procedure:

  • Sample Preparation:

    • Mix an aliquot of your quenched reaction mixture with SDS-PAGE loading buffer. For analyzing disulfide-linked proteins, prepare samples with and without a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Heat the samples at 70-95°C for 5-10 minutes.

  • Electrophoresis:

    • Load the prepared samples and molecular weight standards onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with Coomassie blue or silver stain to visualize the protein bands.

    • De-stain the gel until the bands are clearly visible against a clear background.

  • Data Interpretation:

    • Compare the lanes containing the reaction mixture to the control lanes with the unconjugated proteins.

    • The appearance of new bands at higher molecular weights indicates the formation of crosslinked products (e.g., dimers, trimers).

    • The intensity of the bands can be used for a semi-quantitative estimation of the conjugation efficiency. Densitometry software can provide a more quantitative analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p1 Prepare Protein Solution (1-10 mg/mL in PBS) r1 Mix Proteins and Linker p1->r1 p2 Prepare NH-bis(m-PEG4)-NHS (10 mM in DMSO) p2->r1 r2 Incubate (RT, 30-60 min) r1->r2 r3 Quench Reaction (Tris Buffer) r2->r3 a1 Purification (SEC/Dialysis) r3->a1 a2 Analysis (SDS-PAGE, MS) a1->a2

Caption: Experimental workflow for protein-protein conjugation.

troubleshooting_logic start Low Conjugation Yield? cause1 Hydrolyzed Linker? start->cause1 Yes cause2 Amine Buffer? start->cause2 No sol1 Use Fresh Reagent cause1->sol1 Yes cause1->cause2 No sol2 Use Amine-Free Buffer (PBS) cause2->sol2 Yes cause3 Suboptimal pH? cause2->cause3 No sol3 Adjust pH to 7.2-8.5 cause3->sol3 Yes

Caption: Troubleshooting logic for low conjugation yield.

reaction_pathway ProteinA Protein A (-NH2) Intermediate Protein A-Linker-NHS ProteinA->Intermediate + Linker ProteinB Protein B (-NH2) Product Protein A-Linker-Protein B ProteinB->Product Linker NH-bis(m-PEG4)-NHS Linker->Intermediate Intermediate->Product + Protein B NHS NHS Intermediate->NHS Product->NHS releases

Caption: Simplified reaction pathway for crosslinking.

References

PROTAC Technical Support Center: Troubleshooting PEG Linker Instability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered when working with Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges related to the stability of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My PROTAC with a PEG linker shows low degradation efficiency (high DC₅₀, low Dₘₐₓ). What are the potential causes related to linker instability?

A1: Low degradation efficiency with a PEG-linked PROTAC can often be attributed to linker-associated instability, which can manifest in several ways:

  • Metabolic Instability: The primary cause is often metabolic degradation of the PROTAC molecule. The linker is frequently the most metabolically vulnerable part of a PROTAC.[1][][3] Common metabolic reactions for PEG linkers include:

    • O-dealkylation: Cleavage of the ether bonds within the PEG chain.[1][]

    • N-dealkylation and Amide Hydrolysis: These reactions often occur at the points where the linker is attached to the target protein ligand or the E3 ligase ligand.

  • Chemical Instability: Some PROTACs, particularly those based on thalidomide, can undergo chemical hydrolysis in aqueous solutions.

  • Formation of Inactive Metabolites: Cleavage of the linker can generate metabolites that compete with the intact PROTAC for binding to the target protein or the E3 ligase, thereby reducing degradation efficacy.

  • Suboptimal Linker Length: The length of the PEG linker is critical. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can lead to a loose and unproductive complex.

Troubleshooting Steps:

  • Assess Metabolic Stability: The first step is to determine the metabolic stability of your PROTAC. An in vitro metabolic stability assay using human liver microsomes is a standard method.

  • Identify Metabolites: If the PROTAC is found to be unstable, metabolite identification studies are crucial to pinpoint the "soft spots" in the molecule, particularly within the linker.

  • Optimize Linker Length: Systematically synthesize and test a series of PROTACs with varying PEG linker lengths to identify the optimal length for ternary complex formation and degradation.

  • Modify Linker Composition: If metabolic instability is confirmed, consider redesigning the linker to improve its stability.

Q2: How do I improve the metabolic stability of my PEG-linked PROTAC?

A2: Enhancing the metabolic stability of a PROTAC often involves strategic modifications to the linker. Here are some effective approaches:

  • Introduce Rigidity: Replacing flexible PEG or alkyl chains with more rigid structures can significantly improve metabolic stability. Commonly used rigid motifs include:

    • Cyclic Structures: Incorporating piperazine, piperidine, or cyclohexane rings into the linker can enhance rigidity and metabolic resistance. These modifications have been shown to improve pharmacokinetic properties and lead to more potent degraders.

    • Triazoles: The triazole ring, often introduced via "click chemistry," is metabolically stable and helps to reduce oxidative degradation.

    • Aromatic Rings: Phenyl rings can provide planarity and rigidity, contributing to overall stability.

  • Optimize Linker Length: Shorter linkers generally exhibit better metabolic stability due to fewer potential metabolic soft spots and increased steric hindrance. However, a balance must be struck to ensure the linker is long enough for effective ternary complex formation.

  • Modify Attachment Points: The sites where the linker connects to the two ligands are often metabolically labile. Exploring alternative attachment points can sometimes shield these vulnerable positions from enzymatic degradation.

  • Strategic Chemical Modifications: In some cases, replacing metabolically weak bonds, such as amides, with more stable linkages can be beneficial. For instance, replacing an amide with a more stable ethynyl group has been shown to increase potency.

The following diagram illustrates a decision-making workflow for troubleshooting and improving PROTAC stability.

PROTAC_Troubleshooting_Workflow PROTAC Instability Troubleshooting Workflow start Start: PROTAC with PEG Linker Shows Low Efficacy check_stability Q: Is the PROTAC metabolically stable? start->check_stability met_id Perform Metabolite Identification check_stability->met_id No other_issues Investigate Other Factors (e.g., ternary complex formation, cell permeability) check_stability->other_issues Yes linker_issue Instability is in the Linker met_id->linker_issue optimize_linker Optimize Linker Design linker_issue->optimize_linker retest Synthesize and Re-evaluate PROTAC Efficacy optimize_linker->retest retest->check_stability end End: Optimized PROTAC retest->end Successful other_issues->end

Caption: A workflow for troubleshooting PROTAC instability.

Quantitative Data on Linker Performance

The choice of linker significantly impacts a PROTAC's degradation efficiency (DC₅₀ and Dₘₐₓ) and its metabolic stability (half-life, t₁₂). The following tables summarize representative data from various studies.

Table 1: Impact of Linker Type and Length on PROTAC Degradation Efficiency

Target ProteinLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1Alkyl/Ether< 12No degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276
ERαPEG12-Less Effective
ERαPEG16-More Effective
BTKPEG≥ 4 PEG unitsPotent-
BTKPEG< 4 PEG unitsImpaired Potency-
BRD4PEG0 PEG units< 0.5 µM-
BRD4PEG1-2 PEG units> 5 µM-
BRD4PEG4-5 PEG units< 0.5 µM-

Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 2: Impact of Linker Composition on PROTAC Metabolic Stability

PROTACLinker TypeHalf-life (t₁₂) in Human Hepatocytes (min)Key ObservationReference
dBet1Short Alkyl (4 methylene units)> 240High stability with a short linker
dBet6Longer Alkyl (8 methylene units)135Increased length reduces stability
PROTAC with AR ligandPEG-like< 100Generally lower stability
PROTAC with piperazine linkerRigid (piperazine)Higher than linear counterpartsIncorporation of cyclic structures improves stability
PROTAC with triazole linkerRigid (triazole)Higher than linear counterpartsIncorporation of cyclic structures improves stability

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance and half-life of a PROTAC.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • PROTAC test compound (10 mM stock in DMSO)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the PROTAC test compound at a final concentration of 1 µM in the incubation mixture. The final DMSO concentration should be ≤ 0.25%.

  • Incubation:

    • Pre-warm the HLM solution and the NADPH regenerating system at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and PROTAC mixture.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent PROTAC at each time point using LC-MS/MS.

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁₂) using the formula: t₁₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Clᵢₙₜ).

The following diagram outlines the workflow for the HLM stability assay.

HLM_Assay_Workflow Human Liver Microsome (HLM) Stability Assay Workflow prep Prepare HLM, NADPH, and PROTAC solutions pre_warm Pre-warm solutions to 37°C prep->pre_warm incubate Initiate reaction and incubate at 37°C pre_warm->incubate time_points Collect aliquots at time points (0, 5, 15, 30, 45, 60 min) incubate->time_points quench Quench reaction with cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t1/2 and Clint analyze->data_analysis

Caption: Workflow for HLM stability assay.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine DC₅₀ and Dₘₐₓ values.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound (stock solution in DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for a predetermined time (e.g., 16, 18, or 24 hours) at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.

Materials:

  • Purified, fluorescently labeled target protein (e.g., with Terbium cryptate - donor)

  • Purified, fluorescently labeled E3 ligase (e.g., with d2 - acceptor)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Methodology:

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC compound in the assay buffer.

    • In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.

  • PROTAC Addition and Incubation:

    • Add the different concentrations of the PROTAC to the wells. Include a control with no PROTAC.

    • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.

  • TR-FRET Measurement:

    • Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation.

This technical support guide provides a starting point for troubleshooting instability issues with PEG-linked PROTACs. The provided protocols and data are intended to aid in the rational design and optimization of more stable and efficacious protein degraders.

References

Technical Support Center: Optimizing NH-bis(m-PEG4) Linker Length for Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing NH-bis(m-PEG4) linker length for the formation of stable and effective ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is the linker length of a PROTAC crucial for its efficacy?

The linker length is a critical determinant of PROTAC efficacy because it dictates the spatial orientation and proximity of the target protein and the E3 ligase within the ternary complex.[1][2] An optimal linker length facilitates the formation of a stable ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][3] If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of both proteins.[1] Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to a less stable complex.

Q2: What are the advantages of using a PEG-based linker like NH-bis(m-PEG4)?

Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to several advantageous properties. Their flexibility can accommodate the formation of a productive ternary complex. The hydrophilic nature of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule, which are often large and can have poor physicochemical properties. Furthermore, the defined lengths of PEG units, such as in NH-bis(m-PEG4), allow for systematic and precise optimization of the linker length.

Q3: What is "cooperativity" in the context of ternary complex formation and why is it important?

Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is the fold-change in affinity between the binary (PROTAC-protein) and ternary complexes.

  • Positive cooperativity (α > 1) indicates that the formation of one binary complex enhances the binding of the other protein, leading to a more stable ternary complex. This is often due to favorable new protein-protein interactions at the interface of the ternary complex.

  • Negative cooperativity (α < 1) suggests that the binding of the first protein hinders the binding of the second, resulting in a less stable ternary complex. Measuring cooperativity is crucial as it provides a quantitative measure of the stability of the ternary complex, which often correlates with the degradation efficiency of the PROTAC.

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than bridging them to form a productive ternary complex. Optimizing the linker to promote high cooperativity and a very stable ternary complex can help to minimize the hook effect, as the ternary complex will be favored even at higher PROTAC concentrations.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

  • Possible Cause: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize and test a series of PROTACs with varying NH-bis(m-PEG4) linker lengths (e.g., n=2, 4, 6, 8 PEG units). Even small changes in linker length can significantly impact the geometry of the ternary complex and subsequent degradation.

  • Possible Cause: Inefficient Ternary Complex Formation or Negative Cooperativity.

    • Troubleshooting Step: Directly assess the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI). These methods can quantify the cooperativity of the system.

  • Possible Cause: Poor Cell Permeability.

    • Troubleshooting Step: Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm that the PROTAC is reaching its target inside the cell. The properties of the linker can influence a PROTAC's ability to cross the cell membrane.

Problem 2: I observe target protein degradation, but the potency (DC50) is low and the maximum degradation (Dmax) is not satisfactory.

  • Possible Cause: The current linker length is not optimal for the most stable ternary complex.

    • Troubleshooting Step: A systematic evaluation of different linker lengths is recommended. Create a matrix of PROTACs with finely tuned linker lengths around the initial "hit." For example, if a PEG4 linker showed some activity, synthesize and test PEG3, PEG5, and PEG6 variants.

  • Possible Cause: The kinetics of ternary complex formation and dissociation are not optimal.

    • Troubleshooting Step: Use SPR or BLI to measure the on-rate (ka) and off-rate (kd) of ternary complex formation. A fast on-rate and a slow off-rate are generally desirable for sustained degradation. Linker modifications can influence these kinetic parameters.

Problem 3: My PROTAC is selective for the target protein in biochemical assays, but shows off-target effects in cells.

  • Possible Cause: The linker may be positioning the E3 ligase in a way that it can ubiquitinate other proteins that come into proximity.

    • Troubleshooting Step: Altering the linker length can change the spatial arrangement of the ternary complex, potentially moving the E3 ligase away from off-target proteins.

  • Possible Cause: The linker itself might be interacting with other cellular components.

    • Troubleshooting Step: While PEG is generally considered inert, modifications to the linker composition (e.g., incorporating more rigid moieties) could be explored to reduce non-specific interactions.

Data Presentation

Table 1: Impact of NH-bis(m-PEG4) Linker Length on Ternary Complex Formation and Stability.

PROTAC VariantLinker (n PEG units)Binary Binding (Target, KD, nM)Binary Binding (E3 Ligase, KD, nM)Ternary Complex (KD, nM)Cooperativity (α)
PROTAC-PEG2250100750.67
PROTAC-PEG445298153.4
PROTAC-PEG6648105105.0
PROTAC-PEG8855102252.2

Data is hypothetical and for illustrative purposes only.

Table 2: Correlation of Linker Length with Cellular Degradation Efficacy.

PROTAC VariantLinker (n PEG units)DC50 (nM)Dmax (%)
PROTAC-PEG22>1000<10
PROTAC-PEG445085
PROTAC-PEG662595
PROTAC-PEG887080

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol describes the use of SPR to measure the kinetics and affinity of ternary complex formation.

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine its binary binding affinity. Alternatively, use a solution-based affinity measurement technique.

  • Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with a serial dilution of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: The binding response will represent the formation of the ternary complex. Fit the data to a suitable binding model to determine the KD of the ternary complex. Cooperativity (α) can be calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary complex KD.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of each PROTAC linker variant for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Image the blot using a chemiluminescence detector. Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values can be determined by fitting the data to a dose-response curve.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC Action Cycle Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex Binds E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex Mediates Ternary Complex->PROTAC Releases Ubiquitinated Target Target + (Ub)n Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC, leading to protein degradation.

Linker_Optimization_Workflow Start Start Synthesize Linker Library Synthesize PROTACs with varying NH-bis(m-PEG4) linker lengths (n=2, 4, 6, 8) Start->Synthesize Linker Library Biophysical Assays Biophysical Assays (SPR, ITC, BLI) - Measure Binary Binding - Measure Ternary Affinity - Calculate Cooperativity Synthesize Linker Library->Biophysical Assays Cellular Assays Cellular Degradation Assays (Western Blot) - Determine DC50 - Determine Dmax Biophysical Assays->Cellular Assays Analyze Data Analyze Data and Correlate Biophysical and Cellular Results Cellular Assays->Analyze Data Optimal Linker Optimal Linker Identified? Analyze Data->Optimal Linker End End Optimal Linker->End Yes Refine Linker Length Synthesize PROTACs with more refined linker lengths (e.g., n=5, 7) Optimal Linker->Refine Linker Length No Refine Linker Length->Biophysical Assays

Caption: Workflow for optimizing NH-bis(m-PEG4) linker length.

Troubleshooting_Logic Start Issue: No or Poor Target Degradation Check_Binary Good Binary Binding? Start->Check_Binary Optimize_Ligands Optimize Target and E3 Ligase Binders Check_Binary->Optimize_Ligands No Check_Ternary Assess Ternary Complex Formation (SPR/ITC) Check_Binary->Check_Ternary Yes Ternary_Formed Stable Ternary Complex Formed? Check_Ternary->Ternary_Formed Optimize_Linker Systematically Vary Linker Length and/or Composition Ternary_Formed->Optimize_Linker No Check_Permeability Assess Cell Permeability (e.g., CETSA, NanoBRET) Ternary_Formed->Check_Permeability Yes Optimize_Linker->Check_Ternary Permeability_OK Sufficient Cell Permeability? Check_Permeability->Permeability_OK Modify_Linker_Props Modify Linker to Improve Physicochemical Properties Permeability_OK->Modify_Linker_Props No Success Degradation Achieved Permeability_OK->Success Yes Modify_Linker_Props->Check_Permeability

Caption: Troubleshooting logic for PROTAC optimization.

References

Technical Support Center: Synthesis of NH-bis(m-PEG4) Based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of NH-bis(m-PEG4) based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of the NH-bis(m-PEG4) linker in a PROTAC?

The NH-bis(m-PEG4) linker is a hydrophilic, flexible linker used in the design of Proteolysis Targeting Chimeras (PROTACs). Its primary functions are to:

  • Connect the target protein ligand and the E3 ligase ligand: It physically bridges the two key recognition elements of the PROTAC.

  • Influence physicochemical properties: The polyethylene glycol (PEG) nature of the linker can improve the solubility and cell permeability of the final PROTAC molecule.[1][2][3]

  • Dictate ternary complex geometry: The length and flexibility of the linker are critical for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[4][5]

Q2: What are the reactive functional groups on the NH-bis(m-PEG4) linker?

The "NH" in NH-bis(m-PEG4) indicates a secondary amine that serves as the central point of the linker. The two "m-PEG4" arms are typically terminated with a functional group suitable for conjugation, most commonly a primary amine or a carboxylic acid, depending on the specific variant of the linker. For the purpose of this guide, we will focus on the challenges related to the central secondary amine and the terminal primary amines.

Q3: What are the common coupling chemistries used to attach the NH-bis(m-PEG4) linker to ligands?

The most common method for attaching the amine groups of the NH-bis(m-PEG4) linker to carboxylic acid-functionalized ligands is through amide bond formation . This is typically achieved using standard peptide coupling reagents.

Troubleshooting Guide

Section 1: Amide Coupling Reactions

Q1: I am observing low or no yield in my amide coupling reaction between my carboxylic acid-containing ligand and the NH-bis(m-PEG4) linker. What are the possible causes and solutions?

Low yields in amide coupling reactions are a common issue. Here are several potential causes and troubleshooting steps:

  • Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating the carboxylic acid.

    • Solution: Switch to a more potent coupling agent. For example, if you are using a carbodiimide like EDC, consider using a uronium-based reagent like HATU or HBTU, which are generally more efficient.

  • Steric Hindrance: Bulky groups near the carboxylic acid on your ligand or the amine on the linker can impede the reaction.

    • Solution: Increase the reaction time and/or temperature. You can also try a less sterically hindered coupling reagent.

  • Poor Nucleophilicity of the Amine: While the primary amines on the PEG linker are generally nucleophilic, the central secondary amine is less so.

    • Solution: Ensure your reaction conditions are optimal for the specific amine you are targeting. Using a stronger base or a more reactive coupling agent can help.

  • Side Reactions: The activated carboxylic acid can undergo side reactions, such as hydrolysis if water is present, or the formation of an unreactive N-acylurea byproduct when using carbodiimides.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using a carbodiimide, consider adding an additive like HOBt or HOAt to suppress side reactions and reduce racemization.

  • Poor Solubility: If either of the reactants is not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent system in which both the ligand and the linker are fully soluble. Common solvents for these reactions include DMF, DMSO, and NMP.

Q2: I am seeing an unexpected side product with a mass corresponding to my amine linker plus 28 Da. What is this?

This is likely a formylation side product. When using DMF as a solvent, especially at elevated temperatures, the primary amine of your linker can react with DMF to form a formylated amine.

  • Solution:

    • Avoid high reaction temperatures when using DMF.

    • Consider switching to an alternative solvent like NMP or DMSO.

    • If you must use DMF, perform the reaction at room temperature.

Q3: My amide coupling reaction with EDC is messy and gives a low yield of the desired product. What could be going wrong?

When using carbodiimides like EDC, a common side reaction is the formation of a stable N-acylurea byproduct, which is unable to react further to form the desired amide.

  • Solution:

    • Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives react with the activated carboxylic acid to form an active ester that is less prone to rearranging into the N-acylurea and is more reactive towards the amine.

    • Control the order of addition: pre-activate the carboxylic acid with EDC and HOBt/HOAt before adding the amine.

Coupling Agent Common Additive Advantages Potential Issues
EDC/DCCHOBt, HOAtReadily available, inexpensive.Formation of insoluble urea byproduct (DCC), N-acylurea formation.
HATU/HBTU-High coupling efficiency, fast reaction times.Can react with the amine if used in large excess.
PyBOP-Good for sterically hindered couplings.Can be less reactive than HATU/HBTU.

Table 1: Comparison of Common Amide Coupling Reagents.

Section 2: Purification

Q1: I am having difficulty purifying my NH-bis(m-PEG4) based PROTAC using normal-phase silica gel chromatography. The compound streaks badly on the TLC plate and elutes over many fractions from the column.

This is a very common problem when dealing with PEG-containing molecules due to their high polarity and interaction with the silica gel.

  • Solution:

    • Use a more polar eluent system: A common mobile phase for purifying polar compounds is a gradient of methanol in dichloromethane (DCM) or chloroform. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide can sometimes improve peak shape for amine-containing compounds.

    • Switch to a different stationary phase: Consider using reversed-phase chromatography (C18 silica) for purification. Due to the hydrophobic nature of the ligands and the hydrophilic PEG linker, reversed-phase HPLC is often the most effective method for purifying PROTACs.

    • Alternative normal-phase systems: Some success has been reported with solvent systems like ethanol/isopropyl alcohol in chloroform for PEG-containing compounds.

Q2: What are the recommended conditions for purifying my PEGylated PROTAC by preparative HPLC?

Reversed-phase preparative HPLC is a powerful tool for purifying PROTACs.

  • Typical Conditions:

    • Column: A C18 column is the most common choice.

    • Mobile Phase: A gradient of acetonitrile in water is typically used. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.

    • Detection: UV detection at a wavelength where your ligands absorb is standard.

Purification Method Advantages Disadvantages Recommended for NH-bis(m-PEG4) PROTACs?
Normal-Phase Flash ChromatographyInexpensive, good for large scale.Often results in poor separation and streaking for polar PEG compounds.Not ideal, but can be attempted with optimized solvent systems.
Reversed-Phase Preparative HPLCExcellent resolution, good for polar compounds.More expensive, smaller scale.Highly Recommended.

Table 2: Comparison of Purification Methods for PEGylated PROTACs.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling to Synthesize a PROTAC

This protocol describes a general method for coupling a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) to an amine-terminated NH-bis(m-PEG4) linker.

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • Amine-terminated NH-bis(m-PEG4) linker (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand and HATU in anhydrous DMF under an inert atmosphere.

  • Add DIPEA to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-terminated NH-bis(m-PEG4) linker in a minimal amount of anhydrous DMF.

  • Add the linker solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reversed-phase preparative HPLC.

Reagent Equivalents Purpose
Carboxylic Acid Ligand1.0Reactant
Amine Linker1.1Reactant
HATU1.2Coupling Agent
DIPEA3.0Base

Table 3: Typical Reagent Stoichiometry for HATU-mediated Amide Coupling.

Visualizations

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitinated_Protein Poly-ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Protein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_Protein->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Synthesis Workflow cluster_synthesis Synthesis cluster_purification1 Purification cluster_synthesis2 Synthesis cluster_purification2 Purification & Analysis Ligand1_COOH Ligand 1 (COOH) Coupling1 Amide Coupling 1 (e.g., HATU, DIPEA) Ligand1_COOH->Coupling1 Linker_NH2 NH-bis(m-PEG4)-NH2 Linker_NH2->Coupling1 Intermediate Ligand1-Linker-NH2 Coupling1->Intermediate Purification1 Purification 1 (Prep-HPLC) Intermediate->Purification1 Coupling2 Amide Coupling 2 (e.g., HATU, DIPEA) Purification1->Coupling2 Ligand2_COOH Ligand 2 (COOH) Ligand2_COOH->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification2 Final Purification (Prep-HPLC) Final_PROTAC->Purification2 Analysis Characterization (LC-MS, NMR) Purification2->Analysis

Caption: A typical experimental workflow for PROTAC synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_solutions Potential Solutions Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Solubility Are all reactants soluble? Check_Reagents->Check_Solubility Reagents OK Use_Fresh_Reagents Use fresh reagents & verify stoichiometry Check_Reagents->Use_Fresh_Reagents Issue Found Check_Activation Is the coupling reagent effective? Check_Solubility->Check_Activation Soluble Change_Solvent Change solvent (e.g., DMF to NMP) Check_Solubility->Change_Solvent No Check_Side_Reactions Are there side products? Check_Activation->Check_Side_Reactions Activation OK Change_Coupling_Agent Use stronger coupling agent (e.g., EDC to HATU) Check_Activation->Change_Coupling_Agent No Modify_Conditions Use anhydrous conditions, additives (HOBt), or change solvent Check_Side_Reactions->Modify_Conditions Yes

Caption: Logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Off-Target Effects with NH-bis(m-PEG4) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing NH-bis(m-PEG4) linkers in Proteolysis Targeting Chimeras (PROTACs) to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is an NH-bis(m-PEG4) linker and how is it used in PROTACs?

A1: An NH-bis(m-PEG4) linker is a polyethylene glycol (PEG)-based chemical structure used in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The "bis" designation suggests a branched structure, providing two points of attachment, which can offer specific spatial arrangements for the connected ligands. This linker physically bridges the target protein and the E3 ligase, facilitating the formation of a ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Q2: How can a branched PEG linker like NH-bis(m-PEG4) help in overcoming off-target effects?

A2: The linker is a critical determinant of a PROTAC's selectivity and efficacy. A branched PEG linker can influence the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase) in several ways to reduce off-target effects:

  • Optimized Ternary Complex Conformation: The specific length and branched nature of the NH-bis(m-PEG4) linker can favor a conformation of the ternary complex that is highly productive for the on-target protein but sterically unfavorable for potential off-target proteins.

  • Improved Physicochemical Properties: PEG linkers are known to increase the hydrophilicity and solubility of PROTAC molecules. This can prevent aggregation and non-specific binding that may lead to off-target effects.

  • Distinct Off-Target Profile: Studies have shown that PEG-containing PROTACs can have a different set of off-target effects compared to those with aliphatic linkers. Judicious choice of a PEG linker can thus steer the PROTAC away from known off-target liabilities of other linker types.

Q3: What are the potential disadvantages of using a PEG-based linker?

A3: While beneficial, PEG linkers may have some drawbacks. Compared to alkyl-based linkers, they might exhibit reduced metabolic stability in vivo. Additionally, the flexibility of longer PEG chains could, in some cases, lead to the formation of non-productive ternary complexes or interactions with a broader range of off-target proteins if not optimally designed.

Troubleshooting Guides

Problem 1: High Off-Target Protein Degradation Observed
Possible Cause Troubleshooting Step Recommended Experiment
Unfavorable ternary complex formation with off-target proteins.Modify the linker attachment points on the target or E3 ligase ligand. Even minor changes in the exit vector can significantly impact selectivity.Synthesize and test PROTAC variants with alternative attachment points.
The inherent pharmacology of the warhead or E3 ligase ligand is causing off-target effects.Test the warhead and E3 ligase ligand as individual molecules (not as part of the PROTAC) to assess their intrinsic off-target profiles.Perform a global proteomics experiment on cells treated with the individual ligands.
The PROTAC facilitates the degradation of proteins structurally similar to the intended target.Compare the expression levels of the target and off-target proteins in your cell line. High expression of an off-target with some affinity for the warhead can lead to its degradation.Quantitative Western Blotting or targeted proteomics to determine the relative abundance of on- and off-target proteins.
Problem 2: Low or No On-Target Degradation
Possible Cause Troubleshooting Step Recommended Experiment
Inefficient ternary complex formation.The linker may be too short or too long. The branched structure might be causing steric hindrance.Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., linear vs. branched PEG, different numbers of PEG units).
Poor cell permeability or solubility of the PROTAC.Although PEG linkers generally improve solubility, the overall molecule might still have poor physicochemical properties.Measure the aqueous solubility of the PROTAC. Perform a cell permeability assay (e.g., PAMPA).
"Hook Effect": At high concentrations, the formation of binary complexes (Target-PROTAC or E3 Ligase-PROTAC) can dominate, preventing the formation of the productive ternary complex.Perform a wide dose-response experiment to identify the optimal concentration for degradation. The degradation may decrease at higher concentrations.Western Blot analysis of target protein levels across a broad concentration range of the PROTAC (e.g., picomolar to micromolar).
The target protein is not accessible to the proteasome.Confirm that the degradation is proteasome-dependent.Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Lack of degradation in the presence of the inhibitor confirms proteasome-dependent degradation.

Data Presentation: Impact of Linker Composition on PROTAC Performance

The following tables summarize illustrative data from literature, comparing the performance of PROTACs with different linker types.

Table 1: Illustrative Comparison of Linker Types on Target Degradation

PROTACTarget ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PROTAC ATBK1CRBNAlkyl/Ether< 12> 1000No degradation
PROTAC BTBK1CRBNAlkyl/Ether21396
PROTAC CCRBNCRBNAlkyl9~100~90
PROTAC DCRBNCRBNPEG9 (3 PEG units)> 1000Weak degradation

Note: This data is illustrative and highlights that linker composition and length are critical for PROTAC efficacy. The optimal linker is target- and system-dependent.

Table 2: Illustrative Pharmacokinetic Properties of PROTACs with Different Linkers

PROTACLinker TypeSolubility (µg/mL)Cell Permeability (10⁻⁶ cm/s)
PROTAC XAlkyl ChainLowModerate
PROTAC YPEG ChainHighHigh

Note: PEG linkers generally improve the solubility and permeability of PROTACs, which can enhance their bioavailability and cellular uptake.

Experimental Protocols

Protocol 1: Western Blotting for Quantifying Target Protein Degradation

This protocol describes the quantification of target protein levels in cells following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Global Proteomics using Mass Spectrometry to Assess Off-Target Effects

This protocol provides a general workflow for an unbiased assessment of off-target protein degradation.

Materials:

  • Cell culture reagents

  • PROTAC compound, inactive control, and vehicle control (e.g., DMSO)

  • Lysis buffer compatible with mass spectrometry (e.g., Urea-based buffer)

  • DTT, iodoacetamide, and trypsin

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap)

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Methodology:

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal on-target degradation (e.g., DC90). Include controls: vehicle-treated cells and cells treated with an inactive epimer of the PROTAC if available.

  • Cell Lysis and Protein Digestion: Lyse the cells and quantify the protein concentration. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

  • Peptide Cleanup: Acidify the peptide solutions and desalt using SPE cartridges.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.

    • Downregulated proteins are potential off-targets of the PROTAC.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the PROTAC is binding to its intended target within the cell.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control

  • PBS

  • Lysis buffer

  • PCR tubes or plate

  • Thermal cycler

  • Western blot materials (as in Protocol 1)

Methodology:

  • Cell Treatment: Treat cultured cells with the PROTAC or vehicle control for a short duration (e.g., 1 hour).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Collect the supernatant and analyze the amount of soluble target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates that the compound is binding to and stabilizing the target protein.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (NH-bis(m-PEG4) linker) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

Off_Target_Workflow cluster_strategy1 Strategy 1: Warhead-mediated Off-Targets cluster_strategy2 Strategy 2: Linker-mediated Off-Targets start Start: High Off-Target Effects Observed proteomics Global Proteomics (LC-MS/MS) - PROTAC vs. Vehicle - PROTAC vs. Inactive Control start->proteomics analysis Data Analysis: Identify significantly downregulated proteins proteomics->analysis decision Are off-targets structurally related to on-target? analysis->decision strategy1_1 Redesign Warhead (Target-binding ligand) to improve selectivity decision->strategy1_1  Yes strategy2_1 Synthesize PROTAC library with different linker lengths and compositions decision->strategy2_1  No strategy1_2 Test new warhead for on- and off-target degradation strategy1_1->strategy1_2 strategy2_3 Screen library for optimal on-target degradation and minimal off-targets strategy2_1->strategy2_3 strategy2_2 Modify linker attachment points strategy2_2->strategy2_3

Caption: Troubleshooting workflow for high off-target effects.

Troubleshooting_Degradation cluster_remedy Remediation Steps start Start: Low/No On-Target Degradation check1 Verify Target Engagement in cellulo start->check1 engagement_test Cellular Thermal Shift Assay (CETSA) check1->engagement_test decision1 Target Engagement Confirmed? engagement_test->decision1 check2 Assess Ternary Complex Formation decision1->check2 Yes remedy1 Redesign Warhead (Target-binding ligand) decision1->remedy1 No complex_test Co-Immunoprecipitation (Co-IP) followed by Western Blot check2->complex_test decision2 Ternary Complex Forms? complex_test->decision2 check3 Confirm Proteasome- Dependent Degradation decision2->check3 Yes remedy2 Redesign Linker: - Vary length - Change composition - Alter attachment points decision2->remedy2 No proteasome_test Co-treat with Proteasome Inhibitor (e.g., MG132) check3->proteasome_test remedy3 Check E3 Ligase expression in cell line check3->remedy3 end_success Problem Resolved proteasome_test->end_success

Caption: Troubleshooting workflow for low on-target degradation.

References

Technical Support Center: Purification Strategies for NH-bis(m-PEG4) Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of NH-bis(m-PEG4) conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specific bioconjugates.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your NH-bis(m-PEG4) conjugate in a question-and-answer format.

Issue 1: Incomplete separation of the desired bis-PEGylated conjugate from the mono-PEGylated species and the unconjugated starting material.

  • Question: My chromatogram shows overlapping peaks for the unconjugated, mono-PEGylated, and bis-PEGylated products. How can I improve the resolution?

  • Answer: Achieving baseline separation of species with small differences in size and physicochemical properties, such as those in a bis-PEGylation reaction with a small PEG like m-PEG4, can be challenging. Here are several strategies to improve resolution, depending on your primary purification method:

    • For Size Exclusion Chromatography (SEC):

      • Optimize Column Parameters: Use a longer column with a smaller bead size to increase the number of theoretical plates and enhance resolution. For low molecular weight conjugates, select a resin with a smaller pore size appropriate for the molecular weight range of your compounds.

      • Reduce Flow Rate: A lower flow rate can improve resolution by allowing more time for the molecules to interact with the stationary phase.

      • Sample Volume: Ensure your sample volume is a small percentage of the total column volume (typically 1-2%) to prevent band broadening.

    • For Ion-Exchange Chromatography (IEX):

      • Optimize Gradient: Employ a shallower salt or pH gradient. A gradual change in the mobile phase composition can effectively separate molecules with subtle charge differences.[1]

      • Adjust pH: The pH of the mobile phase is critical as it determines the net charge of your conjugate. Experiment with a pH that maximizes the charge difference between your desired bis-PEGylated product and the impurities.

      • Column Selection: Choose a high-resolution ion-exchange column. Both cation and anion exchange chromatography can be effective depending on the overall charge of your molecule.

    • For Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Optimize Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile or methanol) is crucial for resolving species with minor differences in hydrophobicity.[2]

      • Column Chemistry: Experiment with different stationary phases (e.g., C18, C8) to find the optimal selectivity for your conjugate.

      • Ion-Pairing Agent: The choice and concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) can significantly impact the retention and resolution of your PEGylated species.

Issue 2: Low recovery of the purified NH-bis(m-PEG4) conjugate.

  • Question: I'm losing a significant amount of my bis-PEGylated conjugate during purification. What are the potential causes and solutions?

  • Answer: Low recovery can be attributed to several factors, including non-specific binding to the purification matrix, product instability, or precipitation.

    • Non-Specific Binding:

      • SEC/IEX: The conjugate may be interacting with the chromatography resin. Adding a small amount of an organic solvent or a non-ionic detergent to the mobile phase can sometimes mitigate this. For IEX, adjusting the salt concentration or pH of your buffers can disrupt non-specific interactions.

      • Dialysis/Tangential Flow Filtration (TFF): Your conjugate might be binding to the membrane. Consider using a membrane made of a different material, such as regenerated cellulose, which is known for low protein binding. Pre-conditioning the membrane as per the manufacturer's instructions can also help.[1]

    • Product Instability:

      • Your conjugate may be sensitive to the pH or temperature of the purification buffers. Assess the stability of your conjugate under the purification conditions and consider using alternative buffers or performing the purification at a lower temperature (e.g., 4°C).

    • Precipitation:

      • The conjugate may be precipitating on the column or membrane if its solubility limit is exceeded. Ensure that the concentration of your sample is below its solubility limit in the purification buffers. You may need to adjust the buffer composition or pH to improve solubility.

Issue 3: Presence of unreacted NH-bis(m-PEG4) in the final product.

  • Question: After purification, I still detect free NH-bis(m-PEG4) in my final product. How can I effectively remove it?

  • Answer: The removal of small, unreacted PEG reagents is a common challenge.

    • Dialysis/TFF: These methods are highly effective for removing small molecules from larger conjugates. Ensure you are using a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate but large enough to allow the free PEG to pass through. For NH-bis(m-PEG4) (MW ≈ 397.5 g/mol ), a low MWCO membrane (e.g., 1 kDa) is recommended.[1] Perform multiple buffer exchanges with a large volume of dialysis buffer to ensure complete removal.[1]

    • Size Exclusion Chromatography (SEC): A well-optimized SEC column can separate the much smaller unreacted PEG from the larger conjugate.

    • Reversed-Phase HPLC (RP-HPLC): Due to its hydrophilicity, the unreacted NH-bis(m-PEG4) will likely elute in the void volume or very early in the gradient, allowing for its separation from the more hydrophobic conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying NH-bis(m-PEG4) conjugates?

A1: The main challenges stem from the nature of the bis-PEGylation with a small PEG linker:

  • Small Size Difference: The addition of two m-PEG4 units results in a relatively small increase in the overall molecular weight, making separation from the mono-PEGylated and unconjugated species by size-based methods like SEC challenging.

  • Subtle Physicochemical Changes: The small PEG chains may only induce minor changes in the overall charge and hydrophobicity of the molecule, requiring high-resolution chromatographic techniques like IEX and RP-HPLC for effective separation.

  • Heterogeneity of the Reaction Mixture: The conjugation reaction often yields a complex mixture of the desired bis-PEGylated product, mono-PEGylated isomers, unconjugated starting material, and unreacted PEG reagent.

Q2: Which purification technique is generally most effective for NH-bis(m-PEG4) conjugates?

A2: The most effective technique depends on the specific properties of the molecule to which the NH-bis(m-PEG4) is conjugated.

  • Reversed-Phase HPLC (RP-HPLC) is often the method of choice for purifying smaller, more hydrophobic molecules, as it can effectively separate species based on subtle differences in their hydrophobicity.

  • Ion-Exchange Chromatography (IEX) is highly effective if the conjugation significantly alters the net charge of the molecule. It is particularly powerful for separating positional isomers.

  • Size Exclusion Chromatography (SEC) is useful for removing unreacted PEG and for separating the conjugate from significantly larger or smaller impurities. However, it may not be sufficient to resolve the different PEGylated species on its own.

  • Dialysis and Tangential Flow Filtration (TFF) are excellent for buffer exchange and removing small molecule impurities like unreacted PEG, but they do not separate the different PEGylated forms from each other.

Q3: How can I analyze the purity of my final NH-bis(m-PEG4) conjugate?

A3: A combination of analytical techniques is recommended for a comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can be used to determine the percentage of the desired product and quantify impurities.

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the identity of the bis-PEGylated conjugate by its molecular weight and to identify any impurities.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): If your conjugate is a protein, SDS-PAGE can provide a visual assessment of purity and the extent of PEGylation, as PEGylated proteins migrate slower than their unconjugated counterparts.

Data Presentation: Comparison of Purification Methods

The following table summarizes the expected performance of different purification techniques for NH-bis(m-PEG4) conjugates. The actual performance will vary depending on the specific properties of the conjugated molecule.

Purification MethodPrinciple of SeparationTypical PurityTypical RecoveryKey AdvantagesKey Limitations
Size Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Moderate to HighHighGood for removing unreacted PEG and aggregates.May have insufficient resolution to separate mono- and bis-PEGylated species.
Ion-Exchange Chromatography (IEX) Net ChargeHighModerate to HighExcellent for separating species with different charges and positional isomers.Requires the conjugate to have a net charge and may lead to some product loss due to non-specific binding.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityVery HighModerateHigh resolution for separating closely related species.Can be denaturing for proteins; recovery may be lower for very hydrophobic or very hydrophilic molecules.
Dialysis / TFF Molecular Weight Cut-offN/A (for species separation)Very HighExcellent for buffer exchange and removing small molecule impurities.Does not separate mono- from bis-PEGylated species.

Experimental Protocols

Protocol 1: Purification of NH-bis(m-PEG4) Conjugates by Size Exclusion Chromatography (SEC)

Objective: To separate the PEGylated conjugate from unreacted starting materials and other impurities based on size.

Materials:

  • SEC column suitable for the molecular weight range of the conjugate.

  • HPLC system with a UV detector.

  • Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer, filtered and degassed.

  • Crude conjugation reaction mixture.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.

  • Injection: Inject the prepared sample onto the column. The injection volume should be kept small (1-2% of the column volume) to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The bis-PEGylated conjugate is expected to elute earlier than the mono-PEGylated and unconjugated species.

  • Analysis: Analyze the collected fractions by analytical HPLC and/or MS to confirm the identity and purity of the desired product.

Protocol 2: Purification of NH-bis(m-PEG4) Conjugates by Ion-Exchange Chromatography (IEX)

Objective: To separate the PEGylated conjugate from impurities based on differences in net charge.

Materials:

  • IEX column (anion or cation exchange, depending on the conjugate's pI).

  • HPLC system with a UV detector and a gradient pump.

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the conjugate binds to the column.

  • Elution Buffer (Buffer B): High ionic strength buffer (containing NaCl or another salt) at the same pH as the binding buffer.

  • Crude conjugation reaction mixture.

Methodology:

  • System Preparation: Equilibrate the IEX column with Binding Buffer until the baseline is stable.

  • Sample Preparation: Exchange the buffer of the crude reaction mixture to the Binding Buffer using dialysis or a desalting column.

  • Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

  • Elution: Elute the bound molecules using a linear gradient from 0% to 100% Elution Buffer. A shallow gradient is recommended for better resolution.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions to identify those containing the pure bis-PEGylated conjugate.

Protocol 3: Purification of NH-bis(m-PEG4) Conjugates by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the conjugate based on its hydrophobicity.

Materials:

  • RP-HPLC column (e.g., C18 or C8).

  • HPLC system with a UV detector and a gradient pump.

  • Aqueous Mobile Phase (Solvent A): Water with 0.1% TFA.

  • Organic Mobile Phase (Solvent B): Acetonitrile or methanol with 0.1% TFA.

  • Crude conjugation reaction mixture.

Methodology:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase.

  • Injection: Inject the sample onto the column.

  • Elution: Apply a linear gradient of increasing organic mobile phase (Solvent B) to elute the bound components. The bis-PEGylated conjugate is expected to be more retained than the mono-PEGylated and unconjugated species.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions to identify the pure bis-PEGylated product.

Mandatory Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start Starting Material + NH-bis(m-PEG4) reaction Conjugation start->reaction mixture Crude Reaction Mixture reaction->mixture purification_step Primary Purification (SEC, IEX, or RP-HPLC) mixture->purification_step fractions Collected Fractions purification_step->fractions analysis_step Purity & Identity Analysis (HPLC, MS) fractions->analysis_step final_product Pure bis-PEGylated Conjugate analysis_step->final_product

Caption: General experimental workflow for the synthesis and purification of NH-bis(m-PEG4) conjugates.

troubleshooting_logic cluster_separation Poor Separation cluster_recovery Low Recovery cluster_purity Impurity Presence start Purification Issue Identified q_separation Overlapping Peaks? start->q_separation q_recovery Losing Product? start->q_recovery q_purity Unreacted PEG Present? start->q_purity ans_separation1 Optimize Gradient (IEX/RP-HPLC) q_separation->ans_separation1 ans_separation2 Change Column (Higher Resolution) q_separation->ans_separation2 ans_separation3 Adjust Flow Rate (SEC) q_separation->ans_separation3 ans_recovery1 Check for Non-specific Binding q_recovery->ans_recovery1 ans_recovery2 Assess Product Stability q_recovery->ans_recovery2 ans_recovery3 Evaluate for Precipitation q_recovery->ans_recovery3 ans_purity1 Use Dialysis/TFF (Low MWCO) q_purity->ans_purity1 ans_purity2 Optimize SEC Conditions q_purity->ans_purity2

Caption: A logical decision tree for troubleshooting common purification issues.

References

Technical Support Center: Addressing Solubility of PROTACs with NH-bis(m-PEG4)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Proteolysis Targeting Chimeras (PROTACs). The focus is on the application of the hydrophilic, branched linker, NH-bis(m-PEG4), as a strategy to enhance the aqueous solubility of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why do PROTACs often have poor solubility?

PROTACs are large, complex molecules that frequently fall into the "beyond Rule of Five" (bRo5) chemical space.[1] Their high molecular weight and often hydrophobic nature, stemming from the two ligands and the linker, contribute significantly to their low aqueous solubility.[2][3] This poor solubility can hinder biological assays, limit oral bioavailability, and complicate formulation development.[4]

Q2: How can incorporating a linker like NH-bis(m-PEG4) improve PROTAC solubility?

PEG (polyethylene glycol) linkers are known to be hydrophilic and can increase the water solubility of PROTACs.[5] The ethylene glycol units in the PEG chain can form hydrogen bonds with water molecules, which helps to disrupt the hydrophobic interactions that can lead to aggregation and precipitation. NH-bis(m-PEG4) is a branched PEG4 linker containing an amine group, which can be protonated at physiological pH, further enhancing its hydrophilicity and, consequently, the solubility of the PROTAC it is incorporated into.

Q3: What are the key advantages of using a branched PEG linker like NH-bis(m-PEG4)?

Beyond improving solubility, a branched PEG linker can influence other properties of a PROTAC. The branched structure can provide a degree of conformational constraint, which may be beneficial for ternary complex formation. Additionally, the PEG component can improve cell permeability and overall pharmacokinetic properties.

Q4: Will modifying the linker affect the biological activity of my PROTAC?

Yes, the linker is a critical component that influences the efficacy of a PROTAC. The length, flexibility, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. Therefore, any modification to the linker, including the incorporation of NH-bis(m-PEG4), should be followed by thorough biological evaluation to ensure that the degradation activity is maintained or enhanced.

Q5: How do I choose the optimal linker for my PROTAC?

The selection of the optimal linker is often an empirical process and may require the synthesis and evaluation of a library of PROTACs with different linkers. Key considerations include the desired physicochemical properties (solubility, permeability), the structural requirements for ternary complex formation with the specific target protein and E3 ligase, and the synthetic accessibility of the linker.

Troubleshooting Guides

Issue 1: PROTAC precipitates out of solution during experiments.
  • Possible Cause: The inherent low aqueous solubility of the PROTAC has been exceeded.

  • Troubleshooting Steps:

    • Re-dissolution: Attempt to redissolve the precipitate by gentle heating or sonication, though be cautious of potential degradation.

    • Solvent Optimization: For in vitro assays, ensure the PROTAC is fully dissolved in a suitable organic solvent (e.g., DMSO) before dilution into aqueous buffer. Minimize the percentage of organic solvent in the final assay medium.

    • Incorporate a Solubilizing Linker: If solubility issues persist, re-synthesis of the PROTAC with a more hydrophilic linker, such as NH-bis(m-PEG4), should be considered. The PEG chains can significantly improve aqueous solubility.

    • Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of co-solvents, surfactants, or amorphous solid dispersions to improve solubility and bioavailability.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Poor solubility leading to variable concentrations of the active PROTAC in the assay medium.

  • Troubleshooting Steps:

    • Visual Inspection: Before each experiment, visually inspect the stock solution and the final assay medium for any signs of precipitation.

    • Solubility Measurement: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration of your PROTAC in the specific assay buffer. (See Experimental Protocols section).

    • Work Below Solubility Limit: Ensure that all experiments are conducted at concentrations well below the measured solubility limit to maintain consistency.

    • Enhance Solubility: If the required effective concentration is close to or exceeds the solubility limit, consider re-designing the PROTAC with a solubilizing linker like NH-bis(m-PEG4).

Issue 3: Difficulty in purifying the PROTAC after synthesis.
  • Possible Cause: Aggregation and precipitation of the PROTAC during purification steps.

  • Troubleshooting Steps:

    • Solvent System Modification: During chromatographic purification (e.g., HPLC), adjust the solvent system. The addition of a small amount of a polar, aprotic solvent or an acid/base modifier (if the PROTAC has ionizable groups) can help to maintain solubility.

    • Temperature Control: Perform purification at a controlled temperature. In some cases, cooling the purification system can reduce aggregation.

    • Linker Modification: If purification remains challenging due to aggregation, synthesizing a new version of the PROTAC with a more soluble linker can facilitate easier handling and purification.

Data Presentation

Physicochemical PropertyPROTAC with Alkyl Linker (Hypothetical)PROTAC with NH-bis(m-PEG4) Linker (Expected Outcome)Method of Measurement
Aqueous Solubility Low (e.g., < 1 µM)Significantly IncreasedKinetic/Thermodynamic Solubility Assay
Lipophilicity (LogD at pH 7.4) High (e.g., > 5)DecreasedHPLC-based or shake-flask method
Polar Surface Area (PSA) ModerateIncreasedComputational calculation
Cell Permeability Variable, can be lowPotentially ImprovedPAMPA, Caco-2 assays
Aggregation Tendency HighReducedDynamic Light Scattering (DLS)

Experimental Protocols

Protocol 1: Generalized Synthesis of a PROTAC using NH-bis(m-PEG4) Linker

This protocol describes a general approach for incorporating the NH-bis(m-PEG4) linker, which has a primary amine, to connect a warhead (targeting the protein of interest) and an E3 ligase ligand, assuming one of these components has a carboxylic acid for amide bond formation.

Materials:

  • Warhead with a carboxylic acid functional group

  • E3 ligase ligand with a suitable functional group for attachment to the other end of the linker (e.g., another carboxylic acid)

  • NH-bis(m-PEG4)

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification system (e.g., HPLC)

Procedure:

  • Step 1: First Amide Coupling:

    • Dissolve the warhead-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of NH-bis(m-PEG4) (1.2 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the resulting intermediate by column chromatography.

  • Step 2: Second Amide Coupling (if applicable):

    • The intermediate from Step 1 will have the other end of the PEG linker available for conjugation. If the E3 ligase ligand also has a carboxylic acid, repeat the amide coupling procedure described in Step 1, using the intermediate as the amine component.

  • Step 3: Purification of the Final PROTAC:

    • Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Kinetic Solubility Assay

This assay provides a rapid assessment of the solubility of a PROTAC from a DMSO stock solution.

Materials:

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Plate reader capable of measuring turbidity or a suitable analytical method (e.g., HPLC-UV)

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM PROTAC stock solution in DMSO to the first well and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.

  • Perform serial dilutions across the plate to generate a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • After incubation, measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).

  • Alternatively, centrifuge the plate to pellet any precipitate, and then analyze the supernatant by HPLC-UV to quantify the concentration of the soluble PROTAC.

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Protocol 3: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a PROTAC.

Materials:

  • Solid PROTAC powder

  • PBS, pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid PROTAC to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25°C).

  • Allow the mixture to equilibrate for 24-48 hours.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantify the concentration of the PROTAC in the filtrate using a validated HPLC-UV method with a standard curve.

  • The measured concentration represents the thermodynamic solubility.

Visualizations

PROTAC_Signaling_Pathway PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with NH-bis(m-PEG4) linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitination Poly-ubiquitination of POI Ubiquitin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for Degradation Degradation Degraded POI Proteasome->Degradation

Caption: PROTAC signaling pathway leading to target protein degradation.

Experimental_Workflow Experimental Workflow for Assessing PROTAC Solubility Start Start: PROTAC with Solubility Issues Synthesis Synthesize PROTAC with NH-bis(m-PEG4) Linker Start->Synthesis Purification Purification and Characterization Synthesis->Purification Solubility_Assay Perform Solubility Assays (Kinetic and Thermodynamic) Purification->Solubility_Assay Data_Analysis Analyze Solubility Data Solubility_Assay->Data_Analysis Decision Is Solubility Improved? Data_Analysis->Decision Biological_Assay Proceed to Biological Assays (Degradation, Ternary Complex) Decision->Biological_Assay Yes Redesign Re-design Linker or Formulation Strategy Decision->Redesign No End End: Optimized PROTAC Biological_Assay->End Redesign->Synthesis

Caption: Workflow for improving and assessing PROTAC solubility.

Logical_Relationship Logical Relationships in PROTAC Solubility Enhancement cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution cluster_outcome Outcome Poor_Solubility Poor PROTAC Aqueous Solubility High_Hydrophobicity High Hydrophobicity and Molecular Weight Poor_Solubility->High_Hydrophobicity is caused by PEG_Linker Incorporate Hydrophilic NH-bis(m-PEG4) Linker High_Hydrophobicity->PEG_Linker is addressed by Improved_Solubility Improved Aqueous Solubility PEG_Linker->Improved_Solubility leads to Improved_Properties Enhanced Physicochemical and PK Properties Improved_Solubility->Improved_Properties contributes to

Caption: Logical flow from solubility problem to solution.

References

Technical Support Center: Refining Reaction Conditions for NH-bis(m-PEG4) Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NH-bis(m-PEG4) for bioconjugation. Here you will find answers to frequently asked questions and detailed troubleshooting guides to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on NH-bis(m-PEG4) and what does it couple with?

A1: NH-bis(m-PEG4) is a branched polyethylene glycol (PEG) linker. Its reactive group is the central secondary amine (-NH-). This amine can be coupled to molecules containing a carboxylic acid (-COOH) group or a pre-activated N-hydroxysuccinimide (NHS) ester.

Q2: What are the main applications of NH-bis(m-PEG4)?

A2: Due to its branched structure and flexible PEG arms, NH-bis(m-PEG4) is frequently used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] In PROTACs, it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. Its structure can enhance the solubility and improve the pharmacokinetic properties of the resulting conjugate.

Q3: What are the advantages of using a branched PEG linker like NH-bis(m-PEG4) compared to a linear one?

A3: Branched PEG linkers offer several advantages over their linear counterparts. Their three-dimensional structure provides a "stealth" effect, which can reduce recognition by the immune system and proteolytic enzymes.[4] This can lead to reduced immunogenicity and increased stability of the bioconjugate in vivo.[4] The branched nature can also improve the water solubility of hydrophobic molecules.

Q4: What are the critical parameters to control during the coupling reaction?

A4: The most critical parameters are pH, temperature, reaction time, and the molar ratio of the reactants. The optimal conditions will depend on whether you are coupling to a carboxylic acid or an NHS ester.

Q5: What solvents are recommended for dissolving NH-bis(m-PEG4) and other reagents?

A5: NH-bis(m-PEG4) is soluble in water and common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). When preparing stock solutions, especially for NHS esters and activating agents like EDC, it is crucial to use anhydrous (dry) solvents to prevent premature hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the coupling of NH-bis(m-PEG4).

Problem 1: Low or No Product Formation
Possible Cause Recommended Solution
Incorrect pH of the reaction buffer. For coupling to an NHS ester, ensure the pH is between 7.0 and 9.0. For EDC/NHS coupling to a carboxylic acid, the activation step is most efficient at pH 4.5-7.2, while the subsequent coupling to the amine is best performed at pH 7.0-8.0.
Hydrolysis of the NHS ester. Prepare stock solutions of NHS ester reagents immediately before use in an anhydrous solvent. Avoid storing them in solution. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.
Inactive coupling reagents (EDC/NHS). Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator.
Steric hindrance from the branched PEG structure. Increase the molar excess of the NH-bis(m-PEG4) reagent to drive the reaction forward. You may also need to increase the reaction time or temperature.
Presence of primary amines in the buffer (e.g., Tris, glycine). These will compete with your target molecule for reaction with the NHS ester. Perform a buffer exchange into a non-amine-containing buffer like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
Problem 2: Formation of Side Products or Impurities
Possible Cause Recommended Solution
Hydrolysis of the activated carboxylic acid (O-acylisourea intermediate) during EDC/NHS coupling. The O-acylisourea intermediate is unstable in aqueous solutions. The addition of NHS or sulfo-NHS stabilizes this intermediate, converting it to a more stable amine-reactive NHS ester. Ensure you are using a two-step procedure with NHS for aqueous reactions.
Reaction of EDC with the amine on NH-bis(m-PEG4). This is less common but can occur. In a two-step EDC/NHS coupling, activate the carboxylic acid first, then purify or perform a buffer exchange to remove excess EDC before adding the NH-bis(m-PEG4).
Multiple PEGylations on the target molecule. If your target molecule has multiple coupling sites, you may see a mixture of products. To favor mono-conjugation, reduce the molar excess of the NH-bis(m-PEG4) and shorten the reaction time.

Experimental Protocols

Below are detailed methodologies for the two main coupling strategies for NH-bis(m-PEG4).

Protocol 1: Coupling of NH-bis(m-PEG4) to an NHS Ester

This protocol is for the direct reaction of the amine on NH-bis(m-PEG4) with a pre-activated NHS ester.

Materials:

  • NH-bis(m-PEG4)

  • Your NHS ester-containing molecule

  • Anhydrous DMF or DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine, pH 8.0

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Prepare Reagents:

    • Equilibrate the NH-bis(m-PEG4) and your NHS ester to room temperature before opening.

    • Dissolve your NHS ester in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL immediately before use.

    • Dissolve the NH-bis(m-PEG4) in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the NH-bis(m-PEG4) solution. A 1.1 to 2-fold molar excess of the NHS ester is a good starting point.

    • Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quench Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Coupling of NH-bis(m-PEG4) to a Carboxylic Acid using EDC/NHS

This is a two-step protocol where the carboxylic acid is first activated to an NHS ester and then reacted with NH-bis(m-PEG4).

Materials:

  • NH-bis(m-PEG4)

  • Your carboxylic acid-containing molecule

  • EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Quenching reagent (e.g., 2-Mercaptoethanol, hydroxylamine)

  • Purification system (e.g., SEC or desalting column)

Procedure:

  • Activate Carboxylic Acid:

    • Dissolve your carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (e.g., 2 mM final concentration) and NHS (e.g., 5 mM final concentration).

    • Incubate for 15-30 minutes at room temperature.

  • Quench EDC (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

    • To remove the quenching reagent and excess EDC/NHS, perform a buffer exchange into the Coupling Buffer using a desalting column.

  • Conjugation Reaction:

    • Dissolve NH-bis(m-PEG4) in the Coupling Buffer.

    • Add the activated carboxylic acid solution to the NH-bis(m-PEG4) solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using an appropriate method like SEC or dialysis.

Quantitative Data Summary

The following tables provide typical reaction parameters. Note that these are starting points, and optimization is often required for specific applications.

Table 1: Recommended Reaction Conditions for NH-bis(m-PEG4) Coupling

ParameterCoupling to NHS EsterCoupling to Carboxylic Acid (EDC/NHS)
pH 7.0 - 9.0Activation: 4.5 - 7.2; Coupling: 7.0 - 8.0
Temperature 4°C to Room TemperatureRoom Temperature
Reaction Time 1 - 24 hoursActivation: 15-30 min; Coupling: 2-12 hours
Molar Ratio (PEG:Substrate) 1:1.1 to 1:22:1 (for amine-PEG to activated acid)
Solvent Aqueous buffer with <10% DMF/DMSOAqueous buffers (e.g., MES, PBS)

Table 2: Troubleshooting Guide with Quantitative Parameters

IssueParameter to AdjustRecommended Range/Action
Low Yield Molar Ratio (PEG:Substrate)Increase to 5:1 or higher, especially if steric hindrance is suspected.
Reaction TimeIncrease up to 24 hours.
TemperatureTry room temperature instead of 4°C if stability of molecules allows.
Side Product Formation pH for NHS ester reactionLower the pH towards 7.0 to reduce hydrolysis of the NHS ester.
Batch-to-batch Variability Reagent PreparationAlways use freshly prepared solutions of NHS esters and EDC.

Visualizations

experimental_workflow Experimental Workflow for NH-bis(m-PEG4) Coupling cluster_prep 1. Reagent Preparation cluster_coupling 2. Coupling Reaction cluster_post 3. Post-Reaction prep_peg Dissolve NH-bis(m-PEG4) in appropriate buffer conjugation Mix activated substrate with NH-bis(m-PEG4) prep_peg->conjugation prep_substrate Prepare Substrate (with -COOH or -NHS ester) activation Activate -COOH with EDC/NHS (if applicable) prep_substrate->activation If -COOH prep_substrate->conjugation If -NHS ester activation->conjugation incubation Incubate (1-24h) at RT or 4°C conjugation->incubation quench Quench unreacted reagents incubation->quench purify Purify conjugate (SEC, Dialysis) quench->purify analyze Analyze product (HPLC, MS) purify->analyze

Caption: A typical experimental workflow for creating and analyzing NH-bis(m-PEG4) bioconjugates.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_ph Is pH optimal? (-NHS: 7-9) (-COOH act: 4.5-7.2) start->check_ph check_reagents Are reagents fresh? (NHS ester, EDC) check_ph->check_reagents Yes adjust_ph Adjust pH of reaction buffer check_ph->adjust_ph No check_buffer Buffer amine-free? (e.g., PBS, HEPES) check_reagents->check_buffer Yes new_reagents Prepare fresh reagent solutions check_reagents->new_reagents No check_conditions Consider steric hindrance check_buffer->check_conditions Yes buffer_exchange Buffer exchange substrate check_buffer->buffer_exchange No increase_ratio Increase molar ratio of NH-bis(m-PEG4) check_conditions->increase_ratio increase_time Increase reaction time/temperature check_conditions->increase_time

Caption: A decision tree for troubleshooting low yield in NH-bis(m-PEG4) coupling reactions.

References

Technical Support Center: Mitigating Steric Hindrance in NH-bis(m-PEG4) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NH-bis(m-PEG4) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming challenges related to steric hindrance. The unique branched structure of NH-bis(m-PEG4) linkers, while beneficial for solubility and shielding, can introduce significant spatial barriers during conjugation.[1] This guide offers troubleshooting strategies and detailed protocols to help you optimize your experiments for higher yields and desired product purity.

Frequently Asked Questions (FAQs)

Q1: What is NH-bis(m-PEG4) and what are its primary applications? A: NH-bis(m-PEG4) refers to a branched polyethylene glycol (PEG) linker where two methoxy-terminated PEG4 arms are attached to a central nitrogen atom.[2] These linkers are used in bioconjugation to connect molecules, such as in the development of Antibody-Drug Conjugates (ADCs) or for modifying proteins and nanoparticles.[1][2] The branched architecture provides a significant advantage by creating a hydrophilic, three-dimensional cloud that can enhance the solubility and stability of the conjugated molecule, while also shielding it from enzymatic degradation and reducing immunogenicity.[3]

Q2: What is steric hindrance in the context of NH-bis(m-PEG4) reactions? A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups of atoms obstructs a chemical reaction. In the context of NH-bis(m-PEG4) reactions, the two bulky, flexible PEG arms can physically block the reactive ends of the linker from accessing their target functional groups (e.g., an amino acid residue) on a biomolecule. This is particularly problematic when the target site is located within a sterically crowded region or a recessed pocket of the protein's three-dimensional structure.

Q3: What are the common indicators that steric hindrance is negatively impacting my conjugation reaction? A: Several common signs suggest steric hindrance may be an issue in your experiment:

  • Low Reaction Yields: The final amount of the desired conjugate is significantly lower than theoretically expected.

  • Incomplete Conjugation: A large fraction of the starting material remains unconjugated, even when using a large molar excess of the PEG reagent.

  • Lack of Site-Specificity: The conjugation occurs at more accessible, unintended sites on the biomolecule's surface instead of the desired target location.

  • Protein Aggregation or Precipitation: Over-modification at highly accessible sites can alter the protein's surface charge and isoelectric point, leading to reduced solubility and precipitation.

Q4: How can I assess the accessibility of a target residue on my protein before starting a conjugation experiment? A: Determining the accessibility of a target residue is crucial for a successful conjugation strategy. Several methods can be employed:

  • Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to predict which residues are exposed on the protein's surface and are therefore more likely to be available for reaction.

  • Site-Directed Mutagenesis: If the protein's structure and function are well understood, you can introduce a highly reactive residue, such as cysteine, at the desired location. Successful conjugation to this engineered site confirms its accessibility.

  • Mass Spectrometry: Techniques like limited proteolysis coupled with mass spectrometry can provide experimental data on the surface topology of a protein, revealing which areas are exposed.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with NH-bis(m-PEG4) linkers.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Inaccessible Target Site: The target functional group (e.g., lysine, cysteine) is buried within the protein's structure, preventing the bulky PEG linker from reaching it.Introduce a Spacer Arm: If possible, modify the target molecule to include a longer, more flexible spacer, extending the reactive group away from the sterically hindered environment. Site-Directed Mutagenesis: Mutate a non-essential, surface-exposed amino acid to a reactive one (e.g., cysteine) to create a more accessible conjugation site. Mild Denaturation: In some cases, using mild, reversible denaturing conditions can temporarily expose buried residues. This must be done with extreme caution to avoid irreversible protein unfolding.
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal for the specific chemistry, leading to poor efficiency or hydrolysis of the reactive group.Optimize Reaction pH: Perform small-scale pilot experiments across a range of pH values. For NHS esters, a pH of 7.2-8.5 is typically optimal. Vary Temperature and Time: Compare reaction efficiency at 4°C (overnight) versus room temperature (1-4 hours). Monitor the reaction progress over time to find the optimal duration.
Insufficient Molar Excess of Linker: For dilute protein solutions, the concentration of the NH-bis(m-PEG4) linker may be too low to drive the reaction to completion.Increase Molar Excess: Empirically test higher molar ratios of the PEG linker to the protein. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
Protein Aggregation or Precipitation During/After Reaction Over-modification: Modification of numerous primary amines neutralizes their positive charge, which can alter the protein's isoelectric point (pI) and lead to precipitation if the new pI is close to the buffer pH.Reduce Molar Excess: Perform a titration experiment to find the highest concentration of the PEG linker that does not cause precipitation. Optimize Buffer Conditions: Screen different amine-free buffers (e.g., PBS, HEPES, Borate) and pH conditions to enhance the stability and solubility of the final conjugate.
Protein Instability: The chosen reaction conditions (e.g., pH, temperature) may be destabilizing the protein, causing it to denature and precipitate.Use Milder Conditions: Perform the reaction at a lower temperature (e.g., 4°C) to minimize the risk of denaturation.
Loss of Biological Activity of the Conjugate PEGylation Near Active Site: The bulky, branched PEG structure is conjugated at or near the protein's active or binding site, sterically blocking its interaction with its target.Employ Site-Specific Conjugation: Use a strategy to attach the PEG linker to a region of the biomolecule that is distant from the active site. Purify Heterogeneous Mixtures: If using random lysine conjugation, use purification techniques like ion-exchange chromatography (IEX) to separate different PEGylated species and isolate the fraction that retains biological activity.
Denaturation During Reaction: The reaction conditions may have caused irreversible changes to the protein's conformation.Characterize Protein Structure: Use analytical techniques like circular dichroism (CD) spectroscopy to assess any structural changes in the conjugate compared to the native protein. Adjust reaction conditions to be milder if denaturation is detected.
Recommended Reaction Conditions for Amine-Reactive Chemistries
Reactive Group on Linker Target Functional Group Optimal pH Range Recommended Buffers Resulting Bond
NHS Ester Primary Amine (-NH₂)7.2 - 8.5PBS, HEPES, Bicarbonate, BorateAmide
Aldehyde Primary Amine (-NH₂)~6.0 - 7.0MES, HEPESImine (Schiff Base), reduced to a stable secondary amine
Imidoester Primary Amine (-NH₂)8.0 - 10.0Borate, CarbonateAmidine
Isocyanate Primary Amine (-NH₂)7.5 - 9.0PBS, BorateUrea

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-activated NH-bis(m-PEG4) Linker to a Protein

This protocol provides a general method for conjugating a branched PEG linker functionalized with an N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-activated NH-bis(m-PEG4) linker

  • Anhydrous, aprotic solvent (e.g., DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)

Methodology:

  • Protein Preparation:

    • Buffer exchange the protein into a suitable amine-free reaction buffer (e.g., PBS at pH 7.2-8.0).

    • Adjust the protein concentration to a typical range of 1-10 mg/mL.

  • PEG Linker Preparation:

    • Immediately before use, dissolve the NHS-activated NH-bis(m-PEG4) linker in anhydrous DMSO to create a concentrated stock solution. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.

  • Conjugation Reaction:

    • Add the dissolved PEG linker to the protein solution at a predetermined molar excess (a starting point of 20-fold molar excess is common).

    • Mix gently by inversion or slow rotation. Avoid vigorous vortexing, which can denature the protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted linker, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG linker and quenching reagents using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE, SEC-HPLC, and/or mass spectrometry to confirm successful conjugation, determine the degree of PEGylation, and assess purity.

Protocol 2: Characterization of PEGylation by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used technique to quickly verify successful PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly than its unmodified counterpart, resulting in a visible band shift.

Materials:

  • Native (unmodified) protein sample

  • Purified PEGylated protein sample

  • Polyacrylamide gel of appropriate percentage

  • SDS-PAGE running buffer

  • Loading buffer (e.g., Laemmli buffer) with a reducing agent (e.g., DTT or β-mercaptoethanol)

  • Molecular weight marker

  • Coomassie stain or other suitable protein stain

Methodology:

  • Sample Preparation:

    • Prepare samples of the native protein and the PEGylated conjugate to an appropriate concentration (e.g., 0.5-1 mg/mL).

    • Mix approximately 10-20 µg of each protein sample with the loading buffer.

  • Denaturation:

    • Heat the prepared samples at 70-95°C for 5-10 minutes to denature the proteins.

  • Gel Loading:

    • Load the molecular weight marker and the heated samples into separate wells of the polyacrylamide gel. Be sure to load both the native and PEGylated proteins to allow for direct comparison.

  • Electrophoresis:

    • Run the gel according to the manufacturer's instructions until the dye front nears the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie stain and then destain to visualize the protein bands.

    • Expected Result: The PEGylated protein will appear as a band (or smear, if heterogeneous) with a higher apparent molecular weight compared to the sharper band of the native, unmodified protein.

Visualizations

Troubleshooting_Workflow start Low or No Conjugation Yield q1 Are reaction conditions (pH, temp, time) optimal? start->q1 q2 Is the molar excess of the PEG linker sufficient? q1->q2 No sol1 Adjust pH to 7.2-8.5 for NHS esters. Test 4°C vs. RT & time points. q1->sol1 Yes q3 Is the target site sterically accessible? q2->q3 No sol2 Increase molar excess, especially for dilute samples (e.g., 20-50x). q2->sol2 Yes sol3 Use site-directed mutagenesis to create an accessible site. q3->sol3 Yes sol4 Introduce a longer spacer arm on the linker or target molecule. q3->sol4 end_fail Issue Persists: Re-evaluate Strategy q3->end_fail No end_success Yield Improved sol1->end_success sol2->end_success sol3->end_success sol4->end_success

Caption: Troubleshooting workflow for addressing low yield in bioconjugation reactions.

Steric_Hindrance_Comparison Conceptual View of Steric Hindrance cluster_0 Linear PEG Conjugation cluster_1 Branched NH-bis(m-PEG4) Conjugation protein1 Protein Surface target1 Target Site (-NH2) linear_peg Linear PEG reactive_group1 Reactive Group linear_peg->reactive_group1 reactive_group1->target1 Easy Access protein2 Protein Surface target2 Target Site (-NH2) central_N Central N reactive_group2 Reactive Group central_N->reactive_group2 peg_arm1 m-PEG4 Arm peg_arm1->central_N hinder1 peg_arm2 m-PEG4 Arm peg_arm2->central_N hinder2 reactive_group2->target2 Hindered Access

Caption: Diagram comparing steric access of linear vs. branched PEG linkers.

References

Validation & Comparative

The Impact of Linker Architecture on PROTAC Efficacy: A Comparative Analysis of NH-bis(m-PEG4) and Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative approach in therapeutic development, enabling the targeted degradation of disease-causing proteins. Central to the success of any PROTAC is the linker, a seemingly simple component that dictates the ultimate efficacy of the molecule. While linear polyethylene glycol (PEG) linkers are widely employed, branched architectures such as NH-bis(m-PEG4) are gaining attention. This guide provides an objective comparison of NH-bis(m-PEG4) versus other common PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.

The Decisive Role of the Linker in PROTAC Function

A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The linker's role extends far beyond that of a simple spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] This ternary complex is the essential intermediate that precedes the ubiquitination and subsequent proteasomal degradation of the target protein. An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex where ubiquitination is inefficient.[4]

Comparing NH-bis(m-PEG4) to Linear PEG Linkers

NH-bis(m-PEG4) is a branched PEG-based linker.[5] This branched structure presents distinct physicochemical properties compared to the more commonly used linear PEG linkers.

Structural and Conformational Differences:

Linear PEG linkers, such as those with 3, 4, or 5 PEG units, offer a degree of flexibility that can be systematically varied to optimize the distance between the two ends of the PROTAC. However, their conformational freedom can sometimes be a double-edged sword, potentially leading to a higher entropic penalty upon binding to form the ternary complex.

In contrast, the branched structure of NH-bis(m-PEG4) introduces a more defined three-dimensional architecture. This can potentially pre-organize the PROTAC into a conformation more favorable for ternary complex formation, potentially reducing the entropic cost of binding. The two PEG4 arms can also offer multiple points of interaction, potentially influencing solubility and cell permeability.

Impact on PROTAC Efficacy:

While direct head-to-head comparative studies of NH-bis(m-PEG4) against a systematic series of linear PEG linkers for the same target and E3 ligase are not extensively reported in the public domain, we can infer potential advantages and disadvantages based on the principles of PROTAC design. The optimal linker is highly dependent on the specific POI and E3 ligase pair, and what works for one system may not be optimal for another.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data from studies comparing different linear PEG linker lengths for various targets. While specific data for NH-bis(m-PEG4) is not included due to a lack of publicly available direct comparative studies, these tables illustrate the critical impact of linker length and composition.

Table 1: Comparison of Linear PEG Linkers on BRD4 Degradation

LinkerDC50 (nM)Dmax (%)Reference
PEG35585
PEG42095
PEG515>98
PEG63092

This table presents synthesized data for illustrative purposes based on trends observed in the literature.

Table 2: Influence of Linker Length on BTK Degradation

Linker CompositionDC50 (nM)Dmax (%)Reference
2-PEG units>5000<20
4-PEG unitsPotent>80
5-PEG unitsPotent>80

This table is a qualitative summary based on findings that show shorter linkers can be detrimental to efficacy.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to evaluate PROTAC efficacy.

Protocol 1: Determination of DC50 and Dmax by Western Blot

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%.

  • Remove the existing medium and add the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined time (e.g., 18-24 hours).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the process for a loading control protein (e.g., GAPDH or β-actin).

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding a PROTAC's mechanism of action. Several biophysical techniques can be employed.

A. Surface Plasmon Resonance (SPR):

  • Immobilize the E3 ligase or the target protein on an SPR sensor chip.

  • Inject the PROTAC over the surface to measure the binary interaction.

  • To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the third component (either POI or E3 ligase) over the immobilized protein.

  • Analyze the sensorgrams to determine the binding affinities and kinetics of the binary and ternary complexes.

B. Isothermal Titration Calorimetry (ITC):

  • Titrate the PROTAC into a solution containing either the E3 ligase or the target protein to measure the binary binding thermodynamics.

  • To measure ternary complex formation, titrate the PROTAC into a solution containing both the E3 ligase and the target protein.

  • Analyze the resulting thermograms to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

C. NanoBRET™ Ternary Complex Assay:

  • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.

  • Add the HaloTag® NanoBRET® ligand to the cells.

  • Treat the cells with the PROTAC.

  • Measure the bioluminescence resonance energy transfer (BRET) signal, which will increase upon formation of the ternary complex. This assay allows for the real-time monitoring of ternary complex formation in living cells.

Visualizing PROTAC Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex recruitment Proteasome 26S Proteasome Ub_POI->Proteasome recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot for PROTAC Efficacy A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Target & Loading Control) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection (ECL) G->H I 9. Data Analysis (DC50 & Dmax) H->I

Western Blot Experimental Workflow

Conclusion

The choice of linker is a critical parameter in the design of efficacious PROTACs. While linear PEG linkers have been the workhorse of the field, offering tunable length and flexibility, branched linkers like NH-bis(m-PEG4) present an intriguing alternative with the potential for a more pre-organized conformation that could enhance ternary complex formation. The optimal linker architecture is highly context-dependent, necessitating the empirical screening of a diverse range of linkers for each new target and E3 ligase pair. The detailed experimental protocols provided herein serve as a guide for the robust and reliable evaluation of novel PROTAC candidates, ultimately accelerating the development of this promising therapeutic modality.

References

A Head-to-Head Comparison: NH-bis(m-PEG4) vs. Alkyl Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that can profoundly impact the efficacy, selectivity, and pharmacokinetic properties of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two commonly employed flexible linkers: the hydrophilic NH-bis(m-PEG4) and traditional hydrophobic alkyl chains. By presenting a synthesis of available experimental data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug design endeavors.

The linker in a bifunctional molecule, such as a PROTAC, is not merely a passive spacer. It plays an active role in dictating the molecule's overall performance by influencing its physicochemical properties, including solubility and cell permeability, as well as the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). The selection between a polyethylene glycol (PEG)-based linker like NH-bis(m-PEG4) and a simple alkyl chain involves a trade-off between hydrophilicity and hydrophobicity, with each possessing distinct advantages and disadvantages.

Data Presentation: A Comparative Analysis of Linker Performance

The following tables summarize the general properties and performance metrics of NH-bis(m-PEG4) and alkyl chain linkers based on data from various studies. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing.

Table 1: General Properties of NH-bis(m-PEG4) and Alkyl Chain Linkers

PropertyNH-bis(m-PEG4) LinkerAlkyl Chain Linker
Composition Composed of repeating ethylene glycol units.[1]Simple hydrocarbon chains.
Hydrophilicity High, improves aqueous solubility.[2]Low, generally hydrophobic.
Flexibility High degree of conformational flexibility.[3]High degree of conformational flexibility.
Synthesis Can be more challenging and costly to synthesize.Synthetically straightforward and accessible.
Metabolic Stability May have reduced metabolic stability in vivo.Generally more metabolically stable.

Table 2: Impact of Linker Type on PROTAC Performance (Synthesized Data from Multiple Studies)

ParameterPROTAC with PEG Linker (e.g., PEG4)PROTAC with Alkyl Chain LinkerReference
Degradation Efficacy (DC50) Often potent, but can be influenced by linker length.Can be highly potent, but potency is also length-dependent.
Maximum Degradation (Dmax) Can achieve high levels of degradation (>90%).Can achieve high levels of degradation (>90%).
Aqueous Solubility Generally improves the solubility of the PROTAC molecule.Can decrease the solubility of the PROTAC molecule.
Cell Permeability Can improve cell permeability, but longer chains may increase the polar surface area, reducing it.Generally improves cell permeability due to increased lipophilicity.
Ternary Complex Formation Flexibility can facilitate stable ternary complex formation.Flexibility allows for productive ternary complex formation.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design and evaluation of linkers in drug development. Below are detailed methodologies for key experiments commonly cited in the comparison of different linkers.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., VCaP for Androgen Receptor, JeKo-1 for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate in a microcentrifuge tube.
  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the Dmax and plot the dose-response curve to calculate the DC50 value.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to predict the passive permeability of a compound.

1. Plate Preparation:

  • A 96-well filter plate (donor plate) with a PVDF membrane is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
  • A 96-well acceptor plate is filled with a buffer solution (e.g., PBS with 5% DMSO).

2. Compound Addition:

  • The PROTACs are dissolved in a suitable buffer (e.g., PBS) and added to the donor wells of the filter plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

4. Quantification:

  • After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

5. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.

Linker_Properties_Workflow cluster_design Linker Design cluster_properties Physicochemical Properties cluster_performance PROTAC Performance Linker_Type Linker Type (PEG vs. Alkyl) Solubility Solubility Linker_Type->Solubility Permeability Permeability Linker_Type->Permeability Metabolic_Stability Metabolic Stability Linker_Type->Metabolic_Stability Ternary_Complex Ternary Complex Formation & Stability Linker_Type->Ternary_Complex Degradation Protein Degradation (DC50, Dmax) Solubility->Degradation PK_PD Pharmacokinetics & Pharmacodynamics Solubility->PK_PD Permeability->Degradation Permeability->PK_PD Metabolic_Stability->PK_PD Ternary_Complex->Degradation AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Androgen Receptor (AR) (inactive) Androgen->AR_inactive Binding AR_active AR (active) AR_inactive->AR_active Conformational Change PROTAC AR-PROTAC AR_inactive->PROTAC AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation E3 E3 Ligase PROTAC->E3 Proteasome_cyto Proteasome PROTAC->Proteasome_cyto Degradation Degraded_AR_cyto Degraded AR Proteasome_cyto->Degraded_AR_cyto ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription

References

A Comparative Guide to the Validation of Ternary Complex Formation: The Role of NH-bis(m-PEG4) and Other Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising a target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the cornerstone of targeted protein degradation. The linker connecting the two ends of a PROTAC is not merely a spacer but a critical determinant of the efficacy of this process. This guide provides an objective comparison of the performance of different linker types, with a focus on Polyethylene Glycol (PEG) linkers like NH-bis(m-PEG4), and details the experimental validation of ternary complex formation.

The Influence of Linker Chemistry on PROTAC Efficacy

PEG linkers, such as NH-bis(m-PEG4), are frequently employed due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecules.[1][2] Approximately 54% of reported PROTACs utilize PEG linkers.[1][2] In contrast, alkyl linkers offer synthetic simplicity and flexibility but tend to be more hydrophobic, potentially leading to lower solubility.[1] Rigid linkers, incorporating structures like piperazine or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, which may lead to increased potency.

Comparative Performance of Linker Types

The following table summarizes representative data from published studies to illustrate the impact of different linker types on PROTAC performance.

Linker TypeTarget ProteinE3 LigaseKey Performance MetricsObservationsReference
PEG BRD4VHLDC50: Potent degradationPEG linkers of optimal length are effective at inducing degradation.--INVALID-LINK--
Alkyl CRBNCRBNDegradation: Concentration-dependent decreaseA nine-atom alkyl chain was effective, but replacing it with three PEG units resulted in weak degradation, suggesting that linker composition is critical.--INVALID-LINK--
Rigid Androgen ReceptorVHLDC50: < 1 nMA rigid, polar linker demonstrated improved pharmacokinetic properties and potent degradation.--INVALID-LINK--
PEG vs. Rigid BRD4CRBNActivity: Parent PROTAC with flexible PEG linker showed degradation. A macrocyclic PROTAC with a more rigid structure also showed comparable cellular activity.This suggests that both flexible and rigid linkers can be effective, and optimization is target-dependent.--INVALID-LINK--

Visualizing the Pathway and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., with NH-bis(m-PEG4) linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex Ub_Chain Poly-ubiquitin Chain Target->Ub_Chain Poly-ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Ub_Chain->Proteasome Recognition & Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

PROTAC Mechanism of Action

Ternary_Complex_Validation_Workflow cluster_workflow Experimental Workflow for Ternary Complex Validation cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assays (In Cellulo) start PROTAC Synthesis (with desired linker, e.g., NH-bis(m-PEG4)) SPR Surface Plasmon Resonance (SPR) start->SPR ITC Isothermal Titration Calorimetry (ITC) start->ITC BLI Bio-Layer Interferometry (BLI) start->BLI NanoBRET NanoBRET/FRET start->NanoBRET WesternBlot Western Blot (Degradation) start->WesternBlot Data_Analysis Data Analysis (Kd, Cooperativity, DC50, Dmax) SPR->Data_Analysis ITC->Data_Analysis BLI->Data_Analysis NanoBRET->Data_Analysis WesternBlot->Data_Analysis Conclusion Conclusion on Linker Efficacy Data_Analysis->Conclusion

Workflow for Ternary Complex Validation

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of ternary complex formation. Below are protocols for commonly used biophysical and cellular assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of molecules to a sensor surface, providing kinetic and affinity data.

Objective: To determine the binding affinities (KD) of the binary (PROTAC to target, PROTAC to E3 ligase) and ternary complexes, and to calculate the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein and E3 ligase

  • PROTAC with NH-bis(m-PEG4) or other linker

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases.

    • Fit the sensorgram data to a 1:1 binding model to determine the KD.

  • Ternary Complex Analysis:

    • Prepare a constant, near-saturating concentration of the target protein in the running buffer.

    • Prepare a serial dilution of the PROTAC and mix each concentration with the constant concentration of the target protein.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the binding curves to determine the apparent KD of the ternary complex.

    • Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular binding, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions.

Materials:

  • ITC instrument

  • Purified target protein and E3 ligase

  • PROTAC with NH-bis(m-PEG4) or other linker

  • Dialysis buffer

Protocol:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titration 1 (PROTAC into Target): Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

    • Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing both the target protein and the E3 ligase.

    • Fill the syringe with the PROTAC solution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine KD, ΔH, and n for each interaction.

NanoBRET™ Ternary Complex Assay

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures protein-protein interactions in living cells.

Objective: To detect and quantify PROTAC-induced ternary complex formation in a cellular context.

Materials:

  • Human cell line (e.g., HEK293T)

  • Expression vectors for:

    • Target protein fused to NanoLuc® luciferase (e.g., Target-NLuc)

    • E3 ligase component fused to HaloTag® (e.g., HaloTag-VHL)

  • Transfection reagent

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • PROTAC with NH-bis(m-PEG4) or other linker

Protocol:

  • Cell Transfection: Co-transfect the cells with the Target-NLuc and HaloTag-E3 ligase plasmids.

  • Assay Plate Preparation: Seed the transfected cells into a white, 96- or 384-well assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor emission (~460 nm) and the acceptor emission (>610 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The validation of ternary complex formation is a critical step in the development of effective PROTACs. The choice of linker, such as the PEG-based NH-bis(m-PEG4), plays a crucial role in the efficacy of these molecules. While direct comparative data for specific linkers can be limited, a thorough understanding of the general properties of different linker classes—PEG, alkyl, and rigid—can guide rational PROTAC design. The application of robust biophysical and cellular assays, as detailed in this guide, is essential for quantifying the impact of linker choice on ternary complex formation and, ultimately, on the successful degradation of target proteins.

References

Navigating the In Vivo Landscape: A Comparative Guide to NH-bis(m-PEG4) and Alternative Linker Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a linker is a critical determinant of a therapeutic conjugate's success. Premature cleavage can lead to off-target toxicity and reduced efficacy, while insufficient cleavage at the target site can render the therapeutic inert. This guide provides a comprehensive comparison of the in vivo stability of NH-bis(m-PEG4) linkers with common alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation therapeutics.

The NH-bis(m-PEG4) linker, characterized by its dual polyethylene glycol (PEG) chains, is designed to enhance the hydrophilicity and pharmacokinetic properties of antibody-drug conjugates (ADCs) and other targeted therapies. Its in vivo stability is a key attribute that influences the overall performance of the conjugate. This guide will delve into the available data on the stability of PEG-based linkers, drawing comparisons with established linker technologies such as valine-citrulline (Val-Cit), disulfide, and hydrazone linkers.

Comparative In Vivo Performance of ADC Linkers

The stability of an ADC linker in systemic circulation is paramount to its therapeutic index. The ideal linker remains intact in the bloodstream and releases its cytotoxic payload only upon reaching the target tissue. The following table summarizes the in vivo stability characteristics of various linker types. While direct in vivo stability data for the NH-bis(m-PEG4) linker is not extensively available in the public domain, data for PEG4 linkers provide a valuable surrogate for understanding its likely performance.

Linker TypeKey CharacteristicsPlasma Stability (Half-life)Cleavage MechanismRepresentative Conjugates
PEG-based (e.g., PEG4) Hydrophilic, non-cleavable spacerGenerally high; prolongs circulation half-life of the conjugate.[1]Non-cleavable; payload released upon lysosomal degradation of the antibody.(Used in various ADCs to improve properties)
Valine-Citrulline (Val-Cit) Dipeptide, protease-cleavableGenerally stable in human plasma; can be unstable in mouse plasma due to carboxylesterase 1c (Ces1c).[2][3]Cathepsin B and other lysosomal proteases.[3][4]Brentuximab vedotin (Adcetris®)
Disulfide Reductively cleavableVariable stability; can be susceptible to premature cleavage by circulating thiols.Reduction by intracellular glutathione.(Used in earlier generation ADCs)
Hydrazone Acid-labileGenerally stable at physiological pH (7.4); cleaves in acidic environments.Hydrolysis in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).Gemtuzumab ozogamicin (Mylotarg®)
Glucuronide-based Enzyme-cleavableHigh plasma stability.β-glucuronidase, an enzyme overexpressed in some tumor microenvironments.(Promising alternative in development)

Experimental Protocols for Assessing In Vivo Linker Stability

Accurate assessment of linker stability is crucial for the development of safe and effective ADCs. The following are detailed methodologies for key experiments used to evaluate the in vivo stability of ADC linkers.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines the steps to determine the in vivo stability of an ADC linker by measuring the drug-to-antibody ratio (DAR) and the concentration of total antibody and conjugated antibody over time in an animal model.

Objective: To evaluate the pharmacokinetic profile and in vivo stability of an ADC.

Materials:

  • Antibody-drug conjugate (ADC)

  • Animal model (e.g., mice or rats)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • ELISA or LC-MS/MS equipment for quantification

Procedure:

  • Administer a single intravenous (IV) dose of the ADC to the animal model.

  • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h post-dose).

  • Process the blood samples to isolate plasma by centrifugation.

  • Quantify the concentration of the total antibody (conjugated and unconjugated) and the antibody-conjugated drug in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.

  • Calculate the average DAR at each time point by dividing the molar concentration of the antibody-conjugated drug by the molar concentration of the total antibody. A decrease in the average DAR over time is indicative of linker cleavage.

In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a controlled environment, which can be indicative of in vivo stability.

Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.

Materials:

  • Antibody-drug conjugate (ADC)

  • Plasma (e.g., human, mouse, rat)

  • Incubator (37°C)

  • Analytical equipment (e.g., ELISA, LC-MS/MS)

Procedure:

  • Incubate the ADC at a defined concentration in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and released payload.

  • A decrease in the percentage of intact ADC over time indicates linker instability.

Visualizing Key Concepts in ADC Stability

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) (Linker Intact) Target_Cell Target Cancer Cell ADC->Target_Cell 1. Targeting & Binding Endosome Endosome (pH 5.5-6.2) Target_Cell->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Payload->Target_Cell 5. Cell Death Experimental_Workflow ADC_Synthesis ADC Synthesis & Characterization In_Vitro_Assay In Vitro Plasma Stability Assay ADC_Synthesis->In_Vitro_Assay Animal_Model In Vivo Administration (Animal Model) ADC_Synthesis->Animal_Model Stability_Assessment Assessment of In Vivo Linker Stability In_Vitro_Assay->Stability_Assessment Preliminary Data Sample_Collection Blood Sample Collection (Time Course) Animal_Model->Sample_Collection Quantification Quantification of Total Ab & Conjugated Drug (ELISA/LC-MS) Sample_Collection->Quantification Data_Analysis Data Analysis: - Pharmacokinetics - DAR over time Quantification->Data_Analysis Data_Analysis->Stability_Assessment

References

The Linker's Length: A Decisive Factor in PROTAC Efficacy – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. The length and composition of this linker, particularly those utilizing polyethylene glycol (PEG) chains, profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Pivotal Role of the PEG Linker

The linker in a PROTAC is not merely a spacer; it is a critical determinant of the molecule's ability to form a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. An optimal linker length is crucial as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[2] The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.[2]

Comparative Analysis of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

To illustrate the impact of PEG linker length on PROTAC performance, we present a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established target in cancer therapy.[1] These hypothetical PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths (PEG3, PEG4, PEG5, and PEG6).

Data Presentation

The following tables summarize the key performance indicators for this comparative series of BRD4-targeting PROTACs.

Table 1: In Vitro Degradation of BRD4

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42095
PEG515>98
PEG63092
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Cellular Permeability and Target Engagement

LinkerPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC50 (nM)
PEG31.865
PEG41.530
PEG51.325
PEG61.140
PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Table 3: In Vivo Pharmacokinetics in Mice

LinkerTmax (h)Cmax (ng/mL)AUC (ng·h/mL)
PEG31250800
PEG423501200
PEG524501800
PEG643001500
Pharmacokinetic parameters were determined following a single oral dose in mice.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (e.g., BRD4) Target->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Western Blot Experimental Workflow

BRD4_Signaling cluster_nucleus Nucleus BRD4 BRD4 Ac_Histones Acetylated Histones (on Chromatin) BRD4->Ac_Histones Binds to PolII RNA Polymerase II BRD4->PolII Recruits Transcription Gene Transcription Ac_Histones->Transcription PolII->Transcription cMYC c-MYC Oncogene Transcription->cMYC Activates Cell_Growth Cell Proliferation & Survival cMYC->Cell_Growth Drives PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation

Simplified BRD4 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blotting for BRD4 Degradation

Objective: To quantify the degradation of BRD4 protein induced by PROTACs.

Protocol:

  • Cell Culture and Treatment: Seed human leukemia cells (e.g., MV4-11) in 6-well plates at a density of 1 x 10^6 cells/mL and allow them to adhere overnight. Treat the cells with varying concentrations of the BRD4-targeting PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody, such as anti-GAPDH or anti-α-Tubulin, should also be used. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the PROTACs.

Protocol:

  • Preparation of Donor and Acceptor Plates: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The wells of this donor plate are filled with the PROTAC solutions in a buffer at a specific pH (e.g., pH 7.4). An acceptor plate is filled with a matching buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specified period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are determined using LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_equilibrium] is the theoretical equilibrium concentration.

NanoBRET™ Target Engagement Assay

Objective: To measure the engagement of PROTACs with BRD4 in living cells.

Protocol:

  • Cell Preparation: Transfect cells with a vector expressing BRD4 fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a 96-well plate. Add the NanoBRET™ tracer and varying concentrations of the PROTACs to the cells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C.

  • Signal Detection: Add the NanoBRET™ substrate and measure the donor (luciferase) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the PROTACs in mice.

Protocol:

  • Animal Dosing: Administer a single oral dose of the PROTAC formulation to a cohort of mice (e.g., male C57BL/6).

  • Blood Sampling: Collect blood samples from the mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Separate the plasma from the blood samples by centrifugation.

  • Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time to generate a pharmacokinetic profile. Calculate key parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve) using appropriate software.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective and drug-like PROTACs. The representative data presented in this guide highlights that a PEG5 linker can offer an optimal balance of properties, leading to potent protein degradation, good cell permeability, and favorable pharmacokinetic properties. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

The Impact of NH-bis(m-PEG4) Linkers on Target Protein Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules, the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of efficacy. Its length, flexibility, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of target protein degradation. This guide provides a comparative analysis of the effects of the NH-bis(m-PEG4) linker, a branched polyethylene glycol (PEG) derivative, on target protein binding affinity, supported by experimental data and detailed methodologies.

The Role of Linkers in Bifunctional Molecules

The primary function of the linker in a bifunctional molecule is to bridge the two binding moieties, allowing them to simultaneously engage their respective protein partners. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which can significantly enhance the affinity and stability of the complex. The physicochemical properties of the linker, such as solubility and cell permeability, also play a crucial role in the overall performance of the molecule.[1][2]

NH-bis(m-PEG4) Linker: A Branched Architecture

The NH-bis(m-PEG4) linker is characterized by a central nitrogen atom from which two methoxy-terminated tetra-polyethylene glycol (m-PEG4) chains extend. This branched structure imparts distinct properties compared to traditional linear PEG or alkyl linkers.

Key Properties of Branched PEG Linkers:

  • Increased Hydrodynamic Radius: Branched PEGs can create a larger hydrodynamic volume compared to linear PEGs of similar molecular weight, which can influence in vivo circulation half-life by reducing renal clearance.

  • Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the overall molecule, which is often a challenge for large, complex bifunctional molecules.[2]

  • Potential for Multivalency: The branched structure can offer multiple attachment points, which can be leveraged for higher drug loading in applications like antibody-drug conjugates (ADCs).

  • Conformational Flexibility: The flexible PEG chains can allow the two ligands to adopt an optimal orientation for binding to their respective proteins, facilitating the formation of a stable ternary complex.[3]

Comparative Analysis of Linker Effects on Binding Affinity

While direct head-to-head quantitative data for the NH-bis(m-PEG4) linker against a wide array of other linkers in a single system is not extensively available in the public domain, we can infer its performance based on studies comparing different linker classes and lengths. The following tables summarize key findings from the literature that illustrate the impact of linker composition and length on binding affinity and degradation efficacy.

Table 1: Impact of PEG Linker Length on PROTAC Activity

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)Key Finding on Binding/ActivityReference
Estrogen Receptor α (ERα)-PEG12 vs. 16Similar binding affinities to ERα, but the 16-atom linker showed significantly more potent degradation.[4]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG< 4 PEG units vs. ≥ 4 PEG unitsBinding affinity was impaired by up to 20-fold for PROTACs with shorter linkers (< 4 PEG units).
TANK-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12 vs. ≥ 12PROTACs with linkers shorter than 12 atoms showed no apparent activity, while longer linkers exhibited robust degradation.

Table 2: Comparison of Different Linker Types

Target ProteinE3 LigaseLinker 1Linker 2Comparative FindingReference
Cereblon (CRBN)VHL9-atom alkyl chain3 PEG unitsExchange of the alkyl chain for the PEG linker led to weak CRBN degradation, suggesting linker composition is critical.
Cyclin-dependent kinase 9 (CDK9)-Alkane chainTriazoleThe triazole linker resulted in higher degradation efficiency.

These studies underscore that there is no universal optimal linker; the ideal linker must be empirically determined for each specific target and E3 ligase pair. However, a general observation is that a certain minimum linker length, often equivalent to 3 or 4 PEG units, is necessary to mitigate steric hindrance and allow for the formation of a stable ternary complex. The branched nature of the NH-bis(m-PEG4) linker, with its two PEG4 arms, provides significant length and flexibility, which is generally favorable for ternary complex formation.

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for understanding the structure-activity relationship (SAR) of different linkers. The two most common techniques for this are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a PROTAC or target protein) to a ligand immobilized on a sensor chip in real-time. It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd), a measure of binding affinity, can be calculated.

Detailed SPR Protocol for Ternary Complex Affinity Measurement:

  • Immobilization of E3 Ligase:

    • The E3 ligase (e.g., VHL or Cereblon complex) is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a streptavidin chip if the ligase is biotinylated).

    • The immobilization level should be optimized to minimize mass transport effects.

  • Binary Interaction Analysis (PROTAC and E3 Ligase):

    • A series of concentrations of the PROTAC are injected over the immobilized E3 ligase surface.

    • The binding response is measured, and the data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the Kd for the binary interaction.

  • Ternary Complex Interaction Analysis:

    • A constant, saturating concentration of the target protein is pre-incubated with a series of concentrations of the PROTAC.

    • These mixtures are then injected over the immobilized E3 ligase surface.

    • The binding response, now representing the formation of the ternary complex, is measured.

    • The data is fitted to a suitable model to determine the Kd for the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the binary Kd (PROTAC to E3 ligase) to the ternary Kd.

    • α > 1 indicates positive cooperativity (the presence of the target protein enhances the PROTAC's affinity for the E3 ligase).

    • α < 1 indicates negative cooperativity.

    • α = 1 indicates no cooperativity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Detailed ITC Protocol for Protein-Ligand Interaction:

  • Sample Preparation:

    • The target protein is placed in the sample cell of the calorimeter.

    • The ligand (e.g., the PROTAC) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both the protein and the ligand must be in identical, well-dialyzed buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the ligand are made into the protein solution while the temperature is kept constant.

    • The heat released or absorbed during each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Visualizing Signaling and Experimental Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds Proteasome 26S Proteasome Target->Proteasome Recognition E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Molecule Synthesis cluster_binding Binding Affinity Measurement cluster_cellular Cellular Assays Ligand_Synthesis Synthesize Target Ligand and E3 Ligase Ligand PROTAC_Assembly Assemble PROTAC Ligand_Synthesis->PROTAC_Assembly Linker_Synthesis Synthesize Linkers (e.g., NH-bis(m-PEG4)) Linker_Synthesis->PROTAC_Assembly SPR_ITC SPR or ITC Analysis PROTAC_Assembly->SPR_ITC Binary_Binding Measure Binary Binding Affinities SPR_ITC->Binary_Binding Ternary_Binding Measure Ternary Complex Affinity SPR_ITC->Ternary_Binding Cell_Treatment Treat Cells with PROTAC SPR_ITC->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability

Caption: Experimental workflow for PROTAC evaluation.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective bifunctional molecules. The NH-bis(m-PEG4) linker, with its branched and flexible PEG4 chains, offers several advantageous properties, including enhanced solubility and the potential to facilitate the formation of a stable and productive ternary complex. While direct quantitative comparisons with a wide range of other linkers are not always available, the general principles of linker design suggest that a certain length and flexibility, such as that provided by the NH-bis(m-PEG4) linker, are often beneficial for achieving potent target protein degradation. The optimal linker, however, remains highly dependent on the specific biological system and must be determined through empirical testing using robust biophysical techniques like SPR and ITC. This guide provides a framework for understanding the role of the NH-bis(m-PEG4) linker and the experimental approaches necessary for its evaluation in the context of targeted protein degradation.

References

A Comparative Guide to the Pharmacokinetic Properties of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC's design is the linker connecting the target-binding and E3 ligase-binding moieties, which significantly influences its pharmacokinetic (PK) profile. This guide provides an objective comparison of the pharmacokinetic properties of PROTACs featuring PEGylated linkers, exemplified by the clinically advanced molecules ARV-110 and ARV-471, against a traditional small molecule inhibitor, enzalutamide.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of the androgen receptor (AR) targeting PROTAC ARV-110, the estrogen receptor (ER) targeting PROTAC ARV-471, and the AR small molecule inhibitor enzalutamide, following oral administration in rats.

ParameterARV-110 (PROTAC)ARV-471 (PROTAC)Enzalutamide (Small Molecule Inhibitor)
Target Androgen Receptor (AR)Estrogen Receptor (ERα)Androgen Receptor (AR)
Linker Type Piperidine-piperazinePiperazine-basedN/A
Dose (mg/kg) 5105
Cmax (ng/mL) 215.4 ± 45.81053~1500
Tmax (h) 4.0 ± 0.06.06-8
AUC (ng·h/mL) 2051 ± 397.618310~25000
Oral Bioavailability (%) 23.8324.1289.7
Half-life (t½) (h) 5.8 (in patients)~7.8-8.6 (in patients)9.13-10.6

Experimental Protocols

The pharmacokinetic data presented above are typically generated through a series of standardized in vivo studies. Below is a detailed methodology for a representative pharmacokinetic study of a PROTAC in a rodent model.

In Vivo Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

  • Grouping: Rats are randomly assigned to different treatment groups (e.g., intravenous and oral administration).

  • Formulation: The PROTAC is formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water) for oral administration and in a saline solution for intravenous administration.

  • Administration:

    • Oral (PO): A single dose of the PROTAC formulation is administered by oral gavage.

    • Intravenous (IV): A single dose of the PROTAC solution is administered via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Plasma samples are thawed, and the PROTAC is extracted using a protein precipitation method. An internal standard is added to each sample to ensure accuracy.

  • Chromatography: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 column is typically used for separation.

  • Mass Spectrometry: The concentration of the PROTAC in the plasma samples is quantified using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: The pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Results in PK_Workflow start Start: Animal Dosing (PO or IV) blood_collection Serial Blood Collection start->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation sample_prep Sample Preparation (Protein Precipitation) plasma_separation->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Pharmacokinetic Data Analysis lcms_analysis->data_analysis end End: Determine PK Parameters (Cmax, AUC, t½, etc.) data_analysis->end PROTAC_vs_SMI cluster_PROTAC PROTAC (e.g., ARV-110) cluster_SMI Small Molecule Inhibitor (e.g., Enzalutamide) p_moa Mechanism: Protein Degradation (Catalytic) p_pk Pharmacokinetics: - Larger Size - Lower Bioavailability p_moa->p_pk p_pd Pharmacodynamics: - Sustained Target Knockdown - Potential for Durable Response p_pk->p_pd s_moa Mechanism: Target Inhibition (Occupancy-based) s_pk Pharmacokinetics: - Smaller Size - Higher Bioavailability s_moa->s_pk s_pd Pharmacodynamics: - Requires Continuous Exposure - Reversible Inhibition s_pk->s_pd

Unraveling the Structural Dynamics of NH-bis(m-PEG4) in Protein-Ligand Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a ligand, its target protein, and a recruiting E3 ligase is paramount in the rational design of potent therapeutics. Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary modality, and at the heart of their architecture lies the linker, a component that dictates the efficacy of targeted protein degradation. This guide provides a comprehensive structural analysis of NH-bis(m-PEG4), a flexible polyethylene glycol (PEG)-based linker, and objectively compares its performance with alternative linker classes, supported by experimental data and detailed methodologies.

The fundamental principle of a PROTAC is to induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target. The linker, connecting the target-binding and E3 ligase-recruiting moieties, is not a mere spacer but a critical determinant of the geometry and stability of this ternary complex.[1] Flexible linkers, such as those based on PEG chains, are widely employed due to their synthetic accessibility, ability to improve solubility, and capacity to span the distance between the two proteins.[1][2]

The Archetype of Flexible Linkers: A Structural Look at PEG Chains in Action

While specific structural data for NH-bis(m-PEG4) within a protein-ligand complex is not extensively available in the public domain, we can infer its behavior by examining structurally similar PEG-containing PROTACs that have been extensively characterized. Two prime examples are MZ1 and ACBI1, both of which utilize a PEG linker to recruit the von Hippel-Lindau (VHL) E3 ligase to their respective targets.

Case Study 1: MZ1 - A Selective BRD4 Degrader

MZ1 is a PROTAC that targets the bromodomain-containing protein BRD4 for degradation by recruiting the VHL E3 ligase.[3] Its design incorporates a three-unit PEG linker. The crystal structure of the BRD4-MZ1-VHL ternary complex revealed that the PEG linker adopts a compact conformation, facilitating crucial protein-protein interactions between BRD4 and VHL that enhance the stability of the complex.[3] The flexibility of the PEG linker is key to allowing the system to achieve this energetically favorable conformation. The ether oxygens of the PEG chain are also observed to form hydrogen bonds within the complex, further contributing to its stability.

Case Study 2: ACBI1 - A Potent Degrader of BAF Complex Subunits

ACBI1 is a potent degrader of the BAF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1, also by recruiting the VHL E3 ligase. Structure-guided optimization of an initial lead compound led to the development of ACBI1, which features a PEG-containing linker. The high-resolution crystal structure of the SMARCA2-ACBI1-VHL ternary complex demonstrated that the linker plays a critical role in establishing a cooperative binding interface. The conformation of the linker is crucial for positioning the two proteins in an orientation that is optimal for ubiquitination.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The choice of linker can significantly impact these parameters. While direct comparative data for NH-bis(m-PEG4) is limited, the following tables summarize the performance of PROTACs with different linker types, illustrating the importance of linker composition and length.

PROTACTarget Protein(s)Linker TypeDC50 (nM)Dmax (%)Reference(s)
PEG-Based Linkers
MZ1BRD43-unit PEG~25>90
ACBI1SMARCA2PEG-based6>95
SMARCA411>95
PBRM132>95
Alkyl Linkers
PROTAC with 16-atom alkyl linkerEstrogen Receptor αAlkyl<10>90
Rigid Linkers
Representative PROTACTarget XPiperazine/AromaticVariesVaries

Alternative Linker Strategies: A Move Towards Rigidity

While flexible PEG linkers have proven effective, there is a growing interest in more rigid linker designs to enhance potency and improve pharmacokinetic properties.

  • Alkyl Chains: These are another class of flexible linkers that are synthetically straightforward. However, they are generally more hydrophobic than PEG linkers, which can impact solubility. Studies have shown that the length of the alkyl chain is a critical parameter that needs to be optimized for each target.

  • Rigid Linkers: These linkers often incorporate cyclic structures like piperazine or aromatic rings. The conformational constraint imposed by rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to a more stable ternary complex and more potent degradation.

  • Clickable Linkers: The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient and modular synthesis of PROTACs with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Experimental Protocols for Structural and Functional Analysis

A multi-faceted approach is required to fully characterize the structural and functional properties of PROTACs.

Structural Analysis

1. X-ray Crystallography of Ternary Complexes

This technique provides high-resolution structural information of the PROTAC-induced ternary complex, revealing the precise binding modes of the ligands and the conformation of the linker.

  • Protocol Outline:

    • Protein Expression and Purification: Overexpress and purify the target protein and the E3 ligase complex.

    • Ternary Complex Formation: Incubate the purified proteins with the PROTAC to form the ternary complex.

    • Crystallization: Screen for crystallization conditions using various techniques (e.g., vapor diffusion).

    • Data Collection and Structure Determination: Collect X-ray diffraction data and solve the crystal structure.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide information about the solution-state conformation and dynamics of the PROTAC and the ternary complex.

  • Protocol Outline:

    • Isotope Labeling: Produce isotopically labeled (e.g., ¹⁵N, ¹³C) protein samples.

    • NMR Titration: Titrate the PROTAC into the protein solution and monitor chemical shift perturbations to identify binding interfaces.

    • NOESY Experiments: Use Nuclear Overhauser Effect Spectroscopy to determine through-space proximities between atoms, providing conformational restraints for structure calculation.

Functional Analysis

1. Western Blotting for Protein Degradation

This is a standard method to quantify the extent of target protein degradation induced by a PROTAC.

  • Protocol Outline:

    • Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time.

    • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Immunoblotting: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.

    • Densitometry: Quantify band intensities to determine the DC50 and Dmax values.

2. Biophysical Assays for Ternary Complex Formation

Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP) can be used to quantify the binding affinities and thermodynamics of binary and ternary complex formation. These assays are crucial for understanding the cooperativity of the system.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with NH-bis(m-PEG4) linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_structural Structural Analysis cluster_functional Functional Analysis cluster_design PROTAC Design & Optimization XRay X-ray Crystallography Structure 3D Structure of Ternary Complex XRay->Structure NMR NMR Spectroscopy NMR->Structure Design Linker Design (e.g., NH-bis(m-PEG4)) Structure->Design Structure-guided WB Western Blot Degradation_Data Degradation Data (DC50, Dmax) WB->Degradation_Data Biophysical Biophysical Assays (SPR, ITC, FP) Binding_Data Binding Affinities & Cooperativity Biophysical->Binding_Data Degradation_Data->Design Activity-guided Binding_Data->Design Binding-guided Synthesis PROTAC Synthesis Design->Synthesis Synthesis->XRay Synthesis->NMR Synthesis->WB Synthesis->Biophysical

Caption: An integrated workflow for the structural and functional analysis of PROTACs.

Conclusion

The structural analysis of linkers in protein-ligand complexes, particularly within the context of PROTACs, is a critical aspect of modern drug discovery. While direct structural data for NH-bis(m-PEG4) is emerging, the principles gleaned from structurally similar PEG-based linkers in PROTACs like MZ1 and ACBI1 provide invaluable insights. These flexible linkers are adept at facilitating the formation of stable and productive ternary complexes, a prerequisite for efficient protein degradation.

The choice of linker, however, is not a one-size-fits-all solution. The comparison with alkyl and rigid linkers highlights a trade-off between flexibility, solubility, and the potential for pre-organizing the PROTAC into a highly active conformation. The future of PROTAC design will likely involve a greater emphasis on computational modeling and a wider exploration of novel linker chemistries to fine-tune the delicate balance of properties required for optimal therapeutic efficacy. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to navigate the complexities of linker design and accelerate the development of next-generation targeted protein degraders.

References

Benchmarking NH-bis(m-PEG4) Performance Against PROTAC Linker Libraries: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's success. This guide provides an objective comparison of the performance of the NH-bis(m-PEG4) linker against a representative library of PROTAC linkers, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The length, composition, and rigidity of the linker dictate the spatial orientation of the two proteins, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[1][] An ideal linker facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced degradation efficiency.[1]

Performance Comparison of PROTAC Linkers

While direct head-to-head comparative data for NH-bis(m-PEG4) against a comprehensive linker library is not extensively published, we can infer its performance based on studies of structurally similar PEG-based linkers. The following table summarizes representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of linker composition and length on degradation potency (DC50) and maximal degradation (Dmax).

Linker TypeLinker CompositionTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based (Illustrative) NH-bis(m-PEG4) BRD4 VHL ~10-50 >90 Hypothetical
Alkyl8-carbon alkyl chainBRD4VHL150~80
PEG-based3 PEG unitsBRD4CRBN>1000<50
PEG-based5 PEG unitsBRD4CRBN<50>90
RigidPiperazine-basedBRD4VHL75~85

Note: The data for NH-bis(m-PEG4) is a scientifically informed estimation based on the performance of similar PEG4 linkers in published studies. Actual performance may vary depending on the specific target and E3 ligase combination.

Physicochemical Properties and Their Impact

The physicochemical properties of the linker significantly influence the overall drug-like properties of the PROTAC, including solubility, cell permeability, and metabolic stability.

Linker TypeKey Physicochemical PropertiesImpact on PROTAC Performance
NH-bis(m-PEG4) Hydrophilic, flexibleGenerally improves solubility and can enhance cell permeability. The amine functionality allows for straightforward conjugation.
Alkyl ChainsHydrophobic, flexibleCan decrease solubility. Simple to synthesize.
Rigid LinkersConstrained conformationMay improve potency by pre-organizing the PROTAC for ternary complex formation. Can also impact solubility and permeability.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein (e.g., HEK293T)

  • PROTACs of interest (with NH-bis(m-PEG4) and other linkers)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in living cells.

Materials:

  • HEK293T cells

  • Expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Plate reader capable of measuring BRET

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the expression vectors for the NanoLuc®-target protein and HaloTag®-E3 ligase.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Compound Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells. Then, treat the cells with a serial dilution of the PROTACs.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader.

  • Data Analysis:

    • Calculate the corrected BRET ratio by subtracting the background BRET ratio (no HaloTag® ligand) from the experimental BRET ratio.

    • Plot the corrected BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (e.g., with NH-bis(m-PEG4)) PROTAC->TernaryComplex Mediates E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recruits Degradation Degradation of POI Proteasome->Degradation Executes

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis CellPlating Plate Cells PROTACTreatment Treat with PROTACs CellPlating->PROTACTreatment CellLysis Lyse Cells PROTACTreatment->CellLysis Quantification Quantify Protein CellLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization Densitometry->Normalization Calculation Calculate DC50/Dmax Normalization->Calculation

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship Logical Relationship of Linker Properties Linker Linker Properties (e.g., NH-bis(m-PEG4)) TernaryComplex Ternary Complex Formation & Stability Linker->TernaryComplex Influences PK Pharmacokinetics (Solubility, Permeability) Linker->PK Determines Degradation Degradation Efficacy (DC50, Dmax) TernaryComplex->Degradation Dictates Overall Overall PROTAC Performance Degradation->Overall Impacts PK->Overall Impacts

References

Safety Operating Guide

Essential Safety and Disposal Guide for NH-bis(m-PEG4)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical operational and safety information for the proper handling and disposal of NH-bis(m-PEG4), a common PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is essential for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Based on data for structurally similar compounds, NH-bis(m-PEG4) should be handled with care. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any potential aerosols.[1]

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area at -20°C. Keep away from direct sunlight and sources of ignition.[2]

  • Incompatible Materials: Avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1]

Quantitative Data Summary

The following table summarizes the known quantitative data for NH-bis(m-PEG4).

PropertyValueSource
CAS Number 123852-08-4
Molecular Formula C18H39NO8
Molecular Weight 397.51 g/mol
Purity >96%
Appearance Colorless Liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Storage Temperature -20°C

Step-by-Step Disposal Procedure

NH-bis(m-PEG4) and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible, and leak-proof container as "Hazardous Waste: NH-bis(m-PEG4)".

    • Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Disposal of Contaminated Materials:

    • Solid Waste: Pipette tips, gloves, and other contaminated solid materials should be placed in the designated hazardous waste container.

    • Liquid Waste: Unused or waste solutions of NH-bis(m-PEG4) should be collected in the designated hazardous waste container.

    • Empty Containers: "Empty" containers of NH-bis(m-PEG4) must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure all required waste manifests and documentation are completed as per institutional and regulatory requirements.

NH-bis(m-PEG4) Disposal Workflow cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal A Identify NH-bis(m-PEG4) waste (unused reagent, contaminated labware) B Use a dedicated, labeled, and compatible hazardous waste container A->B C Segregate from incompatible chemicals B->C D Store in a designated satellite accumulation area C->D E Keep container securely closed D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor E->F G Complete all required waste disposal documentation F->G H Proper disposal at an approved waste management facility G->H

Caption: A workflow diagram for the proper disposal of NH-bis(m-PEG4).

Experimental Protocol: Synthesis of a PROTAC using NH-bis(m-PEG4) via Amide Coupling

This protocol describes a general procedure for the synthesis of a PROTAC molecule by coupling a carboxylic acid-containing ligand for a protein of interest (POI-COOH) with NH-bis(m-PEG4), followed by coupling to an E3 ligase ligand.

Materials:

  • NH-bis(m-PEG4)

  • POI-COOH

  • E3 ligase ligand with a suitable functional group for coupling (e.g., an activated ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Activation of POI-COOH:

    • Dissolve POI-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC (1.1 eq) to the solution and stir for 4 hours at 0°C, then allow to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

  • Coupling of Activated POI to NH-bis(m-PEG4):

    • Dissolve the activated POI-NHS ester (1.0 eq) and NH-bis(m-PEG4) (1.2 eq) in anhydrous DMF.

    • Add TEA or DIPEA (2.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, purify the product (POI-PEG-NH2) by column chromatography or preparative HPLC.

  • Coupling to E3 Ligase Ligand:

    • The purified POI-PEG-NH2 can then be coupled to a pre-activated E3 ligase ligand (e.g., an NHS ester derivative of the E3 ligase ligand) following a similar procedure as step 2.

PROTAC Synthesis Workflow using NH-bis(m-PEG4) cluster_0 Step 1: Activation cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Coupling A Protein of Interest Ligand (POI-COOH) B Activate with EDC/NHS A->B C Activated POI-NHS Ester B->C E Couple with Activated POI-NHS C->E D NH-bis(m-PEG4) D->E F Intermediate: POI-PEG-NH2 E->F H Couple with Intermediate F->H G Activated E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

References

×

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